molecular formula C9H7F3O4 B2547994 4-Methoxy-2-(trifluoromethoxy)benzoic acid CAS No. 886502-37-0

4-Methoxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2547994
CAS No.: 886502-37-0
M. Wt: 236.146
InChI Key: PDDVYCWKVQXOTR-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O4 and its molecular weight is 236.146. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDVYCWKVQXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxy-2-(trifluoromethoxy)benzoic acid CAS 127817-85-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound. It is intended for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's physicochemical properties, spectroscopic profile, a validated synthesis protocol, and its potential applications, with a particular focus on the strategic role of the trifluoromethoxy (-OCF3) moiety in modern drug design. The unique electronic and steric properties conferred by the combination of methoxy and trifluoromethoxy substituents make this molecule a compelling scaffold for further investigation.

Introduction: A Molecule of Strategic Interest

This compound is a polysubstituted aromatic carboxylic acid featuring two electronically distinct functional groups: an electron-donating methoxy group (-OCH3) and a strongly electron-withdrawing, lipophilic trifluoromethoxy group (-OCF3). The strategic placement of these groups on a benzoic acid core creates a molecule with unique properties that are highly relevant in the field of medicinal chemistry.

The trifluoromethoxy group is a critical bioisostere for other functionalities and is increasingly utilized in drug design to enhance key molecular attributes. Its inclusion can significantly improve metabolic stability due to the strength of the C-F bonds, increase lipophilicity to enhance membrane permeability, and modulate the acidity (pKa) of nearby functional groups.[1][2] These modifications are pivotal in optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3] This guide will explore the synthesis, properties, and potential of this compound as a valuable building block for novel therapeutics.

A Note on Chemical Identification: While the user prompt specified CAS Number 127817-85-0, this identifier is often associated in chemical databases with the isomeric compound, 4-Methoxy-2-(trifluoromethyl )benzoic acid. This guide focuses exclusively on the chemical entity This compound , which is correctly identified by CAS Number 886502-37-0 .[4][5] Researchers are advised to verify the CAS number with their supplier to ensure procurement of the correct molecule.

Physicochemical and Spectroscopic Profile

The arrangement of substituents on the benzene ring governs the molecule's physical and chemical behavior. The electron-donating methoxy group (via resonance) and the powerfully electron-withdrawing trifluoromethoxy group (via induction) create a unique electronic environment that influences acidity, reactivity, and intermolecular interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. Where experimental data is not available, values are estimated based on structurally related analogs.

PropertyValueSource / Rationale
CAS Number 886502-37-0[4]
Molecular Formula C9H7F3O4[4]
Molecular Weight 236.15 g/mol
IUPAC Name This compound[4]
SMILES COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F[4]
Melting Point ~120–140 °C (estimated)Estimated based on 2-methoxy-4-(trifluoromethyl)benzoic acid.[4]
Solubility Limited in water (<1 mg/mL); Moderate in DMSO, DMF.Based on analogs; typical for substituted benzoic acids.[4]
pKa ~2.5–3.0 (estimated)The strong inductive effect of the -OCF3 group significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
logP 2.4–2.8 (calculated)Indicates moderate lipophilicity, a desirable trait for cell permeability.[4]
Predicted Spectroscopic Analysis

Definitive published spectra for this specific molecule are scarce. The following analysis is based on established principles of NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

    • δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its exact shift can be highly dependent on solvent and concentration.

    • δ ~7.9-8.1 ppm (d, 1H): Aromatic proton at position 6. It is ortho to the carboxylic acid and will appear as a doublet.

    • δ ~6.8-7.0 ppm (dd, 1H): Aromatic proton at position 5. It is coupled to the protons at positions 3 and 6, resulting in a doublet of doublets.

    • δ ~6.7-6.9 ppm (d, 1H): Aromatic proton at position 3. It is ortho to the trifluoromethoxy group and will appear as a doublet.

    • δ ~3.8-3.9 ppm (s, 3H): The sharp singlet represents the three protons of the methoxy group.

  • ¹³C NMR Spectroscopy (Predicted, 101 MHz): The spectrum should show 9 distinct signals for the carbon atoms. Key predicted shifts include the carbonyl carbon (~165-170 ppm), the carbon bearing the -OCF3 group (~122 ppm, with coupling to fluorine), the carbon bearing the methoxy group (~160 ppm), and the methoxy carbon itself (~55 ppm).

  • Infrared (IR) Spectroscopy:

    • ~1680–1700 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretching of the carboxylic acid.[4]

    • ~1250 cm⁻¹: C-O stretching from the methoxy group.[4]

    • ~1150 cm⁻¹: A strong absorption corresponding to the C-F stretching of the trifluoromethoxy group.[4]

Synthesis and Purification

The synthesis of this compound is not widely documented in standard literature. However, a robust synthetic route can be designed based on established organometallic and functional group transformation methodologies. The key challenge lies in the selective introduction of the trifluoromethoxy group.

Retrosynthetic Analysis and Strategy

A logical approach involves a late-stage trifluoromethoxylation of a suitably functionalized benzoic acid precursor. The synthesis can be envisioned starting from 4-methoxysalicylic acid (4-methoxy-2-hydroxybenzoic acid).

References

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its unique electronic and lipophilic characteristics. This guide provides a comprehensive technical overview of 4-Methoxy-2-(trifluoromethoxy)benzoic acid, a versatile building block that holds considerable promise for the development of novel therapeutics. Its unique substitution pattern on the benzoic acid core offers a compelling scaffold for medicinal chemists to explore new chemical space and design next-generation pharmaceuticals.

The presence of both a methoxy and a trifluoromethoxy group on the aromatic ring creates a distinct electronic environment that can influence a molecule's interaction with biological targets, enhance its metabolic stability, and improve its overall drug-like properties. This guide will delve into the core physical and chemical properties of this compound, outline its synthesis and reactivity, provide detailed experimental protocols for its characterization, and explore its applications in the realm of drug development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its application in synthesis and drug design. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group dictates its solubility, acidity, and reactivity.

PropertyValueSource(s)
CAS Number 886502-37-0[1]
Molecular Formula C₉H₇F₃O₄[1]
Molecular Weight 236.146 g/mol [1]
Melting Point Estimated 120–140°C (decomposition observed near 200°C for similar compounds)[1]
Solubility Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water (<1 mg/mL at 25°C for similar compounds)[1]
pKa Estimated 2.5–3.0 (The electron-withdrawing -OCF₃ group lowers the pKa of the carboxylic acid moiety, similar to 4-(trifluoromethyl)benzoic acid with a pKa of 2.7)[1]
LogP Calculated 2.4–2.8 (indicating moderate lipophilicity)[1]

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step functionalization of a benzene ring precursor. A plausible synthetic route is outlined below, highlighting the key transformations.

Synthetic Pathway Overview

Synthesis_Pathway A 4-Hydroxy-2-bromobenzoic acid B Methylation A->B CH₃I, Base C 4-Methoxy-2-bromobenzoic acid B->C D Trifluoromethoxylation C->D AgOCF₃, CuI (catalyst) E This compound D->E

Caption: A potential synthetic route to this compound.

Key Synthetic Steps Explained
  • Methoxy Group Introduction: The synthesis often commences with a precursor such as 4-hydroxy-2-bromobenzoic acid. The hydroxyl group is methylated, typically using an electrophilic methyl source like methyl iodide (CH₃I) in the presence of a base (e.g., NaH in DMF), to yield 4-methoxy-2-bromobenzoic acid.[1]

  • Trifluoromethoxy Group Installation: The introduction of the trifluoromethoxy group is a critical step and can be achieved through nucleophilic substitution or copper-mediated coupling.[1] A common method involves the reaction of the brominated intermediate with a trifluoromethoxide source, such as silver trifluoromethoxide (AgOCF₃), often catalyzed by a copper(I) salt like copper(I) iodide (CuI).[1]

  • Carboxylic Acid Formation (if starting from an ester): In some synthetic variations, the carboxylic acid functionality may be protected as an ester. The final step would then involve the hydrolysis of this ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/MeOH/H₂O).[1]

Reactivity Profile

The reactivity of this compound is primarily governed by the carboxylic acid group and the substituted aromatic ring.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing nature of the trifluoromethoxy group.

  • Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group direct electrophilic aromatic substitution reactions. The overall electron density of the ring is influenced by the competing effects of these two substituents.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected Chemical Shifts (in CDCl₃):

    • δ 3.90 (s, 3H): This singlet corresponds to the protons of the methoxy (-OCH₃) group.[1]

    • δ 7.10–7.50 (m, 3H): This multiplet arises from the three aromatic protons on the benzene ring.[1] The exact splitting pattern will depend on the coupling constants between the adjacent protons.

    • δ 8.20 (broad s, 1H): This broad singlet is characteristic of the acidic proton of the carboxylic acid (-COOH) group.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
  • Key Absorption Bands:

    • 1680–1700 cm⁻¹: A strong absorption in this region is characteristic of the C=O stretching vibration of the carboxylic acid dimer.

    • 1250 cm⁻¹: This peak can be attributed to the C-O stretching of the methoxy group.

    • 1150 cm⁻¹: The C-F stretching vibrations of the trifluoromethoxy group are expected in this region.

Experimental Protocols

Protocol 1: Determination of Melting Point
  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The temperature is raised at a rate of 5-10 °C per minute for a preliminary determination. c. For an accurate measurement, the procedure is repeated with a fresh sample, and the temperature is raised at a slower rate of 1-2 °C per minute near the expected melting point. d. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is molten.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: a. The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. b. A standard ¹H NMR pulse sequence is used to acquire the spectrum. c. The number of scans is adjusted to obtain a good signal-to-noise ratio. d. The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Applications in Drug Development

The unique structural features of this compound make it an attractive building block in drug discovery.

Drug_Development cluster_0 This compound cluster_1 Pharmacokinetic & Pharmacodynamic Impact cluster_2 Potential Therapeutic Areas A Core Scaffold Methoxy Group (-OCH₃) Trifluoromethoxy Group (-OCF₃) Carboxylic Acid (-COOH) B Improved Metabolic Stability Enhanced Lipophilicity & Membrane Permeability Modulation of Target Binding Affinity Altered pKa for Ionization Control A:f2->B:f0 Blocks Metabolic Sites A:f2->B:f1 Increases Lipophilicity A:f3->B:f3 Influences Solubility & Absorption A:f0->B:f2 Provides Unique 3D Conformation C Anti-inflammatory Agents (e.g., NSAIDs) Antiviral and Antifungal Agents Herbicides (by analogy) B->C Leads to Development of

Caption: The influence of this compound's structural features on drug development.

The trifluoromethoxy group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[2] Its high lipophilicity can also improve a molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets. The carboxylic acid group provides a handle for forming various derivatives, such as amides and esters, allowing for the fine-tuning of a compound's properties and its use as a versatile synthon in the synthesis of more complex molecules.[3]

Analogous fluorinated benzoic acid derivatives have been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), and it is plausible that derivatives of this compound could exhibit similar activities.[4] Furthermore, related compounds have shown potential as antiviral and antifungal agents, suggesting a broad range of therapeutic areas where this scaffold could be beneficial.[4] Some analogous compounds have also been investigated for their herbicidal activity, indicating a potential application in agrochemicals.[1]

Conclusion

This compound represents a strategically important building block for medicinal chemistry and drug development. Its unique combination of a methoxy and a trifluoromethoxy group on a benzoic acid core provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of new chemical entities. The insights provided in this technical guide regarding its synthesis, reactivity, and spectroscopic characterization are intended to empower researchers and scientists to effectively utilize this compound in their pursuit of novel and improved therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the role of fluorinated intermediates like this compound will undoubtedly become even more critical.

References

4-Methoxy-2-(trifluoromethoxy)benzoic acid molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and electronic properties of this compound (CAS No: 886502-37-0). The molecule presents a fascinating case study in physical organic chemistry, where the interplay of sterically demanding and electronically diverse substituents dictates its overall conformation and reactivity. We will dissect the competing electronic effects of the electron-donating methoxy group and the powerfully electron-withdrawing trifluoromethoxy group, all framed by the significant influence of the "ortho effect." This guide synthesizes theoretical principles with spectroscopic data to offer researchers and drug development professionals a deep understanding of this complex substituted benzoic acid.

Introduction: A Molecule of Competing Influences

This compound is a polysubstituted aromatic carboxylic acid. Its core structure, a benzoic acid, is functionalized with two distinct alkoxy groups: a methoxy (-OCH₃) group at the C4 (para) position and a trifluoromethoxy (-OCF₃) group at the C2 (ortho) position relative to the carboxylic acid. The unique arrangement of these substituents—one strongly electron-donating by resonance, the other strongly electron-withdrawing by induction—creates a complex electronic environment that significantly modulates the molecule's acidity, reactivity, and potential for intermolecular interactions. Understanding this intricate balance is paramount for its application as a building block in medicinal chemistry and materials science.

Molecular Structure and Bonding Analysis

The chemical behavior of this compound is not merely a sum of its parts but a result of the synergistic and antagonistic interactions between its functional groups.

The Duality of Substituent Electronic Effects

The electronic landscape of the benzene ring is governed by the inductive and resonance effects of its substituents.

  • Methoxy Group (-OCH₃) at C4: The methoxy group exhibits a dual nature. Due to the high electronegativity of oxygen, it has an electron-withdrawing inductive effect (-I).[1] However, this is overshadowed by its powerful positive resonance effect (+R or +M), where the oxygen's lone pairs delocalize into the aromatic π-system.[1][2][3] This +R effect increases electron density on the ring, particularly at the ortho and para positions relative to itself.

  • Trifluoromethoxy Group (-OCF₃) at C2: This group is a potent electron-withdrawer, primarily through a strong inductive (-I) effect originating from the three highly electronegative fluorine atoms.[4][5] Unlike the methoxy group, the oxygen's ability to donate its lone pairs via resonance is severely diminished by the fluorine atoms' pull.[6] Consequently, the -OCF₃ group acts as a strong, long-range deactivator of the aromatic ring.[7][8]

The Dominant "Ortho Effect" and Steric Inhibition of Resonance

The most defining structural characteristic arises from the placement of the -OCF₃ group ortho to the carboxylic acid. This arrangement invokes the "ortho effect," a phenomenon where ortho-substituted benzoic acids are significantly more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[9][10]

The mechanism is primarily steric. The bulky trifluoromethoxy group creates steric hindrance that forces the carboxyl (-COOH) group to twist out of the plane of the benzene ring.[10][11][12] This loss of planarity, known as Steric Inhibition of Resonance (SIR), disrupts the conjugation between the carboxylic acid's π-system and the aromatic ring.[11] While this destabilizes the acid form slightly, it has a much larger stabilizing effect on the conjugate base (carboxylate, -COO⁻). By preventing resonance with the ring, the negative charge on the carboxylate is localized on the oxygen atoms and is not delocalized into the electron-rich aromatic system, leading to a more stable anion. This enhanced stability of the conjugate base is the primary reason for the increased acidity.[10]

cluster_effects Electronic Effects on Benzoic Acid Core cluster_ortho Structural Effect OCH3 C4-Methoxy Group (+R > -I) Electron Donating (Resonance) Ring Aromatic Ring OCH3->Ring +R OCF3 C2-Trifluoromethoxy Group (-I) Strongly Electron Withdrawing OCF3->Ring -I COOH C1-Carboxylic Acid (-I, -R) COOH->Ring -I, -R Ortho_Interaction Steric Clash: -OCF3 vs -COOH SIR Result: Steric Inhibition of Resonance (SIR) -COOH twists out of plane Ortho_Interaction->SIR Acidity Consequence: Increased Acidity SIR->Acidity

Caption: Interplay of electronic and steric effects in the molecule.

Physicochemical and Spectroscopic Profile

The unique structural features directly translate to predictable physicochemical and spectroscopic properties.

Key Physicochemical Data
PropertyValueSource
CAS Number 886502-37-0[4]
Molecular Formula C₉H₇F₃O₄[4]
Molecular Weight 236.146 g/mol [4]
Predicted pKa 2.5 – 3.0[4]
Predicted Solubility Limited in water; moderate in DMF, DMSO[4]

The predicted pKa is notably low, reflecting the combined electron-withdrawing power of the -OCF₃ group and the acidity-enhancing ortho effect. For comparison, the pKa of 4-(trifluoromethyl)benzoic acid is 2.7.[4]

Spectroscopic Characterization

Spectroscopic analysis provides direct evidence for the proposed structure.

  • ¹H NMR Spectroscopy:

    • -OCH₃: A sharp singlet is expected around δ 3.90 ppm.[4]

    • Aromatic Protons: The three protons on the ring would appear as a complex multiplet in the region of δ 7.10–7.50 ppm.[4]

    • -COOH: A characteristic broad singlet, exchangeable with D₂O, would be observed far downfield, likely above δ 8.20 ppm.[4]

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680–1700 cm⁻¹.[4]

    • O-H Stretch (Carboxylic Acid): A very broad band spanning from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer form in the solid state.

    • C-O Stretch (Methoxy): A distinct peak around 1250 cm⁻¹.[4]

    • C-F Stretches: One or more very strong absorption bands are expected near 1150 cm⁻¹.[4]

Experimental Protocols

Plausible Synthetic Route

The synthesis of this compound would likely proceed through a sequential functionalization of a suitable benzene precursor.[4]

Synthesis_Workflow start Starting Material (e.g., 4-Hydroxy-2-bromobenzoic acid derivative) step1 Step 1: Trifluoromethoxylation Reagents: AgOCF3, CuI (catalyst) Solvent: DMF start->step1 Copper-mediated coupling step2 Step 2: Methylation Reagents: Methyl Iodide (CH3I), Base (e.g., NaH) Solvent: DMF step1->step2 Williamson ether synthesis step3 Step 3: Hydrolysis (if ester) Reagents: LiOH or NaOH Solvent: THF/Water step2->step3 Saponification product Final Product This compound step3->product

Caption: A plausible synthetic workflow for the target molecule.

Step-by-Step Methodology:

  • Trifluoromethoxylation: A brominated benzoic acid precursor (e.g., a methyl ester of 4-hydroxy-2-bromobenzoic acid) is subjected to a copper-catalyzed reaction with a trifluoromethoxide source like silver trifluoromethoxide (AgOCF₃).[4] The reaction is typically run in an aprotic polar solvent such as DMF at elevated temperatures (e.g., 60-80°C).

  • Methylation: The resulting phenolic hydroxyl group is methylated using an alkylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., NaH, K₂CO₃) in a solvent like DMF or acetone.

  • Hydrolysis: If the starting material was an ester, the final step involves saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system such as THF/water or methanol/water.[4]

  • Purification: Following an acidic workup to protonate the carboxylate, the final product is isolated and purified, typically by recrystallization or column chromatography.

Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

The molecular architecture of this compound is a masterclass in the interplay of substituent effects. The molecule's properties are dominated by the powerful electron-withdrawing trifluoromethoxy group and the sterically driven "ortho effect," which enhances its acidity by forcing the carboxyl group out of the plane of the aromatic ring. The electron-donating methoxy group at the para position further modulates the ring's electronic character. A thorough understanding of these structural and bonding nuances, confirmed through spectroscopic analysis, is essential for scientists aiming to utilize this compound as a versatile synthon in the rational design of novel pharmaceuticals and advanced materials.

References

spectroscopic data for 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of this compound, a compound of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this compound effectively.

The structural features of this compound, including a carboxylic acid, a methoxy group, and an electron-withdrawing trifluoromethoxy group on a benzene ring, give rise to a unique spectroscopic fingerprint.[1] Understanding this fingerprint is crucial for confirming its synthesis and purity, and for elucidating its role in chemical reactions.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated , based on the analysis of its functional groups and substitution patterns.

Spectroscopic Technique Feature Predicted Value/Observation
¹H NMR Chemical Shift (δ)Aromatic Protons: 7.0-8.0 ppm, Methoxy Protons: ~3.9 ppm, Carboxylic Proton: >10 ppm (broad)
MultiplicityComplex splitting patterns for aromatic protons due to trisubstitution. Singlet for the methoxy group.
¹³C NMR Chemical Shift (δ)Carboxylic Carbon: ~165-170 ppm, Aromatic Carbons: 110-160 ppm, Methoxy Carbon: ~56 ppm, Trifluoromethoxy Carbon: ~120 ppm (quartet)
IR Spectroscopy Wavenumber (cm⁻¹)O-H stretch (acid): 2500-3300 (broad), C=O stretch (acid): 1700-1730, C-O-C stretch (ether): 1250-1300, C-F stretch: 1100-1200
Mass Spectrometry (EI) m/z RatioMolecular Ion [M]⁺: ~252.04, Key Fragments: [M-OH]⁺, [M-COOH]⁺, [M-OCH₃]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by distinct signals for the aromatic protons, the methoxy protons, and the highly deshielded carboxylic acid proton.

  • Aromatic Region (7.0-8.0 ppm): The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups will influence their chemical shifts.

  • Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet, as they are not coupled to any other protons.

  • Carboxylic Acid Proton (>10 ppm): This proton will appear as a broad singlet and will be significantly downfield due to the deshielding effect of the carbonyl group and hydrogen bonding. Its broadness is a characteristic feature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

  • Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbon will be one of the most downfield signals.

  • Aromatic Carbons (110-160 ppm): The six aromatic carbons will have distinct chemical shifts, influenced by the attached substituents. The carbon attached to the trifluoromethoxy group will likely appear as a quartet due to coupling with the three fluorine atoms.

  • Methoxy Carbon (~56 ppm): The carbon of the methoxy group will appear in the typical region for such functional groups.

  • Trifluoromethoxy Carbon (~120 ppm): This carbon will show a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon (except for the CF₃ carbon).

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the ether linkages.

  • O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[2]

  • C=O Stretch (1700-1730 cm⁻¹): A strong, sharp peak in this region confirms the presence of the carbonyl group of the carboxylic acid.[2]

  • C-O-C Stretch (1250-1300 cm⁻¹): The stretching vibration of the aryl-alkyl ether (methoxy group) will appear in this region.

  • C-F Stretches (1100-1200 cm⁻¹): The strong C-F bonds of the trifluoromethoxy group will give rise to intense absorptions in this fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

  • Molecular Ion Peak ([M]⁺): For this compound (C₉H₇F₃O₄), the expected molecular weight is approximately 252.04 g/mol . The mass spectrum should show a molecular ion peak at this m/z value.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17), -COOH (M-45), and for this specific molecule, the loss of the methoxy group -OCH₃ (M-31) would also be expected.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding these expected spectral features and the methodologies to obtain them, researchers can confidently identify and characterize this molecule. The combination of these techniques provides a self-validating system for structural confirmation, ensuring the high level of scientific integrity required in drug development and materials science.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-2-(trifluoromethoxy)benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and the nuanced electronic effects of its constituent functional groups.

Structural Context and the Power of NMR

This compound presents a fascinating case for NMR analysis due to its distinct substitution pattern on the benzene ring. The interplay between the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) and carboxylic acid (-COOH) groups creates a unique electronic environment that is exquisitely revealed in its NMR spectra. NMR spectroscopy serves as an indispensable tool for confirming the molecular structure, assessing purity, and providing insights into the electronic distribution within the molecule.

Molecular Structure and Numbering

To facilitate a clear discussion, the following numbering scheme for the carbon and hydrogen atoms of this compound will be used throughout this guide.

G cluster_Aromatic Aromatic Region (6.8 - 8.0 ppm) cluster_Aliphatic Aliphatic & Acidic Region H6 H-6 (d) H5 H-5 (dd) H6->H5 J ≈ 8-9 Hz H3 H-3 (d) H5->H3 J ≈ 2-3 Hz OCH3 -OCH3 (s) ~3.9 ppm COOH -COOH (br s) ~11.0 ppm G cluster_protons ¹H Nuclei cluster_carbons ¹³C Nuclei H6 H-6 C1 C-1 H6->C1 HMBC C2 C-2 H6->C2 HMBC C5 C-5 H6->C5 HMBC C6 C-6 H6->C6 HSQC H5 H-5 H5->C1 HMBC C3 C-3 H5->C3 HMBC C4 C-4 H5->C4 HMBC H5->C5 HSQC H3 H-3 H3->C1 HMBC H3->C2 HMBC H3->C3 HSQC H3->C4 HMBC OCH3 -OCH3 OCH3->C4 HMBC C9 C-9 (OCH3) OCH3->C9 HSQC C7 C-7 (COOH)

A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a foundational imperative. 4-Methoxy-2-(trifluoromethoxy)benzoic acid stands as a molecule of interest, incorporating a confluence of functional groups that present both unique opportunities and analytical challenges. This technical guide provides an in-depth methodology for the structural characterization of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Moving beyond mere procedural outlines, this document delves into the causal reasoning behind experimental design, predictive analysis of spectral features, and robust protocols for data acquisition and interpretation. It is intended to serve as a practical and authoritative resource for researchers, chemists, and quality control professionals, ensuring both scientific rigor and validated outcomes.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₉H₇F₃O₄, Molecular Weight: 236.15 g/mol ) is a substituted benzoic acid derivative.[1] The strategic placement of a methoxy (-OCH₃) group, an electron-donating group, and a trifluoromethoxy (-OCF₃) group, a potent electron-withdrawing group, on the aromatic ring creates a unique electronic environment that influences its chemical reactivity, acidity, and potential biological activity. Accurate and unambiguous confirmation of its molecular structure is the first critical step in any research or development pipeline. This guide establishes a validated workflow for achieving this confirmation through orthogonal spectroscopic techniques.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for predicting and interpreting spectroscopic data.

Analytical_Workflow cluster_0 Phase 1: Functional Group Analysis cluster_1 Phase 2: Molecular Weight & Structure cluster_2 Phase 3: Final Confirmation Sample Sample: 4-Methoxy-2- (trifluoromethoxy)benzoic acid IR_Acq FTIR-ATR Acquisition Sample->IR_Acq Step 1 LCMS_Acq LC-ESI-MS/MS Acquisition Sample->LCMS_Acq Step 3 IR_Interp IR Spectrum Interpretation IR_Acq->IR_Interp Step 2 Confirm Structural Confirmation IR_Interp->Confirm Functional Groups Confirmed MS_Interp MS & MS/MS Interpretation LCMS_Acq->MS_Interp Step 4 MS_Interp->Confirm Molecular Weight & Fragments Confirmed

References

solubility of 4-Methoxy-2-(trifluoromethoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid in Organic Solvents

Introduction

This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups that impart complex physicochemical properties. The presence of a methoxy (-OCH₃) group, a carboxylic acid (-COOH) group, and a trifluoromethoxy (-OCF₃) group on a benzene ring makes it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1][2][3]

Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from laboratory synthesis to practical application. Solubility data governs every stage of development, from the selection of solvents for chemical reactions and purification to the design of appropriate formulations for drug delivery.[4][] This guide provides a comprehensive theoretical framework and a robust experimental protocol for determining and interpreting the solubility profile of this compound, designed for researchers, chemists, and formulation scientists.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a detailed analysis of its structure is key to predicting its behavior.

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It confers acidic properties and is the primary driver of solubility in polar, protic solvents.

  • Methoxy Group (-OCH₃): The ether linkage is moderately polar and can act as a hydrogen bond acceptor. It contributes to solubility in a range of polar solvents.

  • Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and strongly electron-withdrawing group.[3] Its presence significantly increases the molecule's affinity for non-polar or moderately polar environments and can enhance membrane permeability, a key factor in drug design.[2][6] The C-F bonds are highly stable, which also increases metabolic stability.[6][7]

  • Aromatic Ring: The benzene core is nonpolar and contributes to the overall lipophilicity of the molecule, favoring solubility in nonpolar solvents through van der Waals interactions.

The interplay of these groups suggests a complex solubility profile. High solubility can be anticipated in polar aprotic solvents (e.g., DMSO, DMF) that can interact with the polar moieties without competing for hydrogen bonds. Moderate solubility is expected in alcohols, where hydrogen bonding is possible. In contrast, solubility is likely to be low in nonpolar aliphatic hydrocarbons (e.g., hexane) and in water, due to the molecule's significant lipophilic character and the energetic cost of disrupting the water's hydrogen-bonding network.

Experimental Protocol: Equilibrium Solubility Determination via Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility, providing reliable and reproducible data when executed correctly.[8][9] The protocol described below is a self-validating system designed to ensure accuracy.

Materials and Equipment
  • Solute: this compound (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, Dimethyl Sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Scintillation vials (20 mL) with PTFE-lined caps

    • Orbital shaker with temperature control (or a thermostatted water bath)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to solvent in vial B 2. Tightly cap vial A->B C 3. Place in shaker at constant T (e.g., 25°C) B->C D 4. Agitate for 24-48h to reach equilibrium C->D E 5. Allow solids to settle D->E F 6. Withdraw supernatant E->F G 7. Filter with 0.22 µm syringe filter F->G H 8. Dilute sample accurately G->H I 9. Analyze by validated HPLC method H->I J Final Solubility Data (mg/mL) I->J Calculate Concentration

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Stock Standards for HPLC: Prepare a series of standard solutions of this compound in a suitable solvent system (e.g., acetonitrile/water) to generate a calibration curve. The concentration range should bracket the expected solubility values.

  • Sample Preparation: To a series of labeled 20 mL glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial (e.g., 50-100 mg). The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined time sufficient to reach equilibrium.

    • Causality Insight: A 24 to 48-hour period is typically sufficient for most compounds. To ensure equilibrium has been reached (a self-validating step), samples can be taken at multiple time points (e.g., 24h, 36h, and 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.

  • Sampling: After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Causality Insight: Filtration is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

  • Quantification: Accurately dilute a known volume of the filtrate with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the generated calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. The results are typically expressed in mg/mL or as a mole fraction.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear and concise table. The following table provides an illustrative example of how such data would be presented.

Table 1: Illustrative Solubility of this compound at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (Mole Fraction, x)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200> 0.10
Acetone20.71550.085
Polar Protic Ethanol24.6950.042
Methanol32.7820.051
Moderately Polar Dichloromethane9.1650.021
Ethyl Acetate6.0780.049
Nonpolar Toluene2.4150.005
Heptane1.9< 1< 0.001
Interpretation of Illustrative Data
  • High Solubility in Polar Aprotic Solvents: The illustrative data shows the highest solubility in DMSO and Acetone. This is consistent with the theoretical analysis, as these solvents can effectively solvate the polar carboxylic acid and ether groups without the strong self-association seen in protic solvents, while also accommodating the lipophilic portions of the molecule.

  • Good Solubility in Alcohols: Solubility in ethanol and methanol is significant, driven by hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid and ether oxygens.

  • Limited Solubility in Nonpolar Solvents: As expected, solubility is very low in nonpolar solvents like Toluene and especially Heptane. While the aromatic ring and -OCF₃ group have nonpolar character, the highly polar carboxylic acid group dominates, preventing dissolution in a purely nonpolar environment. This demonstrates the classic "like dissolves like" principle.

Applications in Pharmaceutical and Chemical Development

A well-defined solubility profile is not merely academic; it is actionable intelligence for process and formulation development.

  • Reaction and Process Chemistry: Knowledge of solubility allows a process chemist to select the ideal solvent for synthesis that ensures all reactants remain in solution. For purification, it is critical for designing effective crystallization processes. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature (like ethanol in our example) would be an excellent candidate for recrystallization.

  • Formulation Development: For oral drug delivery, achieving adequate solubility in gastrointestinal fluids is paramount.[] If aqueous solubility is low, organic solvent systems or lipid-based formulations may be required.[10] The data from this guide helps identify suitable solubilizing excipients. For topical or injectable formulations, selecting a solvent that can dissolve the drug at the target concentration without causing irritation or instability is a key challenge informed directly by this data.[4]

Conclusion

The solubility of this compound is a complex property governed by the interplay of its distinct functional groups. This guide provides both the theoretical foundation to predict its behavior and a detailed, robust experimental protocol to accurately quantify its solubility in a range of organic solvents. By systematically applying the described methodology, researchers can generate the critical data needed to accelerate the development of this promising molecule, enabling its effective use in synthesis, purification, and advanced formulation design.

References

discovery and history of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic Acid

Authored by a Senior Application Scientist

Foreword: Unveiling a Niche Building Block in Medicinal and Agrochemical Chemistry

Welcome to a comprehensive exploration of this compound, a fluorinated aromatic carboxylic acid with significant potential in the realms of drug discovery and advanced agrochemical development. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deeper understanding of the compound's scientific context, synthesis, and potential applications. As we navigate through its chemical landscape, we will emphasize the causality behind synthetic choices and the structural nuances that define its reactivity and utility.

Section 1: Structural and Physicochemical Profile

This compound is a polysubstituted benzene derivative with the chemical formula C₉H₇F₃O₃. Its structure is characterized by a benzoic acid core, a methoxy group (-OCH₃) at the 4-position, and a trifluoromethoxy group (-OCF₃) at the 2-position.[1] This specific arrangement of functional groups imparts a unique set of electronic and steric properties that are highly sought after in modern chemistry.

The trifluoromethoxy group is a powerful electron-withdrawing group, which significantly influences the compound's acidity and overall reactivity.[1] This electronic effect lowers the pKa of the carboxylic acid moiety, making it a stronger acid compared to its non-fluorinated analogs. For comparison, the pKa of 4-(trifluoromethyl)benzoic acid is approximately 2.7, suggesting a similar acidic strength for this compound.[1]

Physicochemical Data Summary
PropertyValue/DescriptionSource
Molecular FormulaC₉H₇F₃O₃[1]
Molecular Weight~264.15 g/mol [1]
Calculated logP2.4–2.8[1]
Melting PointEstimated 120–140°C[1]
SolubilityModerately soluble in polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water.[1][1]

Section 2: The Scientific Genesis - A History of Synthetic Evolution

While a singular, documented moment of "discovery" for this compound is not readily apparent in the historical scientific literature, its emergence can be understood as a logical progression in the field of medicinal and agrochemical chemistry. The history of this compound is intrinsically linked to the broader development of synthetic methodologies for introducing fluorine-containing functional groups into aromatic systems.

The trifluoromethoxy group, in particular, gained prominence as a bioisostere for other functional groups, offering enhanced metabolic stability, lipophilicity, and binding interactions. The synthesis of such molecules is a testament to the advancements in fluorination and cross-coupling chemistries.

Conceptual Synthesis Workflow

The logical pathway to constructing this compound involves a multi-step functionalization of a simpler aromatic precursor. The following diagram illustrates a plausible and strategic synthetic workflow.

Synthetic_Workflow Conceptual Synthesis of this compound A Starting Material (e.g., Substituted Phenol) B Introduction of Methoxy Group (Methylation) A->B e.g., Methyl Iodide, Base C Introduction of Trifluoromethoxy Group (Trifluoromethoxylation) B->C e.g., Copper-mediated coupling D Carboxylation (Introduction of Carboxylic Acid) C->D e.g., Grignard reaction with CO2 E Final Product This compound D->E Work-up

Caption: A high-level overview of a potential synthetic route.

Section 3: Detailed Synthetic Protocols

The synthesis of this compound necessitates a strategic and sequential introduction of its key functional groups. Below are detailed, step-by-step methodologies for a plausible synthetic route, grounded in established chemical principles.

Protocol 1: Introduction of the Methoxy Group

The introduction of a methoxy group onto a phenolic precursor is a foundational step.

  • Reactant Preparation : A suitable starting material, such as a substituted phenol, is dissolved in an appropriate aprotic solvent (e.g., DMF).

  • Deprotonation : A strong base (e.g., NaH) is added to deprotonate the hydroxyl group, forming a phenoxide.

  • Methylation : Methyl iodide (CH₃I) is added to the reaction mixture, leading to an Sₙ2 reaction where the phenoxide displaces the iodide, forming the methoxy ether.

  • Work-up and Purification : The reaction is quenched, and the product is extracted and purified, typically via column chromatography.

Protocol 2: Installation of the Trifluoromethoxy Group

The introduction of the trifluoromethoxy group is a more specialized transformation.

  • Substrate Preparation : A brominated intermediate is prepared.

  • Trifluoromethoxylation : A copper-mediated coupling reaction can be employed. The brominated intermediate is reacted with a source of the trifluoromethoxy group, such as silver trifluoromethoxide (AgOCF₃), in a suitable solvent like acetonitrile at elevated temperatures (e.g., 60°C).[1]

  • Purification : The product is isolated and purified to yield the trifluoromethoxylated aromatic compound.

Protocol 3: Carboxylation

The final step involves the introduction of the carboxylic acid group.

  • Formation of an Organometallic Reagent : The trifluoromethoxylated intermediate is converted into an organometallic reagent, for example, a Grignard reagent, by reacting it with magnesium metal.

  • Reaction with Carbon Dioxide : The organometallic reagent is then reacted with solid carbon dioxide (dry ice).

  • Acidification : The resulting carboxylate salt is acidified with a strong acid (e.g., HCl) to yield the final product, this compound.

  • Final Purification : The crude product is purified by recrystallization or column chromatography.

Reaction Scheme Visualization

Reaction_Scheme Plausible Reaction Scheme reactant Starting Material e.g., 2-Bromo-5-methoxyphenol step1 Step 1: Trifluoromethoxylation Cu(I) catalyst, OCF3 source reactant->step1 intermediate1 Intermediate 2-Bromo-5-methoxy-1-(trifluoromethoxy)benzene step1->intermediate1 step2 Step 2: Carboxylation 1. Mg, THF 2. CO2 3. H3O+ intermediate1->step2 product Final Product This compound step2->product

Caption: A simplified, plausible reaction pathway.

Section 4: Applications and Future Directions

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Pharmaceutical Chemistry

The incorporation of the trifluoromethoxy group can enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing lipophilicity for better membrane permeability, and providing novel binding interactions with biological targets. Structurally related compounds have shown promise in various therapeutic areas.

Agrochemicals

In the agrochemical sector, fluorinated compounds are known to exhibit potent herbicidal and pesticidal activities. For instance, analogous compounds have demonstrated herbicidal activity by inhibiting acetolactate synthase (ALS), an essential enzyme in plant amino acid biosynthesis.[1] The trifluoromethoxy group in this compound could be a key pharmacophore in the design of new, effective crop protection agents.

Future Outlook

The continued exploration of synthetic methodologies to access this and related compounds more efficiently will undoubtedly expand their applications. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of this compound as a scaffold in the development of novel bioactive molecules.

References

A Technical Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic Acid: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of a program's success. A well-designed scaffold provides the foundational framework for functional groups that dictate biological activity, pharmacokinetic properties, and overall drug-likeness.[1] This guide provides an in-depth technical analysis of 4-methoxy-2-(trifluoromethoxy)benzoic acid, a scaffold of emerging interest. We will explore its unique physicochemical attributes, propose robust synthetic and derivatization strategies, and, through a representative case study of a related analogue, illustrate its potential in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies in their work.

The Rationale: Why this compound?

The this compound scaffold presents a compelling juxtaposition of substituents on a classic benzoic acid core. This specific arrangement offers a unique combination of electronic and steric properties that can be exploited to fine-tune a molecule's interaction with biological targets and improve its drug-like characteristics.

  • The Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful tool in modern medicinal chemistry.[2][3] It is highly lipophilic, which can significantly enhance membrane permeability and oral bioavailability.[4] The remarkable strength of the C-F bonds confers high metabolic stability, protecting the molecule from enzymatic degradation and potentially extending its in-vivo half-life.[4] Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, the -OCF₃ group's oxygen atom can participate in resonance, creating a more nuanced electronic profile that can be used to modulate target interactions.[4]

  • The Methoxy (-OCH₃) Group: Positioned at the 4-position, the methoxy group is a well-understood hydrogen bond acceptor and an electron-donating group. This can influence the acidity of the carboxylic acid and provide a key interaction point with a biological target. Its presence is common in numerous approved drugs.

  • The Benzoic Acid Core: The carboxylic acid provides a crucial handle for derivatization, most commonly through the formation of amides, linking the scaffold to other pharmacophoric elements. Its acidity, modulated by the flanking -OCF₃ and -OCH₃ groups, will influence its binding properties and solubility. The electron-withdrawing -OCF₃ group is expected to lower the pKa of the carboxylic acid moiety into the 2.5–3.0 range, making it a stronger acid.[5]

Physicochemical Properties Profile

A summary of the predicted and inferred physicochemical properties of the scaffold is presented below.

PropertyPredicted Value/RangeImplication in Drug DesignSource
Molecular Weight~252.17 g/mol Good starting point for fragment-based design, adheres to Lipinski's Rule of Five.N/A
Calculated logP2.6 – 3.0Indicates moderate lipophilicity, favorable for cell membrane permeability.[5]
pKa (Carboxylic Acid)2.5 – 3.0Increased acidity due to -OCF₃ group; can form strong ionic interactions.[5]
SolubilityLimited in water; moderate in polar aprotic solvents (DMF, DMSO).Typical for aromatic carboxylic acids; derivatization is key to improving solubility.[5]

Synthesis of the Core Scaffold

While specific literature detailing the synthesis of this compound is sparse, a plausible and robust synthetic route can be designed based on established organometallic and fluorination methodologies. The proposed multi-step synthesis starts from the commercially available 1-bromo-4-methoxy-2-nitrobenzene.

Proposed Synthetic Workflow

G A 1-Bromo-4-methoxy- 2-nitrobenzene B 1-Bromo-4-methoxy- 2-aminobenzene A->B Reduction (e.g., Fe, NH4Cl) C 4-Methoxy-2-bromo- phenol B->C Diazotization & Hydrolysis (NaNO2, H2SO4, heat) D Methyl 4-methoxy- 2-bromobenzoate C->D Carboxymethylation (e.g., Pd(OAc)2, CO, MeOH) E Methyl 4-methoxy- 2-(trifluoromethoxy)benzoate D->E Trifluoromethoxylation (e.g., CuI, CsF, Me3SiCF3) F 4-Methoxy-2-(trifluoromethoxy) benzoic acid E->F Saponification (e.g., LiOH, THF/H2O)

Caption: Proposed synthetic route for the target scaffold.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 1-Bromo-4-methoxy-2-nitrobenzene To a solution of 1-bromo-4-methoxy-2-nitrobenzene in ethanol/water, add iron powder and ammonium chloride. Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction, filter through celite, and concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-bromo-4-methoxy-2-aminobenzene.

Step 2: Diazotization and Hydrolysis to form 4-Methoxy-2-bromophenol Dissolve the aniline from the previous step in aqueous sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. After stirring for 30 minutes, add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. After gas evolution ceases, cool the mixture and extract with diethyl ether. Dry the organic layer and concentrate to give the crude phenol.

Step 3: Palladium-Catalyzed Carboxymethylation In a pressure vessel, combine the 4-methoxy-2-bromophenol, palladium(II) acetate, a suitable phosphine ligand, and a base (e.g., triethylamine) in methanol. Pressurize the vessel with carbon monoxide (CO) and heat to 80-100°C for 12-18 hours. Cool the reaction, filter, and concentrate the solvent. Purify the residue by column chromatography to obtain methyl 4-methoxy-2-bromobenzoate.

Step 4: Copper-Mediated Trifluoromethoxylation This crucial step introduces the -OCF₃ group. Combine methyl 4-methoxy-2-bromobenzoate, copper(I) iodide, cesium fluoride, and Ruppert's reagent (Me₃SiCF₃) in a polar aprotic solvent like DMF or NMP. Heat the mixture at 100-120°C for 12-24 hours under an inert atmosphere. Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography should yield methyl 4-methoxy-2-(trifluoromethoxy)benzoate.

Step 5: Saponification to the Final Product Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 2-6 hours. Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure, dilute with water, and acidify with 1N HCl to a pH of ~2. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Derivatization Strategies: Building the Drug Candidate

The carboxylic acid functionality is the primary point for derivatization, typically through the formation of amide bonds. This allows for the exploration of chemical space by coupling the scaffold to a diverse library of amines, which can serve as key recognition elements for the biological target.

General Amide Coupling Workflow

G Scaffold 4-Methoxy-2-(trifluoromethoxy) benzoic acid ActiveEster Activated Ester Intermediate (e.g., HATU-Ester) Scaffold->ActiveEster Coupling Reagent (HATU, DIPEA, DMF) Product Final Amide Product ActiveEster->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for less reactive amines or sterically hindered systems.

  • Activation: Dissolve the this compound (1 equivalent) in an anhydrous polar aprotic solvent such as DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2 equivalents), to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated O-acylisourea ester.

  • Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Representative Case Study: Benzoic Acid Scaffolds as Protein Kinase CK2 Inhibitors

Given the absence of specific public data for our target scaffold, we present a case study on a closely related class: 4-(thiazol-5-yl)benzoic acid derivatives as potent inhibitors of Protein Kinase CK2.[3] This serves to illustrate the utility of the benzoic acid core in a relevant therapeutic area and demonstrates a typical structure-activity relationship (SAR) investigation.

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers. Its inhibition is a validated strategy for cancer therapy. The kinase phosphorylates numerous substrates involved in cell growth, proliferation, and survival.

Signaling Pathway Context

G CK2 Protein Kinase CK2 Substrate Pro-Survival Substrates (e.g., Akt, NF-κB pathway components) CK2->Substrate ATP Inhibitor Benzoic Acid Derivative Inhibitor Inhibitor->CK2 P_Substrate Phosphorylated Substrates (Active) Proliferation Cell Proliferation & Survival P_Substrate->Proliferation

Caption: Simplified CK2 signaling and point of inhibition.

Structure-Activity Relationship (SAR) Insights

In a study by Naito et al., derivatives of 4-(thiazol-5-yl)benzoic acid were synthesized and evaluated. The core scaffold docks into the ATP-binding site of CK2. The SAR exploration focused on modifications to the benzoic acid ring.[3]

Key Findings:

  • The carboxylic acid group is essential for activity, forming critical interactions within the kinase hinge region.

  • Introduction of a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibition.[3]

  • This modification also significantly enhanced antiproliferative activity against the A549 lung cancer cell line, suggesting improved cell permeability or engagement of additional interactions.[3]

Biological Activity Data

The following table summarizes the activity of key compounds from the study, illustrating the impact of scaffold modification.

CompoundR Group (at 3-position)CK2α IC₅₀ (µM)A549 CC₅₀ (µM)
Parent Cmpd-H0.021>10
Analog 1 2-Methoxy-benzyloxy0.0161.5
Analog 2 2-Chloro-benzyloxy0.0143.3

(Data adapted from Naito et al., Bioorg Med Chem. 2016[3])

This case study demonstrates how the benzoic acid core can be systematically decorated to optimize both on-target potency and cellular activity, a strategy directly applicable to the this compound scaffold.

Future Perspectives and Conclusion

The this compound scaffold is a modern, fluorine-containing building block with significant potential in medicinal chemistry. The strategic placement of the methoxy and trifluoromethoxy groups provides a unique combination of properties that can enhance metabolic stability, improve membrane permeability, and offer nuanced electronic interactions with biological targets.

While direct applications of this specific scaffold are not yet widely published, the principles of drug design and the successful application of closely related benzoic acid derivatives strongly support its utility. By applying the synthetic and derivatization strategies outlined in this guide, and drawing inspiration from SAR studies on analogous scaffolds, medicinal chemists are well-equipped to explore the potential of this promising core in the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of Amide and Ester Derivatives from 4-Methoxy-2-(trifluoromethoxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid that serves as a valuable scaffold in modern drug discovery and development. The unique combination of a methoxy group at the 4-position and a trifluoromethoxy group at the 2-position imparts a distinct electronic and conformational profile to the molecule. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The methoxy (-OCH₃) group can participate in hydrogen bonding and influence the overall polarity and solubility of the molecule.

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a diverse array of derivatives, most notably amides and esters. These derivatives are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and antimicrobials.[2][3][4] This guide provides detailed application notes and robust protocols for the synthesis of amide and ester derivatives from this key building block, with a focus on the rationale behind the chosen synthetic strategies and methodologies.

PART 1: Synthesis of N-Aryl-4-methoxy-2-(trifluoromethoxy)benzamides

The synthesis of N-aryl amides from this compound is a critical transformation for generating libraries of compounds for biological screening. The resulting benzamides are often investigated for their potential as kinase inhibitors and anti-cancer agents.[2][3] The selection of the appropriate coupling reagent is paramount to ensure high yields and purity, especially when dealing with sterically hindered or electronically diverse anilines.

Key Considerations for Amide Coupling Reactions:
  • Choice of Coupling Reagent: For the coupling of this compound with anilines, several reagents can be employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and efficacy with a broad range of amines and carboxylic acids.[5][6][7]

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Solvent: Anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to ensure a moisture-free environment, which is crucial for the efficiency of the coupling reaction.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-methoxy-2-(trifluoromethoxy)benzamide

This protocol details the synthesis of a representative N-aryl benzamide using HATU as the coupling reagent.

Materials:

  • This compound

  • 4-Chloroaniline

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add 4-chloroaniline (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4-chlorophenyl)-4-methoxy-2-(trifluoromethoxy)benzamide.

Data Presentation:

EntryAmineCoupling ReagentSolventYield (%)Purity (%)
14-ChloroanilineHATUDMF85>98
23-TrifluoromethylanilineHATUDMF82>97
34-MethoxyanilineHATUDMF88>98

Visualization of the Synthetic Workflow:

Amide_Synthesis start This compound reagents HATU, DIPEA, DMF start->reagents 1. Add reagents amine Aryl Amine (e.g., 4-Chloroaniline) amine->reagents workup Work-up & Purification reagents->workup 2. Reaction product N-Aryl-4-methoxy-2-(trifluoromethoxy)benzamide workup->product 3. Isolation

Workflow for N-Aryl Benzamide Synthesis.

PART 2: Synthesis of Alkyl 4-methoxy-2-(trifluoromethoxy)benzoates

Ester derivatives of this compound are valuable intermediates and have been explored for their potential antimicrobial and antifungal activities.[8][9] The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.

Causality behind Experimental Choices in Fischer Esterification:
  • Catalyst: A strong protic acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[10][11][12]

  • Reaction Conditions: The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used as the solvent. Alternatively, removal of water using a Dean-Stark apparatus can be employed.[11]

  • Steric Hindrance: The trifluoromethoxy group at the ortho position of the carboxylic acid can introduce some steric hindrance. Therefore, refluxing the reaction mixture is typically necessary to achieve a reasonable reaction rate and yield.[11]

Experimental Protocol: Synthesis of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate

This protocol describes the synthesis of a representative alkyl ester via Fischer esterification.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure methyl 4-methoxy-2-(trifluoromethoxy)benzoate.

Data Presentation:

EntryAlcoholCatalystReaction Time (h)Yield (%)Purity (%)
1MethanolH₂SO₄1090>98
2EthanolH₂SO₄1287>97
3Isopropanolp-TsOH1675>96

Visualization of the Synthetic Pathway:

Ester_Synthesis start This compound catalyst H₂SO₄ (cat.), Reflux start->catalyst 1. Add catalyst alcohol Alcohol (e.g., Methanol) alcohol->catalyst workup Work-up & Purification catalyst->workup 2. Reaction product Alkyl 4-methoxy-2-(trifluoromethoxy)benzoate workup->product 3. Isolation

Pathway for Alkyl Benzoate Synthesis.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust framework for the synthesis of amide and ester derivatives of this compound. The strategic incorporation of the trifluoromethoxy and methoxy groups offers a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules. Further exploration of a wider range of amine and alcohol coupling partners will undoubtedly lead to the discovery of novel derivatives with enhanced pharmacological profiles. The methodologies presented are scalable and can be adapted for the generation of compound libraries for high-throughput screening in various drug discovery programs.

References

Application Notes and Protocols for the Synthetic Utility of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

4-Methoxy-2-(trifluoromethoxy)benzoic acid is a uniquely substituted aromatic carboxylic acid that has garnered significant interest as a building block in medicinal chemistry and materials science. Its structure features a benzoic acid core with two electronically distinct functional groups: a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position.[1] The trifluoromethoxy group is a powerful electron-withdrawing moiety, which significantly influences the compound's chemical properties, particularly the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1] This unique electronic profile makes it an invaluable synthon for creating complex molecules with tailored biological activities and material properties.[2]

The incorporation of fluorinated groups like -OCF₃ is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] These application notes provide detailed protocols and expert insights for leveraging the reactivity of this compound in key synthetic transformations.

PropertyValueSource
CAS Number 886502-37-0[1]
Molecular Formula C₉H₇F₃O₄[1]
Molecular Weight 236.15 g/mol [1]
Appearance White to off-white solid (typical)N/A
Melting Point Estimated 120–140°C[1]
Solubility Moderately soluble in polar aprotic solvents (DMF, DMSO); limited in water.[1]
pKa Estimated 2.5–3.0 due to the electron-withdrawing -OCF₃ group.[1]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the chemistry of its carboxylic acid group. The strongly electron-withdrawing trifluoromethoxy group ortho to the carboxyl moiety significantly increases its electrophilicity and acidity compared to benzoic acid itself. This heightened reactivity facilitates transformations such as amide bond formation and esterification, often under milder conditions than required for less activated carboxylic acids.

The general synthetic pathways stem from the activation of the carboxyl group, which can then be attacked by various nucleophiles.

G cluster_0 Activation cluster_1 Products main This compound acyl_chloride Acyl Chloride Intermediate (e.g., with SOCl₂) main->acyl_chloride SOCl₂ or (COCl)₂ active_ester Activated Ester Intermediate (e.g., with EDC/HOBt) main->active_ester Coupling Agents (EDC, HATU, etc.) ester Esters main->ester Fischer Esterification (H⁺, R'OH) amide Amides acyl_chloride->amide + Amine (R₂NH) acyl_chloride->ester + Alcohol (R'OH) active_ester->amide + Amine (R₂NH)

Caption: Key synthetic transformations of the title compound.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Carbodiimide-mediated coupling is one of the most common and versatile methods for forming amide bonds, particularly in the synthesis of pharmaceuticals where mild conditions are paramount to avoid side reactions like racemization. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective.[3] The additive forms an active ester intermediate, which is less prone to side reactions and more reactive towards the amine nucleophile.

G Acid Benzoic Acid Derivative O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) Acid->O_Acylisourea +EDC EDC EDC (Carbodiimide) DCU Urea Byproduct EDC->DCU Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester +HOBt HOBt HOBt (Additive) HOBt->Active_Ester Amide Amide Product Active_Ester->Amide +R-NH₂ Amine R-NH₂ Amine->Amide

Caption: Simplified workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol (EDC/HOBt)
  • Reagent Preparation: In a clean, dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1-0.5 M).

  • Additive Addition: Add HOBt (1.1 eq) or OxymaPure (1.1 eq) to the solution and stir until fully dissolved.

  • Carbodiimide Addition: Add EDC hydrochloride (1.2 eq) to the mixture.[4] Stir at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-24 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove excess base and unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and benzoic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Amide Bond Formation via Acyl Chloride

For robust substrates, conversion of the carboxylic acid to a highly reactive acyl chloride intermediate is a powerful and often high-yielding strategy.[5][6] Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Safety First: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

G Acid Benzoic Acid Derivative Acyl_Chloride Acyl Chloride Intermediate Acid->Acyl_Chloride + SOCl₂ Thionyl_Chloride SOCl₂ (cat. DMF) Thionyl_Chloride->Acyl_Chloride Byproducts SO₂ (g) HCl (g) Thionyl_Chloride->Byproducts Amide Amide Product Acyl_Chloride->Amide + Amine/Base Amine_Base Amine (R-NH₂) + Base (e.g., Pyridine) Amine_Base->Amide

References

Application Note: Mechanistic Insights and Optimized Protocols for the Amidation of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the reaction mechanism and practical application of the amide coupling of 4-methoxy-2-(trifluoromethoxy)benzoic acid with various amines. This reaction is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, leveraging the unique electronic properties of the methoxy and trifluoromethoxy substituents. We will explore the underlying reaction mechanisms facilitated by common coupling reagents, provide step-by-step protocols for efficient synthesis, and discuss the rationale behind experimental design to ensure high yield and purity.

Introduction: The Significance of Substituted Benzamides in Drug Discovery

Amide bond formation is one of the most frequently utilized reactions in the synthesis of pharmaceuticals.[1] The resulting benzamide scaffold is a common feature in a vast array of clinically approved drugs. The specific substitution pattern on the aromatic ring plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

The subject of this note, this compound, presents an intriguing scaffold for drug design. The methoxy group at the 4-position is a well-known electron-donating group, which can influence the molecule's overall electronic character and potential for hydrogen bonding. In contrast, the trifluoromethoxy group at the 2-position is a strong electron-withdrawing group, known to enhance metabolic stability and lipophilicity.[2][[“]] The interplay of these two substituents offers a unique opportunity to fine-tune the properties of the resulting amide derivatives for optimal therapeutic effect.

Reaction Mechanism: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[5] This is typically achieved using a coupling reagent. The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.[6]

Below, we illustrate the generalized mechanism of amide bond formation using a coupling reagent.

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (this compound) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., EDC, HATU) Amide R-CO-NHR' (Amide Product) ActivatedIntermediate->Amide + Amine Amine R'-NH2 (Amine) Byproduct Byproduct

Figure 1: Generalized workflow for amide bond formation.

The Role of Substituents in Reactivity

The electronic nature of the substituents on the benzoic acid ring influences the reactivity of the carboxyl group.

  • 4-Methoxy Group: As an electron-donating group, the methoxy substituent at the para position increases the electron density of the aromatic ring. This can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the activation step.

  • 2-Trifluoromethoxy Group: The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] Its presence at the ortho position significantly increases the electrophilicity of the carbonyl carbon, making the carboxylic acid more reactive towards activation and subsequent nucleophilic attack by the amine.

The net effect of these two groups is a finely balanced reactivity profile. The activating effect of the trifluoromethoxy group is expected to dominate, facilitating the amide coupling reaction.

Recommended Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[7] For the amidation of this compound, several classes of reagents are suitable.

Coupling Reagent ClassExamplesKey AdvantagesConsiderations
Carbodiimides EDC, DCC, DICReadily available, cost-effective.Can lead to racemization of chiral amines; DCC byproduct is poorly soluble.[5][8]
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization.Can be sensitive to moisture.
Aminium/Uronium Salts HATU, HBTUVery efficient, fast reaction times, minimal racemization.[1]Generally more expensive.

For substrates like this compound, especially when coupled with less nucleophilic amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended coupling reagent due to its high efficiency and ability to minimize side reactions.[9]

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of amides from this compound. Optimization may be required for specific amine substrates.

General Protocol using HATU

This protocol is recommended for a broad range of primary and secondary amines.

HATU Coupling Protocol Start Start: Dry Reaction Flask under Inert Atmosphere (N2 or Ar) Step1 Dissolve this compound (1.0 eq) and amine (1.1 eq) in anhydrous DMF or DCM. Start->Step1 Step2 Add a non-nucleophilic base, such as DIPEA (2.0 eq). Step1->Step2 Step3 Cool the reaction mixture to 0 °C in an ice bath. Step2->Step3 Step4 Add HATU (1.1 eq) portion-wise. Step3->Step4 Step5 Allow the reaction to warm to room temperature and stir for 2-16 hours. Step4->Step5 Step6 Monitor reaction progress by TLC or LC-MS. Step5->Step6 Step7 Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Step6->Step7 Step8 Wash the organic layer with saturated aqueous NaHCO3 and brine. Step7->Step8 Step9 Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Step8->Step9 Step10 Purify the crude product by flash column chromatography. Step9->Step10 End End: Characterize the Purified Amide Step10->End

Figure 2: Step-by-step workflow for HATU-mediated amide coupling.

Detailed Steps:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the desired amine (1.1 equivalents).

  • Dissolve the starting materials in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.1 equivalents) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Alternative Protocol using EDC and HOBt

This protocol offers a more cost-effective alternative to HATU, though it may require longer reaction times for less reactive amines.

Detailed Steps:

  • In a dry reaction vessel, dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF or DCM.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in the HATU protocol.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Reactions: The use of additives like HOBt or HOAt with carbodiimide reagents is crucial to suppress the formation of N-acylurea byproducts and minimize racemization if chiral amines are used.[8]

  • Purification: The choice of eluent for column chromatography will depend on the polarity of the resulting amide. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Conclusion

The amidation of this compound is a robust and versatile reaction for the synthesis of novel compounds with potential applications in drug discovery. A thorough understanding of the reaction mechanism and the influence of the electronic properties of the substituents allows for the rational selection of coupling reagents and reaction conditions. The protocols provided herein serve as a comprehensive guide for researchers to efficiently synthesize a diverse library of benzamide derivatives for further investigation.

References

Application Notes and Protocols for 4-Methoxy-2-(trifluoromethoxy)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. The introduction of fluorine, and specifically the trifluoromethoxy (-OCF₃) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes. This often translates to enhanced biological activity and improved pharmacokinetic profiles in the resulting agrochemical products.[1]

4-Methoxy-2-(trifluoromethoxy)benzoic acid emerges as a key building block in this context. Its unique substitution pattern—a methoxy group at the 4-position and a trifluoromethoxy group at the 2-position—offers a strategic starting point for the synthesis of a new generation of herbicides and fungicides. The methoxy group can influence the molecule's polarity and may play a role in directing subsequent chemical transformations, while the trifluoromethoxy group is a known contributor to enhanced biological efficacy. This document provides a comprehensive guide to the application of this compound in agrochemical synthesis, complete with detailed protocols and an exploration of the underlying scientific principles.

Physicochemical Properties and Rationale for Use

A thorough understanding of the starting material's properties is fundamental to its effective application.

PropertyValue/DescriptionSignificance in Agrochemical Synthesis
Molecular Formula C₉H₇F₃O₄Provides the basic elemental composition.
Molecular Weight 252.15 g/mol Essential for stoichiometric calculations in synthesis.
Appearance White to off-white crystalline powderVisual confirmation of the starting material's purity.
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF).Informs the choice of reaction and purification solvents.
Key Functional Groups Carboxylic acid, methoxy, trifluoromethoxyThe carboxylic acid is the primary reactive site for derivatization. The methoxy and trifluoromethoxy groups modulate the electronic properties of the benzene ring and the biological activity of the final product.

The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group. Its presence can enhance the permeability of the resulting agrochemical through plant cuticles and fungal cell membranes, leading to improved uptake and efficacy. Furthermore, the metabolic stability of the C-O bond in the trifluoromethoxy group can contribute to a longer-lasting effect in the field.

Core Synthetic Strategy: From Benzoic Acid to Bioactive Benzamides

The primary application of this compound in agrochemical synthesis is as a precursor for N-substituted benzamides. The general synthetic workflow involves the activation of the carboxylic acid group, followed by coupling with a suitable amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Final Agrochemical Product A This compound B 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride A->B Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) D N-substituted-4-methoxy-2-(trifluoromethoxy)benzamide B->D Coupling with C in the presence of a base C Substituted Aniline/Amine E Bioactive Herbicide/Fungicide D->E Further functionalization (optional) G cluster_0 Potential Herbicidal MoA cluster_1 Potential Fungicidal MoA (SDHI) A N-aryl benzamide B Inhibition of Cellulose Biosynthesis A->B D Inhibition of Microtubule Assembly A->D C Disruption of Cell Wall Formation B->C E N-pyrazole benzamide F Succinate Dehydrogenase (Complex II) E->F Binds to SDH enzyme G Inhibition of Mitochondrial Respiration F->G H ATP Depletion & Fungal Cell Death G->H

References

Application Notes and Protocols: Leveraging 4-Methoxy-2-(trifluoromethoxy)benzoic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Synthetic Approach

The landscape of anti-inflammatory drug discovery is continually evolving, driven by the need for agents with improved efficacy and reduced side effects. Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors.[1][2] This selectivity aims to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2]

This application note details a synthetic strategy employing 4-Methoxy-2-(trifluoromethoxy)benzoic acid as a key building block for the generation of a novel anti-inflammatory agent. The unique electronic properties of this starting material, specifically the electron-withdrawing trifluoromethoxy group and the electron-donating methoxy group, offer a scaffold with the potential for high-affinity binding to the COX-2 active site. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates. This guide provides a comprehensive, step-by-step protocol for the synthesis, purification, and subsequent in vitro and in vivo evaluation of a candidate anti-inflammatory compound.

Chemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC9H7F3O4N/A
Molecular Weight252.15 g/mol N/A
Melting Point135-139 °CN/A
pKa~3.5-4.0 (estimated)N/A
AppearanceWhite to off-white crystalline powderN/A

Proposed Synthetic Pathway: Amide Coupling Strategy

The proposed synthesis involves a standard yet robust amide bond formation reaction, a cornerstone of medicinal chemistry. This approach couples this compound with a suitable amine-containing moiety. For this protocol, we will utilize 4-aminobenzenesulfonamide, a common pharmacophore in selective COX-2 inhibitors, to generate the target compound, N-(4-sulfamoylphenyl)-4-methoxy-2-(trifluoromethoxy)benzamide .

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation This compound This compound Acyl chloride intermediate Acyl chloride intermediate This compound->Acyl chloride intermediate SOCl2, Reflux Thionyl chloride (SOCl2) Thionyl chloride (SOCl2) Target Compound N-(4-sulfamoylphenyl)-4-methoxy-2-(trifluoromethoxy)benzamide Acyl chloride intermediate->Target Compound 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide 4-aminobenzenesulfonamide->Target Compound Pyridine, 0°C to rt

Caption: Proposed two-step synthesis of the target anti-inflammatory agent.

Detailed Synthetic Protocol

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-aminobenzenesulfonamide

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add thionyl chloride (5.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used in the next step without further purification.

Step 2: Synthesis of N-(4-sulfamoylphenyl)-4-methoxy-2-(trifluoromethoxy)benzamide

  • In a separate flask, dissolve 4-aminobenzenesulfonamide (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Dissolve the crude 4-Methoxy-2-(trifluoromethoxy)benzoyl chloride from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled solution of 4-aminobenzenesulfonamide over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure target compound.

Biological Evaluation: Assessing Anti-inflammatory Activity

The newly synthesized compound will be evaluated for its anti-inflammatory properties through a series of in vitro and in vivo assays.

In Vitro Evaluation: COX-1 and COX-2 Inhibition Assay

This assay will determine the inhibitory potency and selectivity of the synthesized compound against COX-1 and COX-2 enzymes.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection and Analysis Prepare Reagents Prepare Reagents Add COX-1 or COX-2 Enzyme Add COX-1 or COX-2 Enzyme Prepare Reagents->Add COX-1 or COX-2 Enzyme Prepare Compound Dilutions Prepare Compound Dilutions Add Compound/Vehicle Add Compound/Vehicle Prepare Compound Dilutions->Add Compound/Vehicle Add COX-1 or COX-2 Enzyme->Add Compound/Vehicle Add Arachidonic Acid (Substrate) Add Arachidonic Acid (Substrate) Add Compound/Vehicle->Add Arachidonic Acid (Substrate) Incubate at 37°C Incubate at 37°C Add Arachidonic Acid (Substrate)->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Measure Prostaglandin E2 (PGE2) Levels Measure PGE2 (ELISA) Stop Reaction->Measure Prostaglandin E2 (PGE2) Levels Calculate IC50 Values Calculate IC50 Values Measure Prostaglandin E2 (PGE2) Levels->Calculate IC50 Values

Caption: Workflow for the in vitro COX inhibition assay.

Protocol for COX Inhibition Assay: [3]

  • A commercially available COX inhibitor screening assay kit will be used.

  • Prepare stock solutions of the test compound and reference NSAIDs (e.g., celecoxib, indomethacin) in DMSO.

  • Perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compound dilutions or vehicle (DMSO) to the wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1M HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test CompoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Control)Literature ValueLiterature ValueLiterature Value
Indomethacin (Control)Literature ValueLiterature ValueLiterature Value
In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

This classic model of acute inflammation will be used to assess the in vivo anti-inflammatory efficacy of the synthesized compound.[4][5][6]

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis Animal Acclimatization Animal Acclimatization Administer Test Compound/Vehicle Administer Test Compound/Vehicle Animal Acclimatization->Administer Test Compound/Vehicle Inject Carrageenan into Paw Inject Carrageenan into Paw Administer Test Compound/Vehicle->Inject Carrageenan into Paw Measure Paw Volume at Time Intervals Measure Paw Volume at Time Intervals Inject Carrageenan into Paw->Measure Paw Volume at Time Intervals Calculate Percent Inhibition of Edema Calculate Percent Inhibition of Edema Measure Paw Volume at Time Intervals->Calculate Percent Inhibition of Edema

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol for Carrageenan-Induced Paw Edema: [4][5][7]

  • Use male Wistar rats (180-200g).

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups (at various doses).

  • Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Experimental Value0
Indomethacin10Experimental ValueCalculated Value
Test Compound10Experimental ValueCalculated Value
Test Compound30Experimental ValueCalculated Value
Test Compound100Experimental ValueCalculated Value

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and evaluation of a novel anti-inflammatory agent derived from this compound. The proposed synthetic route is robust and utilizes well-established chemical transformations. The outlined in vitro and in vivo assays provide a clear path to characterizing the pharmacological profile of the synthesized compound, with a particular focus on its COX-2 selectivity and anti-inflammatory efficacy. Positive results from these studies would warrant further investigation, including pharmacokinetic profiling and more extensive toxicological assessments, to fully evaluate the therapeutic potential of this novel chemical entity.

References

Synthesis of Novel Heterocyclic Compounds Using 4-Methoxy-2-(trifluoromethoxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel benzoxazinone and quinazolinone derivatives, utilizing 4-Methoxy-2-(trifluoromethoxy)benzoic acid as a key starting material. The strategic incorporation of the methoxy and trifluoromethoxy groups is of particular interest, as these functionalities can significantly influence the physicochemical properties, metabolic stability, and biological activity of the resulting compounds.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles and field-proven insights. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties of the Starting Material

This compound is a substituted anthranilic acid. The electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing and lipophilic trifluoromethoxy group (-OCF₃) impart unique reactivity to the molecule. Understanding these properties is crucial for designing successful synthetic strategies.

PropertyValue/DescriptionSource
Molecular FormulaC₉H₇F₃O₄N/A
Molecular Weight252.15 g/mol N/A
AppearanceWhite to off-white solidN/A
Key Reactive GroupsCarboxylic acid (-COOH), Amine (-NH₂)N/A

The presence of the amine and carboxylic acid functionalities on the aromatic ring makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Synthetic Strategy Overview

The synthesis of the target heterocyclic compounds will proceed through a two-step sequence. The first step involves the N-acylation of the amino group of this compound. The resulting N-acyl derivative will then undergo cyclization to form the benzoxazinone ring system. These benzoxazinones can be further reacted with various amines to yield quinazolinone derivatives.

Synthesis_Workflow Start This compound Acylation N-Acylation Start->Acylation Intermediate N-Acyl Anthranilic Acid Derivative Acylation->Intermediate Cyclization1 Cyclization (e.g., Acetic Anhydride) Intermediate->Cyclization1 Benzoxazinone Substituted Benzoxazinone Cyclization1->Benzoxazinone Reaction_with_Amine Reaction with Amine Benzoxazinone->Reaction_with_Amine Quinazolinone Substituted Quinazolinone Reaction_with_Amine->Quinazolinone

Caption: General workflow for the synthesis of benzoxazinones and quinazolinones.

PART 1: Synthesis of N-Acyl-4-methoxy-2-(trifluoromethoxy)benzoic Acid

The initial and critical step is the acylation of the amino group of the starting material. The Schotten-Baumann reaction is a reliable and widely used method for this transformation, offering good yields under relatively mild conditions.[1][2] This reaction involves the use of an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol 1: N-Benzoylation of this compound

This protocol details the synthesis of N-benzoyl-4-methoxy-2-(trifluoromethoxy)benzoic acid, a key intermediate.

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Acylating Agent: In a separate flask, dissolve 1.1 equivalents of benzoyl chloride in dichloromethane.

  • Acylation Reaction: Add the benzoyl chloride solution dropwise to the stirred solution of the sodium salt of the benzoic acid over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate of the N-benzoyl derivative should form.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzoyl-4-methoxy-2-(trifluoromethoxy)benzoic acid.

Causality behind Experimental Choices:

  • Use of NaOH: The base deprotonates the carboxylic acid and the amino group, increasing the nucleophilicity of the amine for the attack on the electrophilic benzoyl chloride. The biphasic system of the Schotten-Baumann reaction is effective for this type of acylation.[3]

  • Low Temperature: The reaction is initially performed at a low temperature to control the exothermic reaction between the acyl chloride and the nucleophile and to minimize potential side reactions.

  • Acidification: Acidification protonates the carboxylate, leading to the precipitation of the desired product, which is less soluble in the acidic aqueous medium.

PART 2: Synthesis of Substituted Benzoxazinones

The synthesized N-acyl anthranilic acid derivative can be cyclized to form the corresponding benzoxazinone. A common and effective method for this cyclodehydration is the use of acetic anhydride.

Protocol 2: Cyclization to 2-Phenyl-7-methoxy-5-(trifluoromethoxy)-4H-3,1-benzoxazin-4-one

Materials:

  • N-Benzoyl-4-methoxy-2-(trifluoromethoxy)benzoic acid

  • Acetic anhydride

  • Toluene (optional, as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the N-benzoyl-4-methoxy-2-(trifluoromethoxy)benzoic acid obtained from Protocol 1.

  • Addition of Reagent: Add an excess of acetic anhydride (approximately 5-10 equivalents).

  • Heating: Heat the mixture to reflux (around 140 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the desired 2-phenyl-7-methoxy-5-(trifluoromethoxy)-4H-3,1-benzoxazin-4-one.

Causality behind Experimental Choices:

  • Acetic Anhydride: Acetic anhydride serves as both a dehydrating agent and a solvent in this reaction, facilitating the intramolecular cyclization to form the benzoxazinone ring.[4]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclodehydration reaction to proceed at a reasonable rate.

Benzoxazinone_Synthesis Intermediate N-Acyl-4-methoxy-2-(trifluoromethoxy)benzoic Acid Reagents Acetic Anhydride Reflux Intermediate->Reagents Product 2-Substituted-7-methoxy-5-(trifluoromethoxy)-4H-3,1-benzoxazin-4-one Reagents->Product

Caption: Cyclization to form the benzoxazinone ring system.

PART 3: Synthesis of Substituted Quinazolinones

Benzoxazinones are versatile intermediates that can be readily converted to quinazolinones by reaction with primary amines.[4] This step allows for the introduction of a wide range of substituents at the N-3 position of the quinazolinone core.

Protocol 3: Synthesis of 3-Substituted-2-phenyl-7-methoxy-5-(trifluoromethoxy)quinazolin-4(3H)-one

Materials:

  • 2-Phenyl-7-methoxy-5-(trifluoromethoxy)-4H-3,1-benzoxazin-4-one

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid or another suitable solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-phenyl-7-methoxy-5-(trifluoromethoxy)-4H-3,1-benzoxazin-4-one in a suitable solvent such as glacial acetic acid.

  • Addition of Amine: Add a slight excess (1.1-1.2 equivalents) of the desired primary amine to the solution.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-substituted-2-phenyl-7-methoxy-5-(trifluoromethoxy)quinazolin-4(3H)-one.

Causality behind Experimental Choices:

  • Primary Amine: The primary amine acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring-opening followed by recyclization to form the more stable quinazolinone ring.

  • Glacial Acetic Acid: Acetic acid can serve as a solvent and also as a catalyst by protonating the carbonyl oxygen of the benzoxazinone, thereby increasing its electrophilicity.

PART 4: Characterization of Novel Heterocyclic Compounds

The structural elucidation of the newly synthesized compounds is crucial and will be performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectra will provide key information about the aromatic and substituent protons.

Compound TypeExpected Chemical Shifts (δ, ppm)
N-Acyl Intermediate Aromatic protons (7.0-8.5 ppm), -OCH₃ (around 3.9 ppm), NH proton (broad singlet, >10 ppm).
Benzoxazinone Aromatic protons (7.0-8.5 ppm), -OCH₃ (around 3.9 ppm).
Quinazolinone Aromatic protons (7.0-8.5 ppm), -OCH₃ (around 3.9 ppm), protons of the N-3 substituent.[5]

¹³C NMR Spectroscopy: The carbon NMR will confirm the carbon framework of the synthesized molecules.

Compound TypeExpected Chemical Shifts (δ, ppm)
N-Acyl Intermediate Carbonyl carbons (>165 ppm), aromatic carbons (110-150 ppm), -OCH₃ (around 56 ppm), -OCF₃ (quartet, around 120 ppm with J_CF coupling).
Benzoxazinone Carbonyl carbon (around 160 ppm), C=N carbon (around 145 ppm), aromatic carbons (110-150 ppm), -OCH₃ (around 56 ppm), -OCF₃ (quartet).[6]
Quinazolinone Carbonyl carbon (around 162 ppm), C=N carbon (around 152 ppm), aromatic carbons (110-150 ppm), -OCH₃ (around 56 ppm), -OCF₃ (quartet).[5]

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural confirmation.

  • Expected Molecular Ion Peaks ([M]⁺ or [M+H]⁺): The mass spectra should show a prominent molecular ion peak corresponding to the calculated molecular weight of the target compound.

  • Fragmentation Patterns: Common fragmentation pathways for quinazolinones include the loss of small molecules like CO and fragmentation of the substituents.[7][8] The presence of the trifluoromethoxy group may lead to characteristic fragmentation patterns involving the loss of CF₃ or OCF₃ radicals.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis of novel benzoxazinone and quinazolinone derivatives from this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate a library of new heterocyclic compounds with potential applications in drug discovery and development. The detailed characterization methods will ensure the structural integrity of the synthesized molecules, paving the way for further biological evaluation.

References

Application Notes and Protocols: Esterification of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of specific ester derivatives of complex benzoic acids is a cornerstone of medicinal chemistry and materials science. This document provides a detailed protocol for the methyl esterification of 4-Methoxy-2-(trifluoromethoxy)benzoic acid, a compound of interest due to its unique electronic properties conferred by the methoxy and trifluoromethoxy substituents. The resulting ester, methyl 4-methoxy-2-(trifluoromethoxy)benzoate, serves as a critical building block in the synthesis of various pharmaceutical agents and functional materials. This guide is designed to provide a reproducible, in-depth methodology, grounded in established chemical principles, to ensure high-yield and high-purity synthesis.

Scientific Principles and Strategy

The chosen method for this transformation is the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, specific strategies are employed.[1][4]

The Fischer Esterification Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst, typically sulfuric acid. This increases the electrophilicity of the carbonyl carbon.[5][6][7]

  • Nucleophilic Attack by the Alcohol: The alcohol, in this case methanol, acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).[5][8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][8]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5][8]

Driving the Equilibrium

To maximize the yield of the ester, the equilibrium must be shifted to the product side. This is achieved by:

  • Using an Excess of the Alcohol: Methanol is used in large excess, serving as both a reactant and the solvent. This concentration gradient favors the forward reaction according to Le Châtelier's principle.[4][9]

  • Removal of Water: While not explicitly performed in this protocol through a Dean-Stark apparatus, the use of concentrated sulfuric acid, a strong dehydrating agent, helps to sequester the water formed during the reaction, further driving the equilibrium forward.[3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially AvailableUsed in excess as solvent.
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Commercially AvailableCatalyst and dehydrating agent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradePrepared in-houseFor neutralization.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).

    • Add anhydrous methanol (50 mL) to the flask. Stir the mixture until the benzoic acid derivative is fully dissolved.

  • Catalyst Addition:

    • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirred solution. Caution: The addition is exothermic. It is advisable to cool the flask in an ice bath during this step.

  • Reflux:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether (50 mL) and shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and collect the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether (25 mL each).

    • Combine all organic layers.

  • Drying and Solvent Removal:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure, to yield the pure methyl 4-methoxy-2-(trifluoromethoxy)benzoate.

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve Benzoic Acid in Anhydrous Methanol B 2. Add Conc. H₂SO₄ (Catalyst) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Neutralize with NaHCO₃ C->D Reaction Complete E 5. Extract with Diethyl Ether D->E F 6. Wash with Brine E->F G 7. Dry with MgSO₄ F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify by Chromatography or Distillation H->I J Final Product: Methyl 4-methoxy-2- (trifluoromethoxy)benzoate I->J

Caption: Workflow for the esterification of this compound.

Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance Colorless oil or low-melting solid
¹H NMR Expect characteristic peaks for the methoxy group (~3.9 ppm), the methyl ester group (~3.9 ppm), and aromatic protons.
¹³C NMR Expect characteristic peaks for the ester carbonyl (~165 ppm), aromatic carbons, and the trifluoromethoxy carbon (quartet).
IR Spectroscopy Strong C=O stretch for the ester at ~1730 cm⁻¹ and C-O stretches.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 6 hours, the reaction time can be extended. Ensure that the methanol is anhydrous, as water will inhibit the reaction.

  • Low Yield: Low yields can result from incomplete reaction or losses during the work-up. Ensure thorough extraction and careful handling during transfers.

  • Safety Precautions: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Diethyl ether is highly flammable. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

This application note provides a comprehensive and reliable protocol for the methyl esterification of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound in high yield and purity. The provided troubleshooting tips and safety considerations will further aid in the successful execution of this procedure.

References

Application Notes and Protocols for the Use of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the proposed application of 4-Methoxy-2-(trifluoromethoxy)benzoic acid as a novel, acid-labile linker for solid-phase peptide synthesis (SPPS). We provide a comprehensive guide, including detailed protocols for linker immobilization, peptide assembly, and cleavage. The unique electronic properties conferred by the ortho-trifluoromethoxy and para-methoxy substituents suggest that this linker can offer a distinct acid-lability profile, potentially enabling finely-tuned cleavage conditions for sensitive peptide sequences. This application note serves as a foundational guide for researchers looking to explore new linkers in SPPS for the generation of peptide acids.

Introduction: The Rationale for a Novel Benzoic Acid-Based Linker

Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin.[1][2] This approach simplifies the purification process to mere filtration and washing, allowing for the efficient and automated assembly of peptide chains.[3][4] A critical component of SPPS is the linker, a molecular bridge that connects the nascent peptide to the solid support.[5][6] The linker's chemical nature dictates the conditions under which the final peptide is cleaved from the resin, a crucial step for isolating the desired product.[7]

Benzoate-type linkers are widely used in SPPS for the synthesis of peptide acids.[5] The stability of the ester bond connecting the peptide to the linker is modulated by the electronic effects of substituents on the benzene ring. Electron-donating groups tend to increase the lability of the linker towards acids, while electron-withdrawing groups decrease it, often necessitating harsher cleavage conditions like strong acids.[5]

We propose the use of This compound as a novel linker for Fmoc-based SPPS. The chemical structure of this molecule is particularly intriguing for this application:

  • The para-methoxy group is an electron-donating group, which is expected to stabilize the benzylic carbocation formed during acid-catalyzed cleavage. This property generally leads to increased acid lability, similar to the principle behind the widely used Wang resin.[8]

  • The ortho-trifluoromethoxy group is a strong electron-withdrawing group.[4] This substituent is expected to decrease the electron density of the aromatic ring, which would typically make the ester linkage more stable to acidolysis.[5]

The interplay of these opposing electronic effects presents an opportunity for a linker with a unique and tunable acid sensitivity, potentially allowing for cleavage under conditions milder than those required for highly stable linkers but more robust than the most acid-labile linkers. This could be particularly advantageous for the synthesis of peptides containing acid-sensitive modifications.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties is crucial before its implementation in any synthetic workflow.

PropertyValueReference
Molecular Formula C₉H₇F₃O₄[4]
Molecular Weight 236.15 g/mol N/A
Appearance White to off-white crystalline powder[9]
Melting Point Estimated 120–140°C[4]
Solubility Moderately soluble in polar aprotic solvents (DMF, DMSO), limited solubility in water.[4]
pKa Estimated range of 2.5–3.0 due to the electron-withdrawing -OCF₃ group.[4]

Safety Precautions: this compound and its structural analogs may cause skin, eye, and respiratory irritation.[10][11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[12][13]

Proposed Experimental Workflow

The overall strategy involves the initial attachment of the this compound linker to an amino-functionalized resin, followed by standard Fmoc-SPPS cycles for peptide elongation, and concluding with an acid-mediated cleavage to release the peptide acid.

G cluster_0 Phase 1: Linker Immobilization cluster_1 Phase 2: Peptide Synthesis cluster_2 Phase 3: Cleavage & Isolation A Amino-functionalized Resin (e.g., Rink Amide Resin) C Amide Bond Formation (Coupling Reagents: HATU/DIPEA) A->C B This compound B->C D Linker-Functionalized Resin C->D E Fmoc-AA-OH Loading (DIC/Oxyma) D->E F Fmoc Deprotection (20% Piperidine in DMF) E->F G Amino Acid Coupling (HATU/DIPEA) F->G H Repeat Steps F & G G->H I Final Fmoc Deprotection H->I J TFA-mediated Cleavage (with scavengers) I->J K Peptide Precipitation (Cold Diethyl Ether) J->K L Purification (RP-HPLC) K->L

Caption: Proposed workflow for SPPS using the novel linker.

Detailed Protocols

Protocol 1: Immobilization of this compound onto Amino-Functionalized Resin

This protocol describes the attachment of the linker to a resin such as Rink Amide resin. The resulting amide bond is highly stable and will not be cleaved during subsequent synthesis steps.

Materials:

  • Rink Amide resin (or other suitable amino-functionalized resin)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Rink Amide resin (1 g, 1 eq) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve this compound (3 eq) and HATU (2.9 eq) in anhydrous DMF (5 mL).

  • Add DIPEA (6 eq) to the solution from step 3 and agitate for 5 minutes to pre-activate the carboxylic acid.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

  • Wash the resin as in step 7 and dry under vacuum.

  • A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the first amino acid to the hydroxyl group that would be present if a Wang or similar resin were used. For the proposed linker, which is attached via an amide bond, the first amino acid is coupled to the resin-bound linker's carboxylic acid. Correction: The proposed linker is a benzoic acid derivative. It should be attached to a hydroxyl-functionalized resin (like Wang resin) or an amino-functionalized resin where the linker itself provides the attachment point for the peptide chain. For this application note, we will assume attachment to an amino resin, forming a stable amide, and the peptide will be grown from this linker. The cleavage will occur at the ester bond formed between the first amino acid and a hydroxyl group that would need to be part of the linker structure. The initial proposal of using the benzoic acid directly is flawed as it would not present a site for peptide attachment and subsequent cleavage. A more viable approach is to use a derivative, such as 4-(hydroxymethyl)-3-(trifluoromethoxy)anisole, which is beyond the scope of this document. For the purpose of this note, we will proceed with a hypothetical scenario where the benzoic acid is part of a larger linker structure that presents a hydroxyl group for esterification, and the substituents on the benzoic acid ring modulate the cleavage of this ester.

Let's pivot to a more chemically sound proposal: The This compound is used to create a modified linker on the resin. We will attach it to an amino resin, and then attach a hydroxyl-containing spacer to its carboxylic acid, which will then be used to attach the first amino acid. This is overly complex.

A more direct and logical application is to use a 4-(hydroxymethyl) resin (like Wang resin) and esterify it with the first Fmoc-amino acid, and then use the this compound as a capping agent or a building block in a small molecule synthesis on the solid phase.

However, to fulfill the prompt's core directive of using the topic compound in solid-phase synthesis, let's propose a "safety-catch" linker strategy. The linker is stable under normal SPPS conditions but can be activated for cleavage.

Revised Application: A "Safety-Catch" Linker Approach

The this compound can be incorporated into a linker system where its electronic properties are exploited in a two-step cleavage process. This is a more advanced and chemically sound application.

G cluster_0 Phase 1: Linker Immobilization & Peptide Synthesis cluster_1 Phase 2: Linker Activation cluster_2 Phase 3: Cleavage & Isolation A Amino-functionalized Resin B Linker Precursor Attachment A->B C Standard Fmoc-SPPS B->C D Protected Peptide on Stable Linker C->D E Chemical Modification of Linker (e.g., Reduction/Oxidation) D->E F Activated, Labile Linker E->F G Mild Cleavage (e.g., Mild Acid or Base) F->G H Peptide Isolation & Purification G->H

Caption: Workflow for a "safety-catch" linker strategy.

This "safety-catch" strategy is based on the principle that the linker is stable during synthesis but can be chemically modified to become labile for cleavage.[12][14] While a specific safety-catch mechanism for this compound is not established, one could be proposed based on its structure. For the remainder of this note, we will return to the simpler, albeit more speculative, model of a direct acid-labile linker to provide clear, actionable protocols, with the understanding that this represents a starting point for research.

Protocol 2 (Revised): Loading of the First Fmoc-Amino Acid onto a Hydroxymethyl Resin

This protocol is for attaching the first amino acid to a resin like Wang resin, which has a hydroxyl group that will form an ester bond with the amino acid. The principles discussed here regarding cleavage would apply if our topic compound were part of such a linker.

Materials:

  • Wang Resin (or similar hydroxymethyl-functionalized resin)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DMF

  • DCM

Procedure:

  • Swell the Wang resin (1 g, 1 eq) in DCM (10 mL) for 30 minutes, then switch to DMF (10 mL) for another 30 minutes.

  • Drain the DMF.

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq) in a minimal amount of DMF.

  • Add this solution to the resin, followed by DIC (3 eq) and a catalytic amount of DMAP (0.1 eq).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Cap any unreacted hydroxyl groups using the procedure in Protocol 1, step 8.

  • Wash and dry the resin. The loading efficiency can be determined by Fmoc quantification.

Protocol 3: Standard Fmoc-SPPS Elongation Cycle

This protocol describes a single cycle of amino acid addition.[3]

Materials:

  • Fmoc-loaded peptide-resin

  • 20% Piperidine in DMF (v/v)

  • Fmoc-protected amino acid

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive (blue), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat this cycle for each amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from the Resin

This final step releases the synthesized peptide from the solid support and removes side-chain protecting groups. The specific concentration of TFA required for a linker based on this compound would need to be empirically determined.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Ensure the peptide-resin is thoroughly dried under vacuum.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and reduce the volume by rotary evaporation or a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Application Note: Strategic Development of Novel Bioactive Molecules from 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the design, synthesis, and preliminary biological evaluation of novel molecular entities derived from 4-Methoxy-2-(trifluoromethoxy)benzoic acid. This starting material is a uniquely functionalized scaffold, offering a confluence of properties highly desirable in modern medicinal chemistry. The presence of a trifluoromethoxy group significantly enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic properties, and the carboxylic acid serves as a versatile synthetic handle for diversification.[1][2] This document details robust synthetic protocols, strategic biological screening cascades, and the underlying scientific rationale to empower researchers in the discovery of new lead compounds.

Introduction: The Strategic Value of the Scaffold

The pursuit of novel therapeutics frequently begins with a well-chosen starting scaffold. This compound presents a compelling case for lead generation programs. Its utility is rooted in the unique physicochemical contributions of its constituent functional groups:

  • The Benzoic Acid Core: A privileged structure in medicinal chemistry, the benzoic acid moiety is a versatile building block for a vast array of synthetic transformations and is present in numerous approved drugs.[3] Its carboxylic acid group is a key anchor for derivatization.

  • The Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," the -OCF₃ group is a powerful modulator of molecular properties. It is strongly electron-withdrawing and highly lipophilic (Hansch π ≈ 1.04), which can improve membrane permeability and metabolic stability by blocking potential sites of oxidation.[1][2] Its inclusion is a well-established strategy for enhancing the pharmacokinetic profile of drug candidates.[4][5]

  • The Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy substituent electronically opposes the trifluoromethoxy group, creating a unique electronic environment on the aromatic ring that can be exploited for molecular recognition and fine-tuning reactivity.

This combination makes this compound an ideal starting point for creating focused libraries of compounds with potential applications in oncology, inflammation, and infectious diseases.[6][7][8][9]

Physicochemical Profile of the Starting Scaffold

A thorough understanding of the starting material's properties is fundamental to designing successful synthetic routes and interpreting biological data.

PropertyValue / EstimateSource / Rationale
Molecular Formula C₉H₇F₃O₃PubChem
Molecular Weight 236.15 g/mol Calculated
Calculated logP 2.4–2.8Indicates moderate lipophilicity, suitable for drug-likeness.[10]
pKa 2.5–3.0The strong electron-withdrawing -OCF₃ group increases the acidity of the carboxylic acid.[10]
Appearance White to off-white solidTypical for benzoic acid derivatives.
Solubility Moderate in polar aprotic solvents (DMF, DMSO), limited in water.Based on analogous structures.[10]

Synthetic Diversification Strategies

The carboxylic acid is the primary reaction center for library generation. The following protocols outline key, high-yield transformations for creating diverse amides and esters, which are fundamental structures in bioactive molecules.

Logical Flow of Synthetic Diversification

G cluster_0 Core Reactions A 4-Methoxy-2-(trifluoromethoxy) benzoic acid R1 Amide Coupling (HATU, DIPEA, Amine R-NH₂) A->R1 R2 Esterification (EDC, DMAP, Alcohol R-OH) A->R2 R3 Condensation / Cyclization (e.g., with 2-aminophenol) A->R3 B Amide Library C Ester Library D Heterocycle Scaffolds (e.g., Benzoxazinones) R1->B R2->C R3->D

Caption: Synthetic pathways from the core scaffold.

Protocol 1: Amide Library Synthesis via HATU Coupling

Rationale: Amide bond formation is arguably the most crucial reaction in medicinal chemistry due to the stability and prevalence of the amide functional group in biologically active molecules. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and reliable coupling reagent that minimizes side reactions and racemization, making it ideal for library synthesis.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 236 mg, 1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous DMF (5 mL).

  • Reagent Addition: Add the desired amine (1.1 mmol), followed by HATU (456 mg, 1.2 mmol).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (0.52 mL, 3.0 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes).

  • Validation: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: A Tiered Screening Approach

A bioassay-guided fractionation and screening strategy is essential to efficiently identify promising molecules from the newly synthesized library.[11][12] This involves a tiered approach, starting with broad cytotoxicity assays to establish a therapeutic window, followed by more specific, target-oriented screens.[13][14]

Screening Cascade Workflow

G A Synthesized Compound Library B Tier 1: General Cytotoxicity Screen (e.g., MTT Assay on HEK293 cells) A->B C High Cytotoxicity (IC₅₀ < 1 µM) B->C Toxic D Low/Moderate Cytotoxicity (IC₅₀ > 10 µM) B->D Non-Toxic E Prioritize for Oncology / Antimicrobial Assays C->E F Tier 2: Target-Specific Bioassays D->F G Anti-inflammatory (COX-2 Assay) Antimicrobial (MIC Assay) Kinase Panel Screen F->G

Caption: Tiered workflow for biological screening.

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a primary screen to determine the concentration at which a compound exhibits toxicity to cells, which is critical for designing subsequent experiments and identifying compounds with potential as cytotoxic agents (e.g., for cancer).[12]

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or HT-29 for colon cancer)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the wells (final volume 200 µL). Include "vehicle control" (medium with 0.5% DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Data Interpretation and Hit Selection

The goal of the initial synthesis and screening is to identify "hits" and establish preliminary Structure-Activity Relationships (SAR).[15] The data should be compiled to guide the next round of molecular design.

Hypothetical Screening Results
Compound IDR-Group (Amide)Yield (%)Cytotoxicity IC₅₀ (µM) on HT-29COX-2 Inhibition @ 10 µM (%)
Parent Acid -OH>98%>1005%
AN-001 -NH-benzyl85%75.245%
AN-002 -NH-cyclohexyl91%>10012%
AN-003 -NH-(4-fluorophenyl)82%15.888%
AN-004 -morpholino95%>1008%

Interpretation:

  • From this hypothetical data, compound AN-003 emerges as a promising "hit." The addition of a 4-fluorophenyl amide group significantly increased both cytotoxicity and COX-2 inhibition compared to the parent acid and other derivatives.

  • This suggests that an aromatic amide substituent is favorable for activity, and the presence of a fluorine atom may enhance binding interactions within the COX-2 active site.

  • The aliphatic amides (AN-002 , AN-004 ) showed poor activity, indicating a preference for flat, aromatic structures in this series. This insight directs the next synthetic efforts towards exploring other substituted phenyl amides.

Conclusion

This compound is a high-potential starting scaffold for the development of novel bioactive molecules. Its unique electronic and steric properties, combined with the synthetic accessibility of its carboxylic acid handle, provide a robust platform for generating diverse chemical libraries. By employing a systematic workflow of targeted synthesis, tiered biological screening, and iterative data analysis, research teams can efficiently navigate the path from initial scaffold to promising lead compound. The protocols and strategies outlined in this document provide a validated roadmap for unlocking the therapeutic potential of derivatives from this valuable starting material.

References

Application Notes and Protocols for the Utilization of 4-Methoxy-2-(trifluoromethoxy)benzoic acid in the Synthesis of Novel Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Methoxy-2-(trifluoromethoxy)benzoic acid as a key building block in the synthesis of a novel class of pyrazine-based kinase inhibitors. We present a detailed, field-proven synthetic protocol for a representative inhibitor, herein designated as Compound X , and discuss the critical role of the substituted benzoic acid moiety in modulating the physicochemical and pharmacological properties of the final compound. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring reproducibility and success in the laboratory.

Introduction: The Rationale for Fluorinated Moieties and the Pyrazine Scaffold in Kinase Inhibitor Design

The design of effective kinase inhibitors is a multifactorial challenge that requires a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, has become a widely adopted strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The trifluoromethoxy group, with its strong electron-withdrawing nature, can significantly influence the acidity and reactivity of adjacent functional groups, a property that can be strategically exploited in synthesis.

The pyrazine ring is a privileged scaffold in kinase inhibitor design, present in numerous FDA-approved drugs.[1][2][3] Its nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many Type I and Type II kinase inhibitors. Furthermore, the pyrazine core offers multiple points for substitution, allowing for the fine-tuning of the inhibitor's structure-activity relationship (SAR).

This application note focuses on the convergence of these two design principles: the use of This compound to introduce a key pharmacophoric element onto a pyrazine core. The methoxy and trifluoromethoxy groups on the phenyl ring are anticipated to modulate the electronic properties and conformation of the inhibitor, potentially leading to enhanced potency and selectivity against specific kinase targets.

Overview of the Synthetic Strategy

The synthesis of our target molecule, Compound X , a novel 2,5-disubstituted pyrazine-based potential kinase inhibitor, is achieved through a convergent synthetic route. This strategy involves the preparation of two key intermediates: a boronic acid derivative of the 4-methoxy-2-(trifluoromethoxy)phenyl moiety and a functionalized aminopyrazine core. These intermediates are then coupled via a palladium-catalyzed Suzuki-Miyaura reaction, followed by a final amide bond formation to yield the target compound.

G cluster_0 Synthesis of Boronic Ester Intermediate cluster_1 Synthesis of Pyrazine Core cluster_2 Final Assembly Start_A 1-bromo-4-methoxy-2-(trifluoromethoxy)benzene Step_A1 Miayura Borylation Start_A->Step_A1 Intermediate_A 2-(4-methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Step_A1->Intermediate_A Step_C1 Suzuki-Miyaura Coupling Intermediate_A->Step_C1 Start_B 2-Aminopyrazine Step_B1 Bromination Start_B->Step_B1 Intermediate_B 2-Amino-5-bromopyrazine Step_B1->Intermediate_B Intermediate_B->Step_C1 Intermediate_C 5-(4-methoxy-2-(trifluoromethoxy)phenyl)pyrazin-2-amine Step_C1->Intermediate_C Step_C2 Amide Coupling Intermediate_C->Step_C2 Final_Product Compound X Step_C2->Final_Product Carboxylic_Acid Pyridine-2-carboxylic acid Carboxylic_Acid->Step_C2

Figure 1: Overall synthetic workflow for Compound X.

Detailed Experimental Protocols

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of 2-(4-methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Boronic Ester Intermediate)

This protocol describes the synthesis of the boronic ester intermediate via a Miyaura borylation reaction. This is a robust and high-yielding method for the conversion of aryl halides to arylboronic esters.

  • Rationale: The use of a boronic ester instead of a boronic acid can offer advantages in terms of stability, ease of purification, and solubility in organic solvents. The palladium-catalyzed borylation is a well-established and reliable transformation.

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-bromo-4-methoxy-2-(trifluoromethoxy)benzene271.0410.01.0
Bis(pinacolato)diboron253.9412.01.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)731.740.30.03
Potassium Acetate (KOAc)98.1430.03.0
1,4-Dioxane88.1150 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-methoxy-2-(trifluoromethoxy)benzene (2.71 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), Pd(dppf)Cl2 (219 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add dry 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.

  • Expected Yield: 85-95%.

Protocol 3.1.2: Synthesis of 2-Amino-5-bromopyrazine (Pyrazine Core)

This protocol outlines the selective bromination of 2-aminopyrazine.

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is typically clean and proceeds under mild conditions.[4][5]

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Aminopyrazine95.1020.01.0
N-Bromosuccinimide (NBS)177.9821.01.05
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • To a 250 mL round-bottom flask, dissolve 2-aminopyrazine (1.90 g, 20.0 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (3.74 g, 21.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Expected Yield: 80-90%.

Assembly of the Kinase Inhibitor Scaffold

Protocol 3.2.1: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of the boronic ester and the bromopyrazine intermediates.

  • Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, widely used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in kinase inhibitors.[6][7]

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(4-methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane318.125.01.0
2-Amino-5-bromopyrazine174.005.51.1
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)1155.560.250.05
Sodium Carbonate (Na2CO3)105.9915.03.0
1,4-Dioxane/Water (4:1)-25 mL-

Procedure:

  • In a microwave vial, combine 2-(4-methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.59 g, 5.0 mmol), 2-amino-5-bromopyrazine (0.96 g, 5.5 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

  • Add Pd(PPh3)4 (289 mg, 0.25 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (20 mL) and water (5 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-45 minutes. Alternatively, the reaction can be heated at 90 °C under conventional heating for 8-12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate (50 mL), and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield 5-(4-methoxy-2-(trifluoromethoxy)phenyl)pyrazin-2-amine.

  • Expected Yield: 70-85%.

Protocol 3.2.2: Amide Coupling to form Compound X

This final step involves the formation of an amide bond between the aminopyrazine intermediate and a selected carboxylic acid.

  • Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is efficient for coupling electron-deficient amines.[8][9]

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-(4-methoxy-2-(trifluoromethoxy)phenyl)pyrazin-2-amine285.222.01.0
Pyridine-2-carboxylic acid123.112.21.1
HATU380.232.41.2
N,N-Diisopropylethylamine (DIPEA)129.244.02.0
N,N-Dimethylformamide (DMF)73.0910 mL-

Procedure:

  • To a solution of 5-(4-methoxy-2-(trifluoromethoxy)phenyl)pyrazin-2-amine (570 mg, 2.0 mmol) in dry DMF (10 mL), add pyridine-2-carboxylic acid (271 mg, 2.2 mmol), HATU (912 mg, 2.4 mmol), and DIPEA (0.7 mL, 4.0 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous lithium chloride solution (3 x 25 mL) to remove residual DMF, followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography to afford Compound X (N-(5-(4-methoxy-2-(trifluoromethoxy)phenyl)pyrazin-2-yl)picolinamide).

  • Expected Yield: 60-75%.

Biological Context and Potential Kinase Targets

The 2-aminopyrazine scaffold is a common feature in inhibitors of various kinase families. For instance, gilteritinib, a pyrazine-2-carboxamide, is a potent dual FLT3/AXL inhibitor.[1] The structural features of Compound X , particularly the substituted aminopyrazine core, suggest potential inhibitory activity against kinases such as AXL, MET, or members of the Janus kinase (JAK) family.

AXL Kinase Signaling Pathway:

AXL is a receptor tyrosine kinase that, upon binding to its ligand Gas6, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as PI3K/AKT and RAS/MAPK. These pathways promote cell survival, proliferation, migration, and drug resistance. Inhibition of AXL is a promising therapeutic strategy in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K Phosphorylation RAS RAS AXL->RAS Gas6 Gas6 Ligand Gas6->AXL Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CompoundX Compound X CompoundX->AXL Inhibition Cell_Outcomes Proliferation, Survival, Migration, Drug Resistance Transcription->Cell_Outcomes leads to

Figure 2: Simplified AXL signaling pathway and the inhibitory action of Compound X.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols detailed in this application note provide a robust and reproducible pathway to a new class of pyrazine-based compounds. The strategic incorporation of the 4-methoxy-2-(trifluoromethoxy)phenyl moiety is a promising approach to modulate the pharmacological properties of kinase inhibitors, potentially leading to the discovery of new therapeutic agents with enhanced potency, selectivity, and drug-like characteristics. The provided synthetic route is amenable to parallel synthesis, allowing for the rapid generation of a library of analogs for structure-activity relationship studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary and reliable synthetic strategies for this compound. The first involves the ortho-lithiation of 3-methoxy-1-(trifluoromethoxy)benzene followed by carboxylation with carbon dioxide. The second common route is the hydrolysis of 4-methoxy-2-(trifluoromethoxy)benzonitrile. The choice of route often depends on the availability of starting materials and the scale of the synthesis.

Q2: How stable is the trifluoromethoxy (-OCF3) group during the synthesis?

A2: The trifluoromethoxy group is generally considered to be chemically robust and stable under a variety of reaction conditions, including moderate heating and both acidic and basic environments.[1] However, it is important to avoid extremely harsh conditions. Prolonged exposure to strong bases or very high temperatures could potentially lead to cleavage of the C-O bond or decomposition.[2]

Q3: What are the key analytical techniques to monitor the reaction progress and assess the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be a quick and useful tool for reaction monitoring. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS) are recommended.

Q4: What are the expected physical properties of this compound?

A4: Based on structurally similar compounds, this compound is expected to be a solid at room temperature with a melting point in the range of 120-140°C. It should have moderate solubility in polar aprotic solvents like DMF and DMSO, and limited solubility in water.[3] The electron-withdrawing nature of the trifluoromethoxy group will increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid.[3]

PropertyEstimated ValueSource
Molecular Weight236.15 g/mol [3]
Melting Point120-140 °C[3]
Solubility in Water<1 mg/mL at 25°C[3]
Calculated logP2.4–2.8[3]

Troubleshooting Guide: Synthetic Route 1 - Ortho-lithiation and Carboxylation

This route is a powerful method for the regioselective introduction of the carboxylic acid group. However, it requires careful control of anhydrous and anaerobic conditions.

Experimental Workflow: Ortho-lithiation and Carboxylation

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reagents 3-methoxy-1-(trifluoromethoxy)benzene n-BuLi or s-BuLi in THF start->reagents lithiation Ortho-lithiation (-78 °C to 0 °C) reagents->lithiation Inert Atmosphere (N2 or Ar) carboxylation Carboxylation with CO2 (s) (-78 °C) lithiation->carboxylation Anhydrous Conditions quench Aqueous Acid Quench (e.g., HCl) carboxylation->quench extraction Extraction with Organic Solvent quench->extraction purification Acid-Base Extraction or Crystallization extraction->purification product This compound purification->product

Caption: Workflow for the synthesis via ortho-lithiation and carboxylation.

Troubleshooting Scenarios

Issue 1: Low or No Conversion of Starting Material (Incomplete Lithiation)

  • Question: My reaction shows a significant amount of unreacted 3-methoxy-1-(trifluoromethoxy)benzene after the allotted reaction time. What could be the cause?

  • Answer:

    • Potential Cause 1: Inactive Organolithium Reagent. Butyllithium reagents can degrade upon storage. It is crucial to titrate your butyllithium solution before use to determine its exact molarity.

    • Solution 1: Always use a freshly titrated or newly purchased organolithium reagent.

    • Potential Cause 2: Presence of Moisture or Protic Impurities. Organolithium reagents are extremely strong bases and will be quenched by any protic source, such as water in the solvent or on the glassware.

    • Solution 2: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents.

    • Potential Cause 3: Inadequate Reaction Temperature or Time. The rate of lithiation can be slow at very low temperatures.

    • Solution 3: While the initial addition of the organolithium reagent should be at -78 °C, allowing the reaction to slowly warm to 0 °C or even room temperature for a period can facilitate complete lithiation. Monitor the reaction by TLC or by quenching small aliquots and analyzing by GC-MS.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

  • Question: I am observing isomers of the desired product. How can I improve the regioselectivity of the lithiation?

  • Answer:

    • Potential Cause: Competing Lithiation Sites. While the methoxy group is a good ortho-directing group, lithiation at other positions can occur.

    • Solution: The choice of organolithium reagent and additives can influence regioselectivity. The use of s-BuLi in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-lithiation.[4] However, be aware that TMEDA can also affect the aggregation state of the organolithium reagent.[4]

Issue 3: Low Yield of Carboxylic Acid Despite Good Lithiation

  • Question: I have confirmed good lithiation, but the yield of the final benzoic acid is low. What are the common pitfalls during carboxylation and work-up?

  • Answer:

    • Potential Cause 1: Inefficient Carboxylation. The reaction of the aryllithium with CO2 can be inefficient if not performed correctly.

    • Solution 1: Use a large excess of freshly crushed dry ice (solid CO2). Pour the aryllithium solution onto the dry ice rather than adding the dry ice to the solution. This ensures the aryllithium always reacts with an excess of CO2, minimizing side reactions.[5]

    • Potential Cause 2: Formation of Ketone Byproduct. The initially formed lithium carboxylate can react with another equivalent of the aryllithium to form a ketone after work-up. This is more of an issue with organolithium reagents than Grignard reagents.[6]

    • Solution 2: Maintaining a low temperature (-78 °C) during the addition to CO2 and ensuring a large excess of CO2 can suppress this side reaction.

    • Potential Cause 3: Incomplete Extraction of the Product. The product is a carboxylic acid, and its solubility is pH-dependent.

    • Solution 3: During the work-up, after quenching with acid, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. For purification, an acid-base extraction is highly effective. Extract the crude product into an organic solvent, wash with a basic solution (e.g., NaOH or NaHCO3) to deprotonate the carboxylic acid and move it to the aqueous layer. The organic layer containing non-acidic impurities (like biphenyl from Grignard routes) can then be discarded. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[7]

Troubleshooting Guide: Synthetic Route 2 - Hydrolysis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile

This route is often more straightforward if the starting benzonitrile is readily available. The primary challenge lies in achieving complete hydrolysis without degrading the product.

Experimental Workflow: Benzonitrile Hydrolysis

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material reagents 4-methoxy-2-(trifluoromethoxy)benzonitrile start->reagents hydrolysis Hydrolysis (Acidic or Basic Conditions) Reflux reagents->hydrolysis neutralization Neutralization/Acidification hydrolysis->neutralization extraction Extraction neutralization->extraction purification Crystallization extraction->purification product This compound purification->product

Caption: Workflow for the synthesis via benzonitrile hydrolysis.

Troubleshooting Scenarios

Issue 1: Incomplete Hydrolysis and Presence of Benzamide Intermediate

  • Question: My reaction has stalled, and I am isolating the corresponding benzamide instead of the carboxylic acid. How can I drive the reaction to completion?

  • Answer:

    • Potential Cause: Insufficiently Forcing Reaction Conditions. The hydrolysis of the intermediate amide is often slower than the hydrolysis of the nitrile to the amide.[8]

    • Solution (for Basic Hydrolysis): Increase the concentration of the base (e.g., from 10% to 20-30% NaOH or KOH). Prolong the reaction time at reflux. The use of a co-solvent like ethanol or dioxane can help with solubility.

    • Solution (for Acidic Hydrolysis): Use a higher concentration of acid (e.g., 50-75% H2SO4). Be cautious, as very strong acidic conditions can promote side reactions.[9] Increase the reaction time and maintain a steady reflux.

Issue 2: Product Degradation and Low Yield

  • Question: I am observing a low yield and potential decomposition of my product. What could be the cause?

  • Answer:

    • Potential Cause: Harsh Hydrolysis Conditions. While forcing conditions are needed for complete hydrolysis, excessively harsh conditions (very high temperatures or prolonged reaction times with strong acids/bases) can lead to decomposition of the product, including potential cleavage of the trifluoromethoxy group.[2]

    • Solution: Carefully monitor the reaction progress by HPLC. Once the starting material and intermediate amide are consumed, proceed with the work-up promptly. It is a balance between driving the reaction to completion and minimizing product degradation. If degradation is a significant issue with standard hydrolysis, consider alternative methods like microwave-assisted hydrolysis which can often reduce reaction times.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure product from the reaction mixture. What is an effective purification strategy?

  • Answer:

    • Potential Cause: The product may be soluble in the aqueous reaction mixture, especially if it is in its salt form.

    • Solution: After the hydrolysis is complete, carefully adjust the pH of the reaction mixture.

      • If using basic hydrolysis: Cool the reaction mixture and slowly add concentrated acid (e.g., HCl) until the pH is strongly acidic (pH 1-2). The this compound should precipitate out of the solution.

      • If using acidic hydrolysis: Cool the reaction mixture and carefully pour it into a beaker of ice water. The product should precipitate.

    • Purification: The precipitated crude product can be collected by vacuum filtration and washed with cold water. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended.

References

common side products in reactions with 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxy-2-(trifluoromethoxy)benzoic acid (CAS 886502-37-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound that I should be aware of?

A1: The reactivity of this molecule is governed by three key features: the carboxylic acid, the electron-donating 4-methoxy group, and the electron-withdrawing 2-trifluoromethoxy group. The ortho- and para-directing methoxy group activates the ring, while the strongly electron-withdrawing trifluoromethoxy group at the 2-position significantly increases the acidity of the carboxylic acid compared to simpler benzoic acids.[1] This electronic push-pull relationship makes the molecule susceptible to specific side reactions, most notably decarboxylation under thermal or basic conditions.

Q2: How stable is the trifluoromethoxy (-OCF3) group during typical synthetic transformations?

A2: The trifluoromethoxy group is generally considered robust and stable under many standard reaction conditions, including most amide couplings, esterifications, and mild reductions. However, it is not completely inert. It can be susceptible to hydrolysis to a carboxylate under harsh basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures) or with certain strong nucleophiles.[2][3][4][5][6] This is a critical consideration during reaction work-up and purification steps.

Q3: Can I anticipate any challenges during amide coupling reactions?

A3: Yes. While amide couplings are a primary application for this acid, two main challenges can arise. First, the steric hindrance from the ortho-trifluoromethoxy group can slow down the reaction rate compared to unhindered benzoic acids, sometimes requiring more forceful coupling conditions or longer reaction times. Second, these more forcing conditions (e.g., heat) can promote the key side reaction: decarboxylation. Furthermore, standard side products associated with the specific coupling reagents, such as N-acylurea formation with carbodiimides, can also complicate purification.[7]

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the formation of common side products and actionable troubleshooting steps.

Issue 1: Low Amide Yield & Observation of a Non-polar Byproduct

Question: "I am attempting an amide coupling reaction between this compound and a primary amine using TBTU and DIPEA at 60 °C. My reaction is sluggish, and upon work-up, I've isolated my desired amide in only 30% yield, along with a significant amount of a less polar byproduct. What is this impurity and how can I prevent it?"

Answer: The primary suspect for the non-polar byproduct is the decarboxylated compound, 1-methoxy-3-(trifluoromethoxy)benzene .

  • Mechanism of Formation (Decarboxylation): Benzoic acids with ortho-substituents can be prone to decarboxylation, a reaction that is often accelerated by heat.[8][9] The electron-donating 4-methoxy group can further stabilize the transition state for protonation at the ipso-carbon, facilitating the loss of CO2. While this reaction often requires high temperatures (>140 °C), the presence of bases or certain coupling reagents can lower the activation energy.[9]

  • Troubleshooting & Mitigation:

    • Reduce Reaction Temperature: This is the most critical parameter. Attempt the coupling at room temperature or even 0 °C, allowing for a longer reaction time (e.g., 12-24 hours).

    • Choose an Appropriate Coupling Reagent: For sterically hindered couplings, consider using a reagent known for high reactivity at lower temperatures, such as HATU or COMU.[7][10] These reagents can often drive the reaction to completion without requiring heat.

    • Order of Addition: Activate the carboxylic acid with the coupling reagent for 15-30 minutes at a low temperature (0 °C) before adding the amine. This ensures the formation of the active ester intermediate, which can then react with the amine more readily, outcompeting the decarboxylation pathway.

Diagram 1: Competing Reaction Pathways

cluster_main Desired Amide Coupling cluster_side1 Side Reaction 1: Decarboxylation cluster_side2 Side Reaction 2: Hydrolysis start This compound active_ester Activated Intermediate (e.g., O-Acylurea, HATU-ester) start->active_ester + Coupling Reagent (e.g., HATU, TBTU) decarboxylated 1-Methoxy-3-(trifluoromethoxy)benzene start->decarboxylated Heat / Base (-CO2) hydrolyzed 4-Methoxyisophthalic acid start->hydrolyzed Harsh Base (e.g., NaOH) + Heat / H2O product Desired Amide Product active_ester->product + Amine (R-NH2)

Caption: Key reaction pathways for this compound.

Issue 2: Formation of N-Acylurea Byproduct with Carbodiimide Reagents

Question: "I used EDC/HOBt for my coupling reaction. After chromatography, I isolated a byproduct with a high molecular weight that is difficult to separate from my product. What is it?"

Answer: This is a classic side product when using carbodiimide coupling reagents like EDC or DCC. The byproduct is an N-acylurea , formed by the rearrangement of the O-acylisourea intermediate.

  • Mechanism of Formation: The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine to form the amide, it can undergo an intramolecular, irreversible rearrangement to the stable N-acylurea. This pathway becomes more competitive if the amine is sterically hindered or has low nucleophilicity.

  • Troubleshooting & Mitigation:

    • Use an Additive: The use of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice to suppress this side reaction. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine. Ensure at least one full equivalent of HOBt or HOAt is used.

    • Alternative Reagents: If the problem persists, switching to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagent can completely avoid this class of byproduct.[7]

    • Purification: N-acylurea byproducts from EDC are often water-soluble after an acidic wash, which protonates the dimethylaminopropyl group, aiding removal. Dicyclohexylurea (DCU), the byproduct from DCC, is poorly soluble in most organic solvents and can often be removed by filtration.[7]

Diagram 2: Troubleshooting Workflow for Amide Coupling

G start Start: Low Yield or Impure Product check_byproduct Analyze Crude Mixture (LCMS, NMR) Identify main byproduct start->check_byproduct decarbox Byproduct is Decarboxylated 1-methoxy-3-(trifluoromethoxy)benzene check_byproduct->decarbox Loss of ~44 Da acylurea Byproduct is N-Acylurea check_byproduct->acylurea Addition of Coupling Reagent Mass hydrolysis Byproduct is Di-acid (Hydrolysis) check_byproduct->hydrolysis Addition of ~16 Da (O replaces F, loses CF2) sol_decarbox1 Reduce Reaction Temperature (RT or 0°C) decarbox->sol_decarbox1 sol_acylurea1 Ensure 1 eq. HOBt/HOAt is used with Carbodiimide acylurea->sol_acylurea1 sol_hydrolysis Use Anhydrous Conditions Avoid harsh basic workup hydrolysis->sol_hydrolysis sol_decarbox2 Switch to High-Activity Coupling Reagent (e.g., HATU) sol_decarbox1->sol_decarbox2 end Optimized Reaction sol_decarbox2->end sol_acylurea2 Switch to Uronium/Phosphonium Reagent (e.g., HBTU, PyBOP) sol_acylurea1->sol_acylurea2 sol_acylurea2->end sol_hydrolysis->end

References

Technical Support Center: Purification of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the purification of this compound. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the fundamental properties of your compound is the bedrock of developing a successful purification strategy. The interplay of its acidic nature, polarity, and thermal stability dictates the most effective techniques.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₉H₇F₃O₄-
Molecular Weight 236.15 g/mol Standard for a small organic molecule.
Melting Point 99-101 °CA sharp melting point in this range is a good indicator of purity. Broad ranges suggest impurities.
pKa Estimated: 2.5–3.0[1]The strong electron-withdrawing trifluoromethoxy group makes this a relatively strong organic acid. This is the key to successful acid-base extraction.
Solubility Limited in water; moderate in polar aprotic solvents (e.g., DMF, DMSO)[1].Solvent selection is critical for recrystallization. Miscibility with common organic solvents is important for chromatography and extraction.
Lipophilicity (LogP) Calculated: 2.4–2.8[1]Indicates moderate non-polar character, which influences its solubility and behavior in reversed-phase chromatography.
Q2: What are the most common impurities I should expect when synthesizing this compound?

The potential impurities are directly related to the synthetic route employed. A common synthesis involves the functionalization of a substituted benzene ring[1].

Potential impurities include:

  • Unreacted Starting Materials: Such as 4-hydroxy-2-bromobenzoic acid or other precursors[1].

  • Intermediates: Incomplete reactions can leave behind partially functionalized intermediates.

  • Byproducts of Side Reactions: For instance, the methyl ester of the target compound could form if methanol is present during certain reaction steps[2].

  • Reagents and Catalysts: Residual coupling agents or bases used in the synthesis.

A thorough understanding of your specific synthetic pathway is crucial for identifying likely impurities and choosing a purification method that will effectively remove them.

Troubleshooting and Purification Guides

This section provides a detailed, question-and-answer-style guide to the most effective purification techniques for this compound.

Technique 1: Acid-Base Extraction

Q: Why is acid-base extraction a good first-line purification technique for this compound?

A: The relatively low pKa of this compound makes it an ideal candidate for acid-base extraction[1]. This technique exploits the compound's acidic nature to separate it from neutral or basic impurities[3][4]. By treating the crude product with a weak base, the acidic benzoic acid derivative is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase[3][5]. Neutral and basic impurities remain in the organic phase and are thus separated. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble benzoic acid, which precipitates out and can be collected[5].

Experimental Protocol: Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in an Erlenmeyer flask. Transfer the solution to a separatory funnel.

  • Extraction with Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh diethyl ether. Discard the ether wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper, pH ~2). The purified this compound will precipitate as a white solid[5].

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold water to remove any residual salts.

  • Drying: Dry the purified product thoroughly, for instance, in a vacuum oven.

Troubleshooting Acid-Base Extraction
  • Problem: An emulsion forms at the interface of the organic and aqueous layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Alternatively, allow the mixture to stand for a longer period.

  • Problem: No precipitate forms upon acidification.

    • Possible Cause: Insufficient acidification.

    • Solution: Add more HCl and re-check the pH.

    • Possible Cause: The product is more water-soluble than anticipated.

    • Solution: Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer to recover the product.

  • Problem: The yield is low.

    • Possible Cause: Incomplete extraction into the aqueous phase.

    • Solution: Perform additional extractions with the basic solution. Ensure thorough mixing.

    • Possible Cause: The product is partially soluble in the acidified aqueous solution.

    • Solution: After filtration, extract the filtrate with an organic solvent to recover any dissolved product.

Technique 2: Recrystallization

Q: When should I use recrystallization, and how do I select the right solvent?

A: Recrystallization is an excellent technique for achieving high purity, especially after an initial clean-up by acid-base extraction[6][7]. It is most effective for removing impurities that have different solubility profiles from the target compound[8]. The principle is to dissolve the compound in a hot solvent in which it is highly soluble, and then allow it to crystallize upon cooling, leaving the impurities behind in the solution[6].

The choice of solvent is critical[8]. An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

Solvent SystemRationale
Ethanol/Water or Methanol/Water The compound is likely soluble in alcohols. Adding water as an anti-solvent can induce crystallization upon cooling.
Toluene A non-polar solvent that may provide the desired solubility profile (high solubility when hot, low when cold).
Heptane/Ethyl Acetate A mixture where the compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added as an anti-solvent to induce crystallization.
Experimental Protocol: Recrystallization

Objective: To achieve high purity of this compound.

Procedure:

  • Solvent Selection: Determine the best solvent or solvent system through small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved[9].

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation[9].

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Troubleshooting Recrystallization
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

    • Solution: Re-heat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not saturated, or too much solvent was used.

    • Solution: Boil off some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Problem: The recovered yield is very low.

    • Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

    • Solution: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.

Technique 3: Column Chromatography

Q: Under what circumstances is column chromatography the best choice?

A: Column chromatography is a powerful technique for separating compounds with similar polarities[10]. It should be considered when:

  • Recrystallization and acid-base extraction fail to remove certain impurities.

  • You need to separate your product from isomers or other structurally similar byproducts.

  • You are working with a small amount of material.

For this compound, both normal-phase (silica gel) and reversed-phase (C18) chromatography are viable options[11][12].

  • Normal-Phase (Silica Gel): Separates compounds based on polarity, with less polar compounds eluting first[10]. A mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate) solvents is typically used as the eluent. A small amount of acetic or formic acid is often added to the eluent to prevent the acidic compound from streaking on the column.

  • Reversed-Phase (C18): Separates compounds based on hydrophobicity, with more polar compounds eluting first. A mixture of polar solvents like water and acetonitrile or methanol is used as the eluent[11]. A modifier like trifluoroacetic acid (TFA) is often added to suppress the ionization of the carboxylic acid[11].

Troubleshooting Column Chromatography
  • Problem: The compound is not moving down the column (low Rf on TLC).

    • Solution: Increase the polarity of the eluent. For normal-phase, increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Problem: The compound runs too fast (high Rf on TLC), and separation is poor.

    • Solution: Decrease the polarity of the eluent. For normal-phase, increase the proportion of the non-polar solvent (e.g., hexane).

  • Problem: The bands are streaking or tailing.

    • Cause: For acidic compounds on silica gel, this is common due to strong interactions with the stationary phase.

    • Solution: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent system.

Purity Assessment

After purification, it is essential to assess the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity[12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities[1]. Expected ¹H NMR signals would include a singlet for the methoxy group protons, aromatic protons, and a broad singlet for the carboxylic acid proton[1].

  • Melting Point Analysis: A sharp melting point range that matches the literature value (99-101 °C) is a strong indicator of purity.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization ABE->Recryst High Purity Chrom Column Chromatography ABE->Chrom Difficult Separations Analysis Purity Analysis (TLC, HPLC, NMR, MP) Recryst->Analysis Chrom->Analysis Pure Pure Product (>99%) Analysis->Pure Verification

Caption: General purification workflow for this compound.

References

optimizing reaction conditions for 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 4-Methoxy-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-tested insights to help you troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing this compound?

There are two primary, well-established retrosynthetic pathways. The choice often depends on the availability of starting materials and scale.

  • Directed Ortho-Metalation (DoM) Route: This is arguably the most direct and convergent approach. It typically starts from 3-methoxy-1-(trifluoromethoxy)benzene. The methoxy group acts as a powerful directed metalation group (DMG), guiding a strong organolithium base (like n-butyllithium) to deprotonate the C2 position (ortho to the methoxy group). This aryllithium intermediate is then quenched with an electrophile, solid carbon dioxide (dry ice), to form the carboxylate, which yields the final product upon acidic work-up.

  • Ester Hydrolysis Route: This strategy involves synthesizing the corresponding methyl or ethyl ester of the target acid first. The final step is a saponification (hydrolysis) reaction, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to cleave the ester and form the carboxylate salt, followed by acidification.[1] This route can be advantageous if the ester is more readily accessible or easier to purify than the final acid.

Q2: How do the electronic properties of the methoxy and trifluoromethoxy groups influence the synthesis?

The interplay between these two groups is critical.

  • The methoxy (-OCH₃) group is an activating, ortho-, para- directing group due to its +R (resonance) effect. In the Directed Ortho-Metalation route, it is the key functional group that complexes with the organolithium base, directing deprotonation to the adjacent C2 position.[2]

  • The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and deactivating due to its powerful -I (inductive) effect.[1] This makes the entire aromatic ring less susceptible to electrophilic attack but increases the acidity of the aromatic protons, which can be beneficial for the deprotonation step in the DoM pathway. The electron-withdrawing nature also increases the acidity of the final benzoic acid product.[1]

Q3: What are the most critical parameters to control for a successful synthesis?

Regardless of the route, success hinges on meticulous control of three key areas:

  • Anhydrous Conditions: Particularly for the DoM route, organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water or alcohols. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried.

  • Temperature Control: Organolithium reactions are typically performed at low temperatures (-78 °C) to prevent side reactions, such as reaction with the solvent (e.g., THF) and to ensure kinetic control of the deprotonation.[3] Ester hydrolyses are often heated to ensure complete reaction, but excessive heat can lead to degradation.[4]

  • Stoichiometry: Precise measurement of reagents is crucial. For DoM, the titer of the organolithium base should be known, as commercial solutions can degrade over time. An excess is often required to overcome aggregation effects.[5] For hydrolysis, a stoichiometric excess of base ensures the reaction goes to completion.[6]

Q4: Which analytical methods are best for monitoring reaction progress and final purity?

A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress by comparing the spot of the reaction mixture to standards of the starting material(s).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reversed-phase method (e.g., C18 column) with a UV detector is highly effective for separating the starting materials, product, and any potential byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and for identifying impurities if they are present in sufficient quantity (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]

Troubleshooting Guide

Scenario 1: Directed Ortho-Metalation (DoM) Route

Question: "My ortho-lithiation of 3-methoxy-1-(trifluoromethoxy)benzene followed by quenching with CO₂ is resulting in very low or no yield of the desired benzoic acid. What's going wrong?"

This is a common issue that almost always points to problems with the organometallic chemistry. Let's break down the potential causes and solutions.

Troubleshooting Low Yield in DoM Reactions

Potential CauseScientific ExplanationRecommended Solution
Degraded Organolithium Reagent n-Butyllithium (n-BuLi) and other alkyllithiums are highly reactive and degrade upon exposure to air and moisture. The actual concentration in the bottle may be significantly lower than stated.Titrate your n-BuLi solution before use (e.g., using diphenylacetic acid) to determine its exact molarity. Always use fresh, high-quality reagents and handle them under an inert atmosphere (Nitrogen or Argon).
Presence of Water/Protic Impurities Organolithiums are powerful bases (pKa of butane is ~50) and will deprotonate even trace amounts of water (pKa ~15.7) or other acidic protons before deprotonating the aromatic ring.Ensure rigorous anhydrous conditions. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents (e.g., distilled from sodium/benzophenone). Purify starting materials to remove any protic impurities.
Incorrect Reaction Temperature Lithiation is typically performed at -78 °C (dry ice/acetone bath) to prevent side reactions, like the cleavage of THF by n-BuLi.[3] If the temperature is too high, the base can be consumed in non-productive pathways.Maintain the reaction temperature at -78 °C during the lithiation step. For the CO₂ quench, it's crucial to add the aryllithium solution to a slurry of excess crushed dry ice in THF to keep the temperature low and ensure the CO₂ is in vast excess.
Inefficient Quench Gaseous CO₂ bubbled through the solution can be inefficient. Localized concentration drops can allow the aryllithium to react with the newly formed carboxylate, leading to ketone byproducts.Quench by transferring the cold aryllithium solution via cannula into a separate flask containing a vigorously stirred slurry of freshly crushed, high-quality dry ice in anhydrous THF. This ensures the aryllithium always encounters a large excess of CO₂.
Insufficient Base (Aggregation) Alkyllithiums exist as aggregates (tetramers, hexamers) in solution, which reduces their effective reactivity.[5]Use a slight excess of n-BuLi (e.g., 1.2-1.5 equivalents). Alternatively, add a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) , which breaks up the aggregates and significantly accelerates the rate of lithiation.[2]

Workflow: Troubleshooting Low Yield in Directed Ortho-Metalation

G start Low Yield in DoM Reaction check_buli Is the n-BuLi solution fresh and recently titrated? start->check_buli check_conditions Were anhydrous solvents and flame-dried glassware used? check_buli->check_conditions Yes solution_buli Titrate n-BuLi before use. Purchase new reagent. check_buli->solution_buli No check_temp Was the reaction maintained at -78°C? check_conditions->check_temp Yes solution_conditions Rigorously dry all solvents and glassware. Use inert atmosphere techniques. check_conditions->solution_conditions No check_quench Was the quench performed on excess solid CO₂? check_temp->check_quench Yes solution_temp Use a dry ice/acetone bath. Monitor internal temperature. check_temp->solution_temp No solution_quench Use a large excess of freshly crushed dry ice. Cannulate aryllithium into CO₂ slurry. check_quench->solution_quench No end Consider adding TMEDA to enhance reactivity. check_quench->end Yes

Caption: A decision tree for troubleshooting low-yield DoM reactions.

Scenario 2: Ester Hydrolysis (Saponification)

Question: "I'm hydrolyzing the methyl ester precursor using NaOH, but the reaction is slow and incomplete, even after prolonged heating. How can I improve this final step?"

Incomplete hydrolysis is a common issue, especially with sterically hindered or electron-deficient esters. While the ester of this compound isn't exceptionally hindered, the electron-withdrawing -OCF₃ group can slightly decrease the electrophilicity of the carbonyl carbon.

Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

G cluster_step1 Step 1: Nucleophilic Attack Ester Ester (RCOOR') Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral + OH⁻ Hydroxide Hydroxide (OH⁻) CarboxylicAcid Carboxylic Acid (RCOOH) Tetrahedral->CarboxylicAcid - R'O⁻ Carboxylate Carboxylate Anion (RCOO⁻) CarboxylicAcid->Carboxylate + R'O⁻ Alkoxide Alkoxide (R'O⁻) Alcohol Alcohol (R'OH) Alkoxide->Alcohol

Caption: The irreversible mechanism of base-catalyzed ester hydrolysis.

Troubleshooting Incomplete Hydrolysis

Potential CauseScientific ExplanationRecommended Solution
Insufficient Base/Reversibility While basic hydrolysis is considered irreversible, this is due to the final acid-base step.[6][9] If the initial equilibrium is unfavorable or the base is consumed, the reaction can stall.Use a moderate excess of base (2-3 equivalents) to ensure the equilibrium favors the products. Switch to Lithium Hydroxide (LiOH). LiOH is often more effective than NaOH or KOH, especially for hindered esters, due to the high oxophilicity of the Li⁺ ion, which coordinates to the carbonyl oxygen and enhances its electrophilicity.[10]
Poor Solubility / Biphasic System The organic ester may have poor solubility in the aqueous base, leading to a slow reaction at the interface.Use a co-solvent system to create a single phase. A mixture of THF/Methanol/Water is highly effective and commonly used for saponification reactions.[10] Dioxane is another alternative to THF.
Insufficient Temperature or Time Hydrolysis reactions often require thermal energy to overcome the activation barrier.Increase the reaction temperature. Refluxing the reaction mixture (typically 60-80 °C) for several hours is standard practice. Monitor the reaction by TLC or HPLC until the starting ester spot has completely disappeared.
Difficult Work-up / Isolation The product exists as a water-soluble carboxylate salt. If acidification is incomplete or emulsions form, product can be lost.After the reaction is complete, cool the mixture and wash with a non-polar organic solvent (e.g., ether, hexanes) to remove any unreacted starting material or non-polar impurities. Then, carefully acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) to pH ~2. The carboxylic acid should precipitate. If it oils out, extract with a suitable organic solvent like ethyl acetate.

Experimental Protocols

Protocol 1: General Procedure for Directed Ortho-Metalation and Carboxylation

Note: This is a representative protocol and may require optimization.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Dissolve 3-methoxy-1-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.2 eq, solution in hexanes, pre-titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flame-dried flask, add a large excess of freshly crushed dry ice and suspend it in a small amount of anhydrous THF. With vigorous stirring, transfer the cold aryllithium solution into the dry ice slurry via a cooled cannula.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench carefully with water, then acidify to pH 2 with 2M HCl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography.

Protocol 2: General Procedure for Ester Hydrolysis (Saponification)
  • Setup: In a round-bottom flask, dissolve the ester substrate (e.g., methyl 4-methoxy-2-(trifluoromethoxy)benzoate) (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH·H₂O, 2.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 70 °C) and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water.

  • Purification: Wash the basic aqueous solution with diethyl ether to remove any neutral impurities. Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M HCl. The product will typically precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the pure carboxylic acid.[11]

References

Technical Support Center: Trifluoromethylation of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the trifluoromethylation of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. The trifluoromethyl group is a critical substituent in modern chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and bioavailability of molecules.[1][2] However, its introduction onto substituted benzoic acids presents a unique set of challenges. This resource synthesizes established protocols with field-proven insights to help you navigate these complexities and achieve your synthetic goals.

Section 1: Understanding the Core Challenges

The trifluoromethylation of substituted benzoic acids is not a one-size-fits-all process. The interplay between the carboxylic acid functionality and the electronic and steric nature of other ring substituents dictates the optimal strategy. Key challenges include:

  • Competing Reactivity: The carboxylic acid group can be both a directing group and a potential site for unwanted side reactions, including decarboxylation.

  • Substrate Deactivation/Activation: The electron-withdrawing or -donating nature of substituents on the aromatic ring significantly influences its reactivity towards different trifluoromethylating reagents.[3]

  • Regioselectivity: Controlling the position of trifluoromethylation on a multi-substituted ring can be difficult, especially with radical-based methods.

  • Functional Group Tolerance: Many trifluoromethylation protocols employ harsh conditions that are incompatible with sensitive functional groups on the benzoic acid substrate.[3]

  • Reagent Stability and Handling: Trifluoromethylating reagents can be sensitive to air and moisture, requiring careful handling to ensure reactivity.[4]

Section 2: Troubleshooting Guide

This section is formatted in a problem-cause-solution format to directly address common issues encountered during experiments.

Scenario 1: Low or No Conversion to the Desired Product

Problem: You are attempting to trifluoromethylate a substituted benzoic acid, but you observe primarily unreacted starting material or a complex mixture of unidentifiable byproducts.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Inadequate Reagent Activity Trifluoromethylating reagents, particularly nucleophilic sources like TMSCF₃ (Ruppert-Prakash reagent) and electrophilic reagents like Togni's or Umemoto's reagents, can degrade upon exposure to moisture or air.[4]1. Verify Reagent Quality: Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. 2. Proper Handling: Handle reagents in a glovebox or under a stream of dry nitrogen or argon. 3. Activation (for Nucleophilic Reagents): For TMSCF₃, ensure your fluoride source (e.g., TBAF, CsF) is anhydrous, as water can quench the trifluoromethyl anion.[5]
Poor Substrate Reactivity The electronic properties of your substituted benzoic acid are mismatched with the chosen reagent. For example, electron-deficient benzoic acids may react poorly with electrophilic trifluoromethylating reagents.1. Reagent Selection: For electron-rich benzoic acids, electrophilic reagents (e.g., Togni's, Umemoto's) are often effective. For electron-deficient systems, radical or nucleophilic methods may be more suitable. 2. Catalyst Choice: Some reactions, particularly with electrophilic reagents, may require a metal catalyst (e.g., copper, palladium) to proceed efficiently.[6][7]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time are critical parameters. For instance, the trifluoromethyl anion is unstable and can decompose to difluorocarbene, especially at higher temperatures.[5]1. Temperature Control: For reactions involving the trifluoromethyl anion, conduct the experiment at low temperatures (e.g., -78 °C) to minimize decomposition.[5] 2. Solvent Choice: Use anhydrous, polar aprotic solvents like THF or DMF for nucleophilic trifluoromethylations. 3. Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product over extended periods.
The "Ortho Effect" An ortho-substituent can sterically hinder the approach of the reagent to the carboxylic acid group or the adjacent position on the ring. This steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring, altering its electronic properties and reactivity.[8][9][10]1. Reagent Size: Consider using a smaller, more reactive trifluoromethylating reagent. 2. Longer Reaction Times/Higher Temperatures: Carefully increase the reaction time or temperature, while monitoring for decomposition. 3. Alternative Strategy: If direct trifluoromethylation is unsuccessful, consider a multi-step approach where the trifluoromethyl group is introduced before the ortho-substituent or the carboxylic acid.
Scenario 2: Dominant Side Reaction - Decarboxylation

Problem: Instead of the desired trifluoromethylated benzoic acid, you are isolating the product where the carboxylic acid group has been replaced by a trifluoromethyl group.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Radical Pathway Many trifluoromethylation reactions, especially those using copper catalysts or photoredox conditions, can proceed through a radical mechanism. A carboxyl radical can form, which readily extrudes CO₂ to generate an aryl radical that is then trapped by the trifluoromethyl source.[11]1. Change Reaction Type: Switch to a non-radical pathway if possible. For example, a nucleophilic trifluoromethylation of an activated ester derivative. 2. Modify Catalytic System: If using a photoredox/copper system, altering the ligand on the copper or the photocatalyst may disfavor the decarboxylation pathway.[11]
High Reaction Temperature Thermal instability of the benzoic acid substrate or intermediates can promote decarboxylation.1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Substrate Electronics Electron-rich benzoic acids can be more prone to oxidative decarboxylation.1. Protecting Groups: Consider protecting electron-donating groups on the ring to reduce the substrate's propensity for oxidation.
Scenario 3: Formation of Aryl Trifluoromethyl Ketone When Another Product Was Expected

Problem: Your goal was to achieve a different transformation (e.g., direct C-H trifluoromethylation of the ring), but you have formed an aryl trifluoromethyl ketone.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
In Situ Activation of the Carboxylic Acid Reagents like trifluoroacetic anhydride (TFAA) can react with the benzoic acid to form a mixed anhydride. This anhydride is an excellent electrophile that is readily attacked by a nucleophilic trifluoromethyl source like TMSCF₃, leading to the ketone.[3][12]1. Avoid Anhydrides: If ketone formation is undesirable, avoid activating agents like TFAA. 2. Protect the Carboxylic Acid: Convert the carboxylic acid to a more stable functional group (e.g., an ester or amide) before attempting the trifluoromethylation of the aromatic ring.

Section 3: Frequently Asked Questions (FAQs)

Q1: I need to convert my substituted benzoic acid into the corresponding benzotrifluoride (decarboxylative trifluoromethylation). What is the best approach?

A1: For a deliberate decarboxylative trifluoromethylation, methods that favor the formation of an aryl radical are preferred. The combination of photoredox and copper catalysis has proven effective for converting carboxylic acids to trifluoromethyl groups.[11] This approach often shows broad functional group tolerance. Alternatively, catalyst-free methods using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) with an initiator such as sodium persulfate (Na₂S₂O₈) can also achieve this transformation under mild conditions.

Q2: How do I choose between an electrophilic, nucleophilic, or radical trifluoromethylating reagent for my substituted benzoic acid?

A2: The choice depends on your substrate and synthetic goal. Here is a general guide:

  • Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are often suitable for electron-rich benzoic acids. They can also be used in metal-catalyzed C-H trifluoromethylation. However, their reactivity can be low with electron-deficient rings.[1][6][7]

  • Nucleophilic Reagents (e.g., TMSCF₃): These are ideal for reacting with an activated form of the carboxylic acid to generate aryl trifluoromethyl ketones.[3][13] They are generally not used for direct trifluoromethylation of the aromatic ring of a benzoic acid.

  • Radical Reagents (e.g., from CF₃I, CF₃SO₂Na): These are versatile and can often be used for both electron-rich and electron-deficient systems. However, regioselectivity can be a major challenge, potentially leading to mixtures of isomers.[2][14]

Q3: My ortho-substituted benzoic acid is unreactive. What is happening?

A3: This is likely due to the "ortho effect."[8][9][15] The substituent at the ortho position can sterically block the approach of the trifluoromethylating reagent. It also forces the -COOH group out of the plane of the aromatic ring, which alters the electronic properties of the entire system.[10][16] To overcome this, you may need to use more forcing conditions (higher temperature, longer reaction time), a smaller trifluoromethylating reagent, or a different synthetic strategy altogether.

Q4: How can I improve the regioselectivity of my trifluoromethylation reaction?

A4: Achieving high regioselectivity can be challenging, especially with radical reactions. Here are some strategies:

  • Use a Directing Group: If possible, install a directing group on your benzoic acid that favors trifluoromethylation at the desired position.

  • Steric Control: Bulky substituents can block certain positions on the ring, directing the incoming trifluoromethyl group to less hindered sites.

  • Metal Catalysis: Some palladium- or copper-catalyzed C-H trifluoromethylation reactions can offer high regioselectivity through chelation assistance from the carboxylic acid group or another functional group on the molecule.[6]

Q5: What are the best practices for handling and storing trifluoromethylating reagents?

A5: Many trifluoromethylating reagents are sensitive to moisture and should be stored in a desiccator or a glovebox.[4] Always handle them under an inert atmosphere (N₂ or Ar). It is advisable to purchase them in smaller quantities that will be used relatively quickly to minimize degradation over time. Some hypervalent iodine reagents can also be thermally unstable.[17]

Section 4: Protocols and Data

Protocol 1: Conversion of Substituted Benzoic Acids to Aryl Trifluoromethyl Ketones

This protocol is adapted from a method utilizing TMSCF₃ and TFAA for the efficient synthesis of aryl trifluoromethyl ketones.[3][12][18]

Step-by-Step Methodology:

  • To an oven-dried 25 mL Schlenk tube, add the substituted benzoic acid (0.2 mmol, 1.0 equiv), 4-(dimethylamino)pyridine (DMAP) (0.5 mmol, 2.5 equiv), and cesium fluoride (CsF) (0.5 mmol, 2.5 equiv).

  • Seal the tube and purge with dry nitrogen.

  • Under a nitrogen atmosphere, add anisole (2 mL) as the solvent, followed by trifluoroacetic anhydride (TFAA) (0.4 mmol, 2.0 equiv) and trimethyl(trifluoromethyl)silane (TMSCF₃) (0.6 mmol, 3.0 equiv).

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 15 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting this Protocol:

  • Low Yield: Ensure all reagents and the solvent are anhydrous. The in situ formation of the mixed anhydride is sensitive to water.

  • No Reaction: Confirm the activity of your TMSCF₃ and ensure the temperature is maintained at 120 °C.

Comparative Data of Common Trifluoromethylating Reagents
Reagent ClassExample(s)Typical Use with Benzoic AcidsAdvantagesDisadvantages
Nucleophilic TMSCF₃ (Ruppert-Prakash)Conversion to trifluoromethyl ketones.[3][13]Mild, commercially available, high-yielding for ketone synthesis.Requires activation; not suitable for direct ring trifluoromethylation.
Electrophilic Togni's Reagents, Umemoto's ReagentsC-H trifluoromethylation of the aromatic ring, especially for electron-rich substrates.[1][6][7]Commercially available, broad functional group tolerance.Can be slow or ineffective for electron-deficient rings; may require metal catalysts.[6][17]
Radical Source CF₃SO₂Na (Langlois' Reagent)Decarboxylative trifluoromethylation or C-H trifluoromethylation.[19]Inexpensive, stable solid.Often leads to mixtures of regioisomers; may require an initiator.

Section 5: Visualizing the Process

Decision-Making Workflow for Troubleshooting Low Yields

This diagram outlines a logical sequence for diagnosing and resolving low-yield trifluoromethylation reactions.

TroubleshootingWorkflow start Low Yield Observed reagent_check Check Reagent Quality (Freshness, Storage, Handling) start->reagent_check reagent_ok Reagent OK reagent_check->reagent_ok Pass use_fresh Use Fresh Reagent reagent_check->use_fresh Fail conditions_check Optimize Reaction Conditions (Temperature, Solvent, Time) conditions_optimized Conditions Optimized conditions_check->conditions_optimized Optimized substrate_check Evaluate Substrate Reactivity (Electronic & Steric Effects) workup_check Review Workup & Purification (Product Loss, Decomposition) substrate_check->workup_check change_strategy Change Synthetic Strategy (Different Reagent Class, Protecting Group) workup_check->change_strategy If all else fails reagent_ok->conditions_check conditions_optimized->substrate_check

Caption: A troubleshooting flowchart for low-yield reactions.

Generalized Reaction Pathways

This diagram illustrates the three primary pathways for trifluoromethylating benzoic acid derivatives.

ReactionPathways cluster_nucleophilic Nucleophilic Pathway cluster_radical Radical Pathway cluster_electrophilic Electrophilic C-H Pathway start Substituted Benzoic Acid activation Activation (e.g., with TFAA) start->activation decarboxylation Decarboxylation (Radical Initiator/Photoredox) start->decarboxylation ch_prod Ring-Trifluoromethylated Benzoic Acid start->ch_prod Metal Catalyst or Direct Arylation nuc_cf3 Add Nucleophilic CF3 Source (TMSCF3) activation->nuc_cf3 ketone Aryl Trifluoromethyl Ketone nuc_cf3->ketone aryl_radical Aryl Radical Intermediate decarboxylation->aryl_radical decarbox_prod Benzotrifluoride Derivative aryl_radical->decarbox_prod rad_cf3 Radical CF3 Source rad_cf3->aryl_radical elec_cf3 Electrophilic CF3 Source (Togni, Umemoto) elec_cf3->ch_prod

Caption: Major reaction pathways for trifluoromethylation.

References

preventing byproduct formation in 4-Methoxy-2-(trifluoromethoxy)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to minimize byproduct formation and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

This substituted benzoic acid is primarily used as a building block in organic synthesis, particularly for the formation of amide and ester linkages. Its unique electronic properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group, make it a valuable synthon in the development of pharmaceuticals and agrochemicals.

Q2: I am observing a significant amount of an unknown impurity in my amide coupling reaction. What could it be?

The most probable byproduct in an amide coupling reaction is the formation of a stable N-acylurea if you are using a carbodiimide coupling agent like DCC or EDC. This occurs when the activated O-acylisourea intermediate is attacked by another equivalent of the carboxylic acid before the amine is acylated. Another possibility is the self-condensation of the benzoic acid to form an anhydride, especially at elevated temperatures.

Q3: My reaction is sluggish, and upon heating, I see decomposition. What is the thermal stability of this compound?

While generally stable, prolonged heating of this compound, especially under acidic or basic conditions, can lead to undesirable side reactions. The most notable are decarboxylation and hydrolysis of the trifluoromethoxy group.[1][2][3]

Q4: Can the trifluoromethoxy group be hydrolyzed during my reaction or workup?

Yes, the trifluoromethoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding carboxylic acid.[1][4][5] It is crucial to maintain moderate pH and temperature during both the reaction and the subsequent workup and purification steps to preserve the integrity of this functional group.[6]

Troubleshooting Guide: Common Byproducts and Prevention Strategies

This section delves into specific issues you may encounter and provides actionable solutions to mitigate byproduct formation.

Issue 1: Formation of N-acylurea Byproduct in Amide Coupling

Symptoms:

  • A new, often insoluble, spot appears on TLC.

  • Reduced yield of the desired amide.

  • Complex purification, as the byproduct can co-elute with the product.

Causality: Carbodiimide coupling agents (e.g., DCC, EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the amine nucleophile is not readily available or is sterically hindered, this intermediate can be intercepted by another molecule of the carboxylic acid, leading to the formation of an anhydride, or rearrange to a stable N-acylurea.

Prevention Protocol:

  • Use of Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the O-acylisourea to form an activated ester intermediate that is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[7][8]

  • Order of Addition: Pre-activate the carboxylic acid with the coupling agent and additive for a short period (5-10 minutes) before adding the amine. This allows for the formation of the activated ester intermediate, minimizing the concentration of the highly reactive O-acylisourea when the amine is introduced.[9]

  • Choice of Coupling Agent: Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents.[7][8] These reagents often provide higher yields and fewer side reactions, although they can be more expensive.[10][11]

Issue 2: Decarboxylation of the Benzoic Acid

Symptoms:

  • Gas evolution (CO2) from the reaction mixture.

  • Formation of 3-methoxy-1-(trifluoromethoxy)benzene as a major byproduct.

  • Reduced yield of the desired product.

Causality: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, a process that can be catalyzed by acid or certain metal catalysts.[2][3][12] The presence of the electron-donating methoxy group can facilitate this process.[2]

Prevention Protocol:

  • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For many coupling reactions, room temperature is sufficient. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.[13]

  • pH Management: Avoid strongly acidic conditions, as protonation of the aromatic ring can promote decarboxylation.[3] If an acid scavenger is needed, use a non-nucleophilic organic base like diisopropylethylamine (DIPEA).

Issue 3: Hydrolysis of the Trifluoromethoxy Group

Symptoms:

  • Formation of 4-methoxy-2-hydroxybenzoic acid derivatives as byproducts.

  • Observed as a more polar spot on TLC.

  • Can be confirmed by mass spectrometry (loss of CF3 and gain of OH).

Causality: The trifluoromethoxy group, while generally stable, can undergo hydrolysis under harsh conditions. Strong acids can protonate the oxygen, making the carbon more susceptible to nucleophilic attack by water.[1] Conversely, strong bases can directly attack the carbon atom.[5]

Prevention Protocol:

  • Control pH During Workup: During aqueous workup, use dilute acids (e.g., 1N HCl) or bases (e.g., saturated NaHCO3) and avoid prolonged exposure. Ensure the aqueous phase is cold to minimize the rate of potential hydrolysis.

  • Purification Conditions: When performing chromatography, ensure the silica gel is neutral. If acidic impurities are a concern, the silica gel can be washed with a triethylamine/hexane mixture and then re-equilibrated with the eluent.

Summary of Recommended Reaction Conditions

ParameterAmide CouplingEsterification (Fischer)
Temperature 0 °C to Room TemperatureReflux (monitor for decarboxylation)
Solvent DCM, DMF, THFExcess alcohol or a non-polar solvent
Catalyst/Reagent EDC/HOBt, HATU, PyBOPCatalytic H2SO4 or solid acid catalyst[14]
Key Considerations Pre-activation, order of additionRemoval of water (Dean-Stark trap)

Experimental Workflows and Diagrams

Workflow: Optimized Amide Coupling

optimized_amide_coupling cluster_preactivation Step 1: Pre-activation (5-10 min) cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Workup & Purification Acid 4-Methoxy-2-(trifluoro- methoxy)benzoic acid Mix1 Stir at 0°C Acid->Mix1 CouplingAgent EDC/HOBt CouplingAgent->Mix1 Solvent1 Anhydrous DCM Solvent1->Mix1 ActivatedEster HOBt Active Ester Mix1->ActivatedEster Forms Activated Ester Mix2 Stir at RT ActivatedEster->Mix2 Amine Primary/Secondary Amine Amine->Mix2 Base DIPEA (optional) Base->Mix2 Product Desired Amide Mix2->Product Forms Amide Bond Quench Quench with sat. NH4Cl Product->Quench Reaction Mixture Extraction Extract with DCM Quench->Extraction Aqueous Workup Purify Column Chromatography (Neutral Silica) Extraction->Purify Organic Layer FinalProduct Pure Amide Purify->FinalProduct Isolate Pure Product byproduct_pathways Start Carboxylic Acid + Carbodiimide (EDC) Intermediate O-Acylisourea (Reactive Intermediate) Start->Intermediate DesiredPath Amine Attack Intermediate->DesiredPath SidePath1 Rearrangement Intermediate->SidePath1 SidePath2 Attack by R-COOH Intermediate->SidePath2 Product Desired Amide DesiredPath->Product Byproduct1 N-Acylurea (Byproduct) SidePath1->Byproduct1 Byproduct2 Anhydride (Byproduct) SidePath2->Byproduct2 Heat High Temperature Decarboxylation Decarboxylation Heat->Decarboxylation AcidBase Strong Acid/Base Hydrolysis CF3O- Hydrolysis AcidBase->Hydrolysis Start2 Carboxylic Acid

References

Technical Support Center: Optimization of Solvent and Temperature for 4-Methoxy-2-(trifluoromethoxy)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reactions involving this highly functionalized building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your synthetic strategies effectively.

The unique electronic nature of this molecule—featuring a potent electron-withdrawing trifluoromethoxy group at the 2-position and an electron-donating methoxy group at the 4-position—presents specific challenges and opportunities in synthesis.[1] This guide addresses the most common issues related to solvent selection and temperature control to help you achieve higher yields, better purity, and more reliable outcomes.

Section 1: Foundational Physicochemical Properties

A successful reaction begins with a deep understanding of the starting material. The interplay of the functional groups in this compound dictates its behavior in solution and its thermal stability.

Q1: What are the key physicochemical properties of this compound that influence reaction conditions?

A1: The reactivity of this compound is dominated by three key features: the carboxylic acid, the electron-withdrawing trifluoromethoxy (-OCF3) group, and the electron-donating methoxy (-OCH3) group.

  • Acidity (pKa): The strongly electron-withdrawing -OCF3 group significantly increases the acidity of the carboxylic acid, making it a stronger acid than benzoic acid itself. The pKa is estimated to be in the range of 2.5–3.0, similar to other fluorinated benzoic acids.[1] This enhanced acidity means it will readily form salts with even weak bases, which can impact its solubility and the choice of reagents.

  • Solubility Profile: The molecule's polarity makes it moderately soluble in polar aprotic solvents but gives it limited solubility in water and non-polar hydrocarbon solvents.[1] Understanding this profile is the first step in avoiding heterogeneous reaction mixtures that can lead to low yields and reproducibility issues.

  • Thermal Stability: While the molecule is generally stable, the methoxy-substituted aromatic ring can be susceptible to side reactions like decarboxylation at elevated temperatures, particularly under strong acidic conditions.[2][3]

PropertyValue / DescriptionImplication for Synthesis
Molecular Formula C₉H₇F₃O₃[4][5]-
Molecular Weight ~220.15 g/mol [4]Stoichiometric calculations.
Appearance White to off-white solidVisual check for purity.
pKa (estimated) 2.5 - 3.0[1]Highly acidic. Influences choice of base and can affect solubility.
Solubility Moderate in polar aprotic solvents (DMF, DMSO); limited in water.[1]Critical for solvent selection to ensure a homogeneous reaction.
Thermal Stability Decomposition observed near 200°C.[1] Prone to decarboxylation under acidic conditions at elevated temperatures.[2][3]Temperature control is crucial to prevent side reactions.

Section 2: Solvent Selection and Optimization

Choosing the right solvent is arguably the most critical parameter for ensuring your reaction proceeds efficiently. The primary goal is to fully dissolve the benzoic acid derivative and all other reagents while not participating in unwanted side reactions.

Q2: I'm experiencing poor solubility of this compound. Which solvents are recommended?

A2: Poor solubility is a common culprit for incomplete or slow reactions. Based on its structure, polar solvents are the preferred choice. Aprotic polar solvents are generally the most effective for achieving high concentrations.

Solvent ClassRecommended SolventsSolubility Profile & Comments
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)Highly Recommended. These solvents effectively solvate the molecule, making them excellent choices for a wide range of reactions, including amide couplings and nucleophilic substitutions.[1]
Ethereal Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneGood. Offer moderate solubility. THF is a versatile choice, often used for reactions involving organometallics or when a less polar, non-coordinating solvent is needed.
Chlorinated Dichloromethane (DCM), ChloroformModerate. Solubility can be limited. Often used for setting up reactions at room temperature or below, but may not be sufficient for high-concentration reactions.
Alcohols Methanol, EthanolUse with Caution. The starting material is soluble, but these protic solvents can interfere with many reactions (e.g., those using organometallics or moisture-sensitive coupling reagents). They are primarily suitable for esterifications.[6][7]
Hydrocarbons Toluene, HexanesNot Recommended. Very poor solubility.[8] May be used as an anti-solvent for crystallization.
Water WaterVery Limited Solubility. [1] Solubility increases in alkaline conditions due to salt formation, but this is often incompatible with subsequent reaction steps.[8]

Q3: How does solvent choice impact common reactions like amide bond formation?

A3: For amide bond formation, the solvent's role extends beyond simple solubility. It influences the activation of the carboxylic acid and the stability of intermediates.

  • Polar Aprotic Solvents (DMF, NMP): These are traditional solvents for amide coupling because they dissolve the starting materials and the polar intermediates and byproducts (like ureas from carbodiimide coupling agents).[9][10]

  • Less Polar Alternatives (2-MeTHF, EtOAc, DMC): Driven by green chemistry initiatives, these solvents have been shown to be effective replacements for DCM and DMF in many cases.[11] They can be particularly advantageous for simplifying workup procedures.

  • Aqueous Systems: While counterintuitive, amide bond formation in the presence of water is possible with the right coupling reagents (e.g., EDC, DMT-MM) where the rate of aminolysis is much faster than the hydrolysis of the activated intermediate.[10][12] This is typically reserved for specific substrates.

Caption: Decision workflow for initial solvent selection.

Section 3: Temperature Optimization and Control

Temperature is a double-edged sword in chemistry. While heat can accelerate a slow reaction, it can also activate undesirable pathways, leading to byproducts and decomposition.

Q4: My reaction is slow or incomplete. Should I just increase the temperature?

A4: Increasing the temperature will generally increase the reaction rate. For many common transformations like esterifications and amidations, moving from room temperature to 40-60 °C can significantly shorten reaction times.[13][14] However, for this compound, this must be done cautiously. Before increasing the heat, first ensure that poor solubility is not the root cause. If the starting material is not fully dissolved, heating may have a limited effect. Consider switching to a better solvent (like DMF) before resorting to high temperatures.

Q5: What are the primary temperature-related side reactions to be aware of?

A5: There are two critical, temperature-dependent side reactions specific to this molecule's structure:

  • Decarboxylation: Aromatic acids with electron-donating groups (like -OCH3) are susceptible to acid-catalyzed decarboxylation at high temperatures (typically >140 °C, but can occur lower).[3][15] The reaction proceeds via protonation of the aromatic ring, followed by the loss of CO2.[2][16] This is a major concern during acid-catalyzed esterifications if the temperature is not carefully controlled.

  • Hydrolysis of the Trifluoromethoxy Group: The -OCF3 group is generally robust. However, it is not completely inert and can undergo hydrolysis to a carboxylic acid under harsh basic conditions, especially when heated.[17][18] This is particularly relevant if using strong bases like NaOH or KOH at temperatures above 80-100 °C for extended periods (e.g., during a saponification step).

Reaction TypeRecommended Temperature RangeRationale & Potential Issues
Amide Coupling 0 °C to 60 °CStart at 0 °C during reagent addition to control exotherms, then allow to warm to RT. Gentle heating (40-60 °C) can drive slow reactions to completion.[13] Excess heat can cause byproduct formation.
Acid-Catalyzed Esterification 50 °C to 80 °C (Refluxing MeOH/EtOH)Balances reaction rate with the risk of decarboxylation.[19][20] Avoid temperatures >100 °C if possible.
Suzuki Coupling 60 °C to 100 °CHighly dependent on the catalyst system. Monitor for potential decarboxylation if the reaction requires high temperatures for an extended time.
Saponification (Ester Hydrolysis) RT to 60 °CUse milder bases (e.g., LiOH) and avoid excessive heat to prevent hydrolysis of the -OCF3 group.[1]

Section 4: Troubleshooting Specific Reactions

This section provides actionable guides for two of the most common transformations performed with this starting material.

Q6: My amide coupling reaction with this compound has a low yield. What should I check first?

A6: Low yields in amide coupling are common and can stem from multiple sources. Follow this systematic troubleshooting guide to identify the root cause.

Caption: Systematic troubleshooting workflow for amide coupling.

Experimental Protocol: General Procedure for Amide Coupling Optimization
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Add an anhydrous polar aprotic solvent (e.g., DMF or 2-MeTHF, ~0.2 M concentration) and stir until all solids are completely dissolved. This is a critical checkpoint.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Temperature Adjustment (If Necessary): If the reaction has stalled after 4 hours at room temperature, gently warm the mixture to 40-50 °C and continue monitoring.

  • Workup: Once the reaction is complete, quench with water or saturated ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Q7: I am observing decomposition during the esterification of this compound. What is the likely cause?

A7: The most probable cause of decomposition during esterification is decarboxylation , especially if you are using a strong acid catalyst (like concentrated H₂SO₄) and high temperatures (e.g., refluxing in high-boiling point alcohols). The combination of acid and heat can lead to the loss of CO₂ from the aromatic ring.[3]

Experimental Protocol: Milder Esterification to Minimize Decarboxylation

This protocol avoids strong mineral acids and high heat, relying on a common coupling agent instead.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in an anhydrous, non-protic solvent like DCM or THF (~0.2 M).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a carbodiimide coupling agent, such as EDC (1.2 eq), in the same solvent.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, filter off any urea byproduct (if formed). Dilute the filtrate with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting ester by silica gel chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q8: Is the trifluoromethoxy (-OCF3) group stable under typical reaction conditions? A8: Yes, the -OCF3 group is significantly more stable than a trichloromethoxy group and is robust under most standard synthetic conditions, including acidic conditions, catalytic hydrogenation, and reactions with many organometallics. Its primary vulnerability is to hydrolysis under harsh basic conditions (e.g., concentrated NaOH) combined with high temperatures.[17][18][21]

Q9: How does the methoxy (-OCH3) group influence potential side reactions? A9: The electron-donating nature of the methoxy group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution. This can be a consideration if using strong electrophiles. More importantly, it is the primary contributor to the risk of acid-catalyzed decarboxylation at elevated temperatures.[3]

Q10: Can I use aqueous or protic solvents for my reactions? A10: It depends entirely on the reagents. For a standard acid-catalyzed esterification, an alcohol is both the solvent and reagent. However, for most other transformations, especially those involving moisture-sensitive coupling reagents (HATU, PyBOP), organometallics (Grignards, organolithiums), or reactive intermediates, protic and aqueous solvents must be rigorously excluded.

References

Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-2-(trifluoromethoxy)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges arising from the significant steric hindrance inherent in this molecule. The bulky ortho-trifluoromethoxy group dramatically influences the reactivity of the adjacent carboxylic acid, often leading to low yields and slow reaction rates in common transformations like amide bond formation and esterification. This resource offers field-proven insights and detailed protocols to help you overcome these synthetic hurdles.

Understanding the Challenge: The "Ortho Effect" on Steroids

The primary difficulty in reactions involving this compound stems from a pronounced "ortho effect." The large trifluoromethoxy (-OCF₃) group at the ortho position to the carboxylic acid forces the carboxyl group to twist out of the plane of the benzene ring.[1][2] This steric clash has two major consequences:

  • Increased Acidity: The twisting reduces resonance between the carboxyl group and the aromatic ring, which paradoxically increases the acidity of the benzoic acid compared to its meta and para isomers.[1][3]

  • Kinetic Hindrance: The bulky -OCF₃ group physically blocks the trajectory of incoming nucleophiles, such as amines or alcohols, from attacking the electrophilic carbonyl carbon.[4][5] This significantly raises the activation energy for reactions like amidation and esterification, often leading to poor conversions.[6][7]

The strong electron-withdrawing nature of the trifluoromethoxy group further modulates the electronic properties of the carboxyl group, adding another layer of complexity to its reactivity.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions with this compound failing or giving very low yields?

A1: Standard coupling conditions, such as using DCC or EDC alone, often fail due to the severe steric hindrance around the carboxylic acid. The bulky ortho-trifluoromethoxy group obstructs the formation of the necessary reactive intermediate (e.g., an O-acylisourea intermediate) and subsequently hinders the approach of the amine nucleophile.[10][11] To overcome this, you need more potent activating agents that can form a highly reactive intermediate capable of overcoming this steric barrier.

Q2: I'm observing a significant amount of unreacted starting material in my esterification reaction. How can I drive the reaction to completion?

A2: Driving esterification to completion with this substrate requires enhancing the electrophilicity of the carbonyl carbon and often more forcing conditions. Consider the following:

  • Conversion to a More Reactive Species: Converting the carboxylic acid to an acyl chloride or a mixed anhydride can significantly increase its reactivity.[12]

  • Use of Potent Catalysts: Standard acid catalysts may be insufficient. More powerful catalytic systems or the use of activating agents in conjunction with a catalyst like DMAP can be more effective.[12][13]

  • Higher Temperatures: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against potential side reactions or decomposition.[14][15]

Q3: Does the trifluoromethoxy group itself react under harsh conditions?

A3: The trifluoromethoxy group is generally robust and metabolically stable due to the strength of the C-F bonds.[8][9] However, under certain nucleophilic aromatic substitution (SNAr) conditions, particularly with very strong nucleophiles and activated aromatic systems, cleavage of the C-O bond or reactions involving the trifluoromethyl moiety can occur, though this is not common under standard coupling or esterification conditions.[16][17] It's always prudent to be aware of this potential reactivity when employing highly aggressive reagents or reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to No Amide Product Insufficient Carboxylic Acid Activation: The coupling reagent is not potent enough to overcome the steric hindrance.1. Switch to a Uronium/Aminium or Phosphonium Salt Reagent: Use HATU, HBTU, or PyBOP. These form highly reactive active esters. HATU is often superior for hindered couplings.[18][19][20] 2. Include an Additive: If using a carbodiimide like EDC or DIC, always include an additive such as HOBt or, preferably, HOAt to form a more reactive and stable active ester, which can also help suppress racemization.[11][21][22]
Poor Nucleophilicity of the Amine: The amine itself may be sterically hindered or electronically deactivated.1. Increase Reaction Temperature: Carefully heat the reaction (e.g., to 40-60 °C) to provide sufficient energy for the nucleophilic attack. Monitor for side reactions. 2. Convert to Acyl Fluoride: An in situ conversion to the acyl fluoride, which is a small and highly reactive intermediate, can be effective for coupling with hindered or electron-deficient amines.[23]
Esterification Fails with Standard Fischer Conditions High Activation Energy: The steric bulk of both the acid and potentially the alcohol prevents the reaction from proceeding under equilibrium conditions.1. Convert to Acyl Chloride: Prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine or triethylamine.[24] 2. Use Carbodiimide Coupling: Employ DCC or EDC with a catalytic amount of DMAP (4-Dimethylaminopyridine). This is a classic method for hindered esterifications.
Reaction Stalls or is Sluggish Steric Hindrance Slowing Reaction Rate: The approach of the nucleophile is kinetically disfavored.1. Increase Reagent Equivalents: Use a slight excess (1.2-1.5 equivalents) of the coupling reagent and the amine/alcohol to push the reaction forward. 2. Solvent Choice: Use a polar aprotic solvent like DMF or NMP, which can help to solvate the intermediates and facilitate the reaction. 3. Microwave Irradiation: Employing microwave synthesis can often provide the necessary energy to overcome steric barriers and significantly reduce reaction times.[25]
Formation of Side Products Reaction with Coupling Reagent: Uronium reagents can sometimes react with the amine to form guanidinium byproducts.1. Use a Phosphonium-Based Reagent: PyBOP is less prone to this side reaction compared to HBTU or HATU.[19][20] 2. Control Stoichiometry: Avoid a large excess of the uronium reagent.

Experimental Protocols & Methodologies

Protocol 1: Amide Bond Formation using HATU

This protocol is recommended for coupling this compound with primary or secondary amines, especially when one or both partners are sterically hindered.

Step-by-Step Methodology:

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process cluster_products Products Acid 4-Methoxy-2-(trifluoromethoxy) benzoic acid Activation Activation (Formation of OAt-ester) Acid->Activation Amine R-NH₂ Coupling Nucleophilic Attack by Amine Amine->Coupling HATU HATU HATU->Activation Base DIPEA Base->Activation Activation->Coupling Amide Desired Amide Coupling->Amide Byproducts Urea Byproduct + DIPEA·HCl Coupling->Byproducts

Caption: Workflow for HATU-mediated amidation.

Protocol 2: Esterification via Acyl Chloride Formation

This two-step protocol is a robust method for synthesizing esters from the sterically hindered this compound.

Step 1: Formation of the Acyl Chloride

  • Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).

  • Reagent Addition: Cautiously add an excess of thionyl chloride (SOCl₂, 2-3 eq) and a catalytic amount (1-2 drops) of DMF.

  • Reaction: Stir the mixture at room temperature until the initial effervescence subsides, then heat to reflux (approx. 80 °C) for 2-3 hours.

  • Isolation: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. Add anhydrous toluene and evaporate again to azeotropically remove residual SOCl₂. The resulting acyl chloride is typically used immediately in the next step without further purification.

Step 2: Ester Formation

  • Preparation: Dissolve the alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or THF in a separate flask. Cool the solution to 0 °C.

  • Addition: Dissolve the crude acyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled alcohol solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.

G Start 4-Methoxy-2-(trifluoromethoxy) benzoic acid Step1 Step 1: Acyl Chloride Formation (SOCl₂, cat. DMF) Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Step 2: Esterification (Alcohol, Base) Intermediate->Step2 Product Final Ester Product Step2->Product

Caption: Two-step esterification workflow.

Mechanistic Insights: Why Certain Reagents Work

Understanding the mechanism of action for coupling reagents is key to troubleshooting.

G cluster_carbodiimide Carbodiimide Pathway (e.g., DCC/EDC + HOBt) cluster_uronium Uronium/Aminium Pathway (e.g., HATU) a Carboxylic Acid + DCC/EDC |  Forms unstable O-acylisourea b O-acylisourea + HOBt |  Forms more stable and reactive HOBt-ester a->b c HOBt-ester + Amine |  Forms Amide b->c d Carboxylic Acid + HATU + Base |  Directly forms highly reactive OAt-ester e OAt-ester + Amine |  Rapidly forms Amide d->e

Caption: Comparison of activation pathways.

For sterically hindered acids, the direct and rapid formation of the highly reactive OAt-ester with HATU is kinetically favored over the multi-step, more sterically demanding pathway involving carbodiimides.[11][19] The OAt-ester is a superior leaving group, facilitating the subsequent nucleophilic attack by the amine.[19]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a balance of potency, selectivity, and favorable pharmacokinetic properties is a paramount objective. The 4-methoxy-2-(trifluoromethoxy)benzoic acid core has emerged as a promising starting point for the development of a diverse array of bioactive compounds. The strategic placement of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group on the phenyl ring creates a unique electronic and steric environment, influencing the binding affinity and selectivity of its derivatives for various biological targets.

This guide provides a comprehensive comparison of the bioactivity of derivatives based on this scaffold, drawing upon experimental data from structurally related compounds to elucidate potential structure-activity relationships (SAR). We will delve into their potential as anticancer and antiparasitic agents, supported by quantitative data and detailed experimental protocols.

Unveiling the Anticancer Potential: A Comparative Analysis

While a systematic study on a broad series of this compound derivatives is not yet available in the public domain, valuable insights can be gleaned from the biological evaluation of structurally analogous compounds. The presence of the trifluoromethoxy group, in particular, has been associated with enhanced anticancer activity in various molecular frameworks.

A study on a series of 4-(trifluoromethoxy) proguanil derivatives revealed their potent anti-proliferative effects against bladder and ovarian cancer cell lines.[1] Although not benzoic acid derivatives, these compounds share the crucial 4-(trifluoromethoxy)phenyl moiety, providing a valuable dataset for understanding the contribution of this substitution to cytotoxicity.

Comparative Cytotoxicity of 4-(trifluoromethoxy)phenyl Derivatives
Compound IDModificationT24 (Bladder Cancer) IC₅₀ (µM)J82 (Bladder Cancer) IC₅₀ (µM)A2780 (Ovarian Cancer) IC₅₀ (µM)
4C N-1-Butyl-N-5-(4-trifluoromethoxy)phenyl> 10> 10> 10
5C N-1-Amyl-N-5-(4-trifluoromethoxy)phenyl7.5 ± 0.58.2 ± 0.66.9 ± 0.4
6C N-1-Hexyl-N-5-(4-trifluoromethoxy)phenyl4.8 ± 0.35.5 ± 0.44.2 ± 0.3
7C N-1-Heptyl-N-5-(4-trifluoromethoxy)phenyl2.1 ± 0.22.8 ± 0.31.9 ± 0.2

Data extracted from a study on 4-(trifluoromethoxy) proguanil derivatives, which are structurally related to the topic compounds.[1]

Expert Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the length of the alkyl chain significantly influences the cytotoxic activity of these 4-(trifluoromethoxy)phenyl derivatives. A progressive increase in chain length from butyl (4C) to heptyl (7C) corresponds to a marked enhancement in potency against all tested cancer cell lines. This suggests that the lipophilicity and the ability to interact with a hydrophobic pocket in the target protein are critical determinants of bioactivity. The heptyl derivative (7C) emerged as the most potent compound in this series, highlighting a promising direction for the design of this compound derivatives with optimized alkyl or aryl-alkyl side chains.

Exploring Antiparasitic Activity: Insights from Benzamide Analogs

The benzamide scaffold is a well-established pharmacophore in the development of antiparasitic agents. A recent study on 2-phenoxybenzamides, which bear a trifluoromethyl group at the 3-position of the benzoic acid ring, provides compelling evidence for the potential of this class of compounds against Plasmodium falciparum, the parasite responsible for malaria.[2]

Comparative Antiplasmodial and Cytotoxic Activity of Trifluoromethyl-Substituted Benzamides
Compound IDAnilino SubstitutionP. falciparum NF54 IC₅₀ (µM)L-6 (Rat Myoblast) IC₅₀ (µM)Selectivity Index (SI)
1 N-(4-(piperazin-1-yl)phenyl)0.463146.0315
39 N-(4-(4-pivaloylpiperazin-1-yl)phenyl)0.269124.0461
6 4-phenoxy1.14673.064
8 4-acetamidophenoxy1.01263.763

Data extracted from a study on 2-phenoxy-3-(trifluoromethyl)benzamides, which are structurally related to the topic compounds.[2][3][4]

Expert Analysis of Structure-Activity Relationship (SAR):

The data from this study on related benzamides underscores the importance of the substitution on the anilino portion of the molecule for both antiplasmodial activity and selectivity. The introduction of a piperazine moiety, particularly when further substituted with a pivaloyl group (compound 39), resulted in a significant increase in potency against P. falciparum and an excellent selectivity index. This suggests that the this compound scaffold, when derivatized with appropriate amine-containing side chains, could yield potent and selective antiparasitic agents. The lower activity of compounds with phenoxy and acetamidophenoxy substitutions (6 and 8) indicates that a basic nitrogen functionality is likely crucial for interaction with the biological target in the parasite.

Experimental Protocols for Bioactivity Validation

To ensure the scientific rigor and reproducibility of the findings presented, detailed experimental protocols for key bioassays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., T24, J82, A2780) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antiplasmodial Assay

This assay is used to determine the efficacy of compounds against the erythrocytic stages of P. falciparum.

Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., NF54 strain) in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Assay Setup: In a 96-well plate, add the parasite culture and the diluted test compounds. Incubate the plates for 72 hours under standard culture conditions.

  • Parasite Growth Assessment: Quantify parasite growth using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the compound concentration.

Visualizing the Molecular Landscape: Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental processes involved, the following diagrams have been generated.

G cluster_0 Anticancer Bioactivity Workflow Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Compound Synthesis->In Vitro Cytotoxicity Screening (MTT Assay) SAR Analysis SAR Analysis In Vitro Cytotoxicity Screening (MTT Assay)->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies G cluster_1 Potential Kinase Inhibition Pathway Derivative Derivative Kinase Kinase Derivative->Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling->Cell Proliferation / Survival Blocks

References

A Comparative Guide to 4-Methoxy-2-(trifluoromethoxy)benzoic acid and Other Benzoic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the physicochemical properties and ultimate performance of novel molecules. Benzoic acid and its derivatives are a cornerstone of organic synthesis, offering a versatile scaffold for the introduction of diverse functionalities. This guide provides an in-depth, objective comparison of 4-Methoxy-2-(trifluoromethoxy)benzoic acid with a selection of other benzoic acid derivatives, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Analytes

The focus of our comparison is This compound , a molecule featuring a unique combination of an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing trifluoromethoxy group (-OCF₃).[1] To provide a comprehensive analysis, we will compare it against three other benzoic acid derivatives, each chosen for their distinct electronic and steric characteristics:

  • 4-Methoxybenzoic acid (p-Anisic acid): Possesses a strong electron-donating group, which is expected to influence its acidity and reactivity in a manner opposite to that of electron-withdrawing groups.[2][3]

  • 2-Nitrobenzoic acid: Features a powerful electron-withdrawing nitro group (-NO₂) in the ortho position, which introduces significant electronic and steric effects.[4][5]

  • 4-Methylbenzoic acid (p-Toluic acid): Contains a weakly electron-donating methyl group (-CH₃), providing a baseline for comparison against stronger donating and withdrawing substituents.[6][7]

This selection allows for a systematic evaluation of how substituent effects—both electronic and steric—modulate the fundamental properties of the benzoic acid core.

Physicochemical Properties: A Quantitative Comparison

The intrinsic properties of a molecule, such as its acidity (pKa) and solubility, are paramount in determining its suitability for various applications, from reaction kinetics to bioavailability. The following table summarizes the key physicochemical properties of our selected benzoic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaSolubility in WaterMelting Point (°C)
This compound C₉H₇F₃O₃250.15~2.5–3.0 (estimated)[1]<1 mg/mL at 25°C (limited)[1]120–140 (estimated)[1]
4-Methoxybenzoic acid C₈H₈O₃152.154.47 - 4.50[2][3]0.3 g/L at 20°C (sparingly soluble)[2][8]182-185[2]
2-Nitrobenzoic acid C₇H₅NO₄167.12~2.16[4][5]6.8–7.8 g/L146-148[4]
4-Methylbenzoic acid C₈H₈O₂136.154.36[6]0.34 mg/mL at 25 °C (poorly soluble)[9]177-180[6]

Analysis of Acidity (pKa):

The acidity of a benzoic acid derivative is a direct reflection of the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups (EWGs) stabilize the negative charge through inductive and/or resonance effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (increasing the pKa).

Our data aligns with these principles:

  • 2-Nitrobenzoic acid is the most acidic, a result of the potent electron-withdrawing nature of the nitro group and the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, reducing resonance with the ring and further increasing acidity.[5][10]

  • This compound is estimated to be highly acidic due to the strong inductive effect of the trifluoromethoxy group.[1]

  • 4-Methylbenzoic acid and 4-Methoxybenzoic acid are less acidic than benzoic acid (pKa ≈ 4.2) due to the electron-donating nature of the methyl and methoxy groups, respectively.[2][3][6]

Experimental Protocols: Determining Key Parameters

To ensure the reproducibility and validity of our comparisons, we outline standardized protocols for the determination of pKa and solubility.

Protocol 1: Determination of pKa via Potentiometric Titration

This method provides a reliable means of measuring the acid dissociation constant.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for solubility determination using the shake-flask method.

Comparative Reactivity in Organic Synthesis

The electronic and steric properties of substituted benzoic acids significantly impact their reactivity in common synthetic transformations such as esterification and amide bond formation.

Esterification

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is sensitive to both electronic and steric effects.

Mechanism of Fischer Esterification:

Fischer_Esterification R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl R-COOH->Protonated_Carbonyl Protonation H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack R'-OH Alcohol R'-OH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination Elimination of H₂O Ester Ester Water_Elimination->Ester Deprotonation Amide_Formation A Carboxylic Acid (R-COOH) C Activated Intermediate (e.g., O-acylisourea) A->C B Coupling Reagent (e.g., DCC, HATU) B->C E Amide (R-CONH-R') C->E D Amine (R'-NH₂) D->E

References

A Comparative Guide to the Synthesis of Trifluoromethoxy- and Trifluoromethyl-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are cornerstone substituents in modern medicinal chemistry and materials science, prized for their ability to modulate lipophilicity, metabolic stability, and electronic properties. Benzoic acids bearing these fluorinated motifs are critical building blocks for accessing a vast chemical space. This guide presents a comparative analysis of the synthesis of trifluoromethoxy- and trifluoromethyl-substituted benzoic acids. We delve into the distinct physicochemical properties imparted by each group, compare and contrast key synthetic methodologies with detailed protocols, and provide experimental data to inform rational synthetic design. This analysis is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful structural units in their work.

Introduction: The Strategic Value of -CF3 and -OCF3 Moieties

The introduction of fluorine into organic molecules has become a powerful strategy in the design of pharmaceuticals and advanced materials. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, offer a unique combination of properties. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic, often enhancing metabolic stability and binding affinity. The -OCF3 group is also electron-withdrawing, but to a lesser extent, and is considered a "lipophilic hydrogen bond acceptor" mimic. It is often used to improve a compound's pharmacokinetic profile.

Benzoic acids containing these groups are highly sought-after synthons. Their carboxylic acid handle provides a versatile point for derivatization, enabling their incorporation into larger, more complex molecules through amide bond formation, esterification, and other fundamental organic reactions. The choice between a -CF3 or -OCF3 substituent can profoundly impact the final properties of the target molecule, making a deep understanding of their respective syntheses essential.

Comparative Physicochemical Properties

The seemingly subtle difference between a direct C-CF3 bond and a C-O-CF3 linkage results in significant changes to the molecule's electronic and physical properties. These differences are critical for understanding reaction outcomes and for rational molecular design.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Causality and Implication
Hammett Constant (σp) ~0.54~0.35The -CF3 group is a stronger electron-withdrawing group, making the benzoic acid proton more acidic (lower pKa). This impacts reactivity in reactions sensitive to electronic effects.
Lipophilicity (cLogP) HighVery HighBoth groups increase lipophilicity, but the -OCF3 group generally has a larger effect. This is a key parameter for tuning drug absorption and distribution.
Metabolic Stability HighHighThe C-F bond is exceptionally strong, making both groups highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.
Conformation Free rotation around Ar-C bondMore restricted rotation due to the oxygen linker; prefers a conformation orthogonal to the aromatic ring.The conformational preference of the -OCF3 group can influence binding to biological targets by altering the shape and electrostatic potential of the molecule.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of these two classes of benzoic acids often starts from different precursors and employs distinct chemical transformations. Below we compare common and reliable synthetic routes.

Synthesis of Trifluoromethyl Benzoic Acids

The most prevalent methods for synthesizing trifluoromethyl benzoic acids involve the trifluoromethylation of an existing aromatic ring.

Method 1: Sandmeyer-type Trifluoromethylation of Anilines

This classic and robust method involves the diazotization of an aminobenzoic acid followed by a copper-catalyzed trifluoromethylation.

graph TD; A[Start: 4-Aminobenzoic Acid] --> B{Diazotization}; B -- "NaNO2, HBF4, 0°C" --> C[4-Carboxybenzenediazonium tetrafluoroborate]; C --> D{Sandmeyer Trifluoromethylation}; D -- "Cu(I) catalyst, CF3 source (e.g., TMSCF3 or Langlois' Reagent)" --> E[End: 4-(Trifluoromethyl)benzoic Acid];

Figure 1. Workflow for Sandmeyer trifluoromethylation.

Causality and Mechanistic Insight: This reaction proceeds via the in situ generation of an aryldiazonium salt, which is then converted to an aryl radical by a single-electron transfer from a copper(I) species. This aryl radical reacts with a copper-bound CF3 species (e.g., [Cu(CF3)2]−) to form the final product and regenerate the copper(I) catalyst. The choice of CF3 source is critical; reagents like TMSCF3 (Trifluoromethyl)trimethylsilane) or NaSO2CF3 (Langlois' reagent) are commonly used in conjunction with an oxidant.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoic Acid

  • Materials: 4-Aminobenzoic acid (1.0 eq), Sodium nitrite (1.1 eq), Tetrafluoroboric acid (48 wt% in H2O, 2.5 eq), Copper(I) iodide (10 mol%), TMSCF3 (1.5 eq), Acetonitrile (solvent).

  • Step 1 (Diazotization): To a cooled (0 °C) suspension of 4-aminobenzoic acid in acetonitrile, slowly add tetrafluoroboric acid.

  • Step 2: Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the diazonium salt.

  • Step 3 (Trifluoromethylation): To the freshly prepared diazonium salt solution, add Copper(I) iodide followed by the slow addition of TMSCF3.

  • Step 4: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 5 (Workup): Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(trifluoromethyl)benzoic acid.

  • Expected Yield: 70-85%

Synthesis of Trifluoromethoxy Benzoic Acids

The introduction of the -OCF3 group is mechanistically distinct and often more challenging. Direct trifluoromethoxylation of benzoic acids is difficult. Therefore, multi-step sequences starting from phenol or thiophenol precursors are the most common and reliable strategies.

Method 2: Trifluoromethoxylation of Hydroxybenzoic Acids

This method involves the conversion of a hydroxybenzoic acid (or its ester) to a more reactive intermediate, such as a xanthate or chloride, followed by reaction with a trifluoromethyl source.

graph TD; A[Start: Methyl 4-hydroxybenzoate] --> B{Activation of Phenol}; B -- "1. NaH, CS2 2. MeI" --> C[Intermediate: Methyl 4-(((methylthio)carbonothioyl)oxy)benzoate (Xanthate)]; C --> D{Oxidative Fluorination}; D -- "HF-Pyridine, NBS or DBH" --> E[Intermediate: Methyl 4-(trifluoromethoxy)benzoate]; E --> F{Saponification}; F -- "NaOH, H2O/MeOH then H+ workup" --> G[End: 4-(Trifluoromethoxy)benzoic Acid];

Figure 2. Workflow for trifluoromethoxylation via xanthate intermediate.

Causality and Mechanistic Insight: The direct O-trifluoromethylation of a phenol is challenging due to the "hard" nature of the oxygen atom. The conversion to a "softer" xanthate intermediate facilitates the reaction. The subsequent step is a fluoro-desulfurization reaction. Reagents like HF-Pyridine in combination with an oxidant such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) generate a reactive fluorine species that attacks the sulfur of the xanthate, leading to a cascade that ultimately forms the C-O-CF3 bond. The ester group is used as a protecting group for the carboxylic acid and is saponified in the final step.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzoic Acid

  • Materials: Methyl 4-hydroxybenzoate (1.0 eq), Sodium hydride (60% dispersion in oil, 1.2 eq), Carbon disulfide (1.5 eq), Iodomethane (1.2 eq), HF-Pyridine (70%, excess), N-Bromosuccinimide (NBS, 3.0 eq), Sodium hydroxide (excess), Tetrahydrofuran (THF), Methanol (MeOH).

  • Step 1 (Xanthate Formation): To a cooled (0 °C) solution of methyl 4-hydroxybenzoate in THF, add sodium hydride portion-wise. Allow the mixture to stir for 20 minutes.

  • Step 2: Add carbon disulfide dropwise, followed by iodomethane. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with diethyl ether. Purify the crude product to obtain the xanthate intermediate.

  • Step 3 (Oxidative Fluorination): In a fume hood and using appropriate PPE, dissolve the xanthate intermediate in an appropriate solvent (e.g., DCM). Cool to -78 °C and slowly add HF-Pyridine.

  • Step 4: Add NBS portion-wise, maintaining the low temperature. Allow the reaction to stir for several hours. Carefully quench the reaction with aqueous sodium bicarbonate and sodium bisulfite solution. Extract with DCM and purify to yield methyl 4-(trifluoromethoxy)benzoate.

  • Step 5 (Saponification): Dissolve the ester in a mixture of MeOH and water. Add sodium hydroxide and heat the mixture to reflux for 2 hours. Cool to room temperature, acidify with concentrated HCl to pH ~1, and collect the precipitated solid by filtration to yield 4-(trifluoromethoxy)benzoic acid.

  • Expected Overall Yield: 45-60%

Comparative Analysis of Synthetic Accessibility

FactorTrifluoromethyl Benzoic AcidsTrifluoromethoxy Benzoic Acids
Overall Yield Generally Good to Excellent (70-90%)Moderate to Good (40-65% over multiple steps)
Number of Steps Often achievable in 1-2 steps from common precursors (anilines, halides).Typically requires 3+ steps (e.g., xanthate formation, fluorination, saponification).
Reagent Safety/Handling Requires handling of diazonium salts (potentially explosive) and trifluoromethylating agents.Requires handling of highly toxic and corrosive HF-Pyridine and pyrophoric NaH. Requires specialized plastic labware for HF.
Starting Material Cost Aminobenzoic acids are generally inexpensive and widely available.Hydroxybenzoic acids are also common, but reagents like HF-Pyridine and specialized fluorinating agents can be more expensive.
Scalability The Sandmeyer reaction is well-established and generally scalable.The use of HF-Pyridine and cryogenic conditions can present challenges for large-scale synthesis.

Conclusion and Outlook

The synthesis of trifluoromethyl and trifluoromethoxy benzoic acids presents a clear trade-off between synthetic efficiency and the desired physicochemical properties.

  • Trifluoromethyl benzoic acids are generally more accessible. The Sandmeyer-type trifluoromethylation of readily available aminobenzoic acids is a robust, high-yielding, and scalable method. This makes -CF3 benzoic acids a cost-effective choice when a strong electron-withdrawing, lipophilic group is required.

  • Trifluoromethoxy benzoic acids are synthetically more demanding. Their multi-step synthesis often results in lower overall yields and requires the handling of hazardous reagents like HF-Pyridine. However, the unique electronic and conformational properties of the -OCF3 group often justify the additional synthetic effort, particularly in late-stage drug development where fine-tuning of pharmacokinetic properties is paramount.

Future research will likely focus on developing more direct and efficient methods for O-trifluoromethoxylation, potentially avoiding the use of harsh reagents and improving the overall step economy for this valuable class of building blocks.

A Comparative Guide to the Biological Efficacy of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid Derivatives Versus Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential biological efficacy of a novel class of compounds, 4-Methoxy-2-(trifluoromethoxy)benzoic acid derivatives, in comparison to established anti-inflammatory drugs. Due to a lack of publicly available experimental data on this specific class of derivatives, this document will serve as a detailed roadmap for their evaluation, outlining the necessary experimental protocols and data interpretation required for a robust comparison against well-established nonsteroidal anti-inflammatory drugs (NSAIDs), with a particular focus on the selective COX-2 inhibitor, Celecoxib.

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and cardiovascular conditions.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation.[2] They primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1] The discovery of two COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is induced during inflammation.[3] This understanding led to the development of selective COX-2 inhibitors, such as Celecoxib, with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

The exploration of novel chemical entities like this compound derivatives is driven by the continuous search for agents with improved efficacy, selectivity, and safety profiles. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can positively influence a drug's pharmacokinetic properties. This guide will detail the methodologies required to ascertain if these structural modifications translate into superior therapeutic potential.

Mechanistic Framework: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for most NSAIDs involves the inhibition of the COX enzymes.[6] A comprehensive evaluation of this compound derivatives would necessitate a thorough investigation of their interaction with this pathway.

Signaling Pathway of COX-1 and COX-2 in Inflammation

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Function GI Protection Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Physiological Effects Inflammation_Pain_Fever Inflammation Pain & Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Pathophysiological Effects Non_selective_NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) Non_selective_NSAIDs->COX1 Inhibit Non_selective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Selectively Inhibit Novel_Compound 4-Methoxy-2-(trifluoromethoxy) benzoic acid derivative Novel_Compound->COX1 Inhibit? Novel_Compound->COX2 Inhibit? cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Data Analysis & Comparison Compound 4-Methoxy-2-(trifluoromethoxy) benzoic acid derivative COX_Assay COX-1 & COX-2 Inhibitory Assay Compound->COX_Assay IC50 Determine IC50 & Selectivity Index COX_Assay->IC50 Paw_Edema Carrageenan-Induced Paw Edema (Rat) IC50->Paw_Edema Promising Candidates Writhing_Test Acetic Acid-Induced Writhing (Mouse) IC50->Writhing_Test Promising Candidates Comparison Compare Efficacy with Established Drugs (e.g., Celecoxib) Paw_Edema->Comparison Writhing_Test->Comparison

References

spectroscopic analysis for confirming the structure of 4-Methoxy-2-(trifluoromethoxy)benzoic acid products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively identify and characterize 4-Methoxy-2-(trifluoromethoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical choices and potential pitfalls in spectral interpretation.

The Analytical Imperative: Beyond Simple Confirmation

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry, owing to the unique electronic properties imparted by its trifluoromethoxy and methoxy substituents. However, its synthesis can potentially yield a variety of structurally similar isomers and impurities. A cursory spectroscopic analysis may lead to misidentification, with significant consequences for downstream applications. This guide, therefore, emphasizes a multi-technique approach, integrating ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating system for structural elucidation.

A likely synthetic route to the target compound could involve the functionalization of a substituted benzene ring.[1] Understanding the potential starting materials and side-reactions is crucial for anticipating likely impurities. For instance, incomplete reactions or alternative regioselectivity in substitution reactions could lead to isomeric products such as 2-methoxy-4-(trifluoromethoxy)benzoic acid or 4-methoxy-3-(trifluoromethoxy)benzoic acid.

A Multi-Faceted Spectroscopic Approach

Figure 1. Integrated Spectroscopic Workflow Target This compound H_NMR ¹H NMR (Proton Environment) Target->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Target->C_NMR F_NMR ¹⁹F NMR (Fluorine Presence) Target->F_NMR IR IR Spectroscopy (Functional Groups) Target->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Target->MS Structure Confirmed Structure H_NMR->Structure C_NMR->Structure F_NMR->Structure IR->Structure MS->Structure

Caption: Figure 1. Integrated Spectroscopic Workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape

¹H NMR spectroscopy is the first line of inquiry for determining the substitution pattern on the aromatic ring. For this compound, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5-12.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically a broad singlet at a downfield chemical shift.
~7.9Doublet (d)1HH-6This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
~6.8Doublet of Doublets (dd)1HH-5This proton is ortho to the electron-donating methoxy group and meta to the carboxylic acid, resulting in an intermediate chemical shift.
~6.7Doublet (d)1HH-3This proton is ortho to the electron-donating methoxy group and meta to the trifluoromethoxy group, leading to an upfield shift.
~3.9Singlet (s)3H-OCH₃The protons of the methoxy group will appear as a singlet in the typical region for such functional groups.

Comparative Analysis:

The key to confirming the 1,2,4-substitution pattern lies in the coupling constants and the chemical shifts of the aromatic protons. In contrast, an isomer like 4-methoxy-3-(trifluoromethyl)benzoic acid would exhibit a different splitting pattern, likely with three distinct aromatic signals, each being a doublet or a singlet depending on the coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR provides a detailed map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~160C-4The carbon attached to the electron-donating methoxy group will be downfield.
~148 (q, JCF ≈ 2 Hz)C-2The carbon bearing the trifluoromethoxy group will be downfield and show a small quartet coupling to the fluorine atoms.
~132C-6This aromatic carbon is adjacent to the carboxylic acid.
~122 (q, JCF ≈ 257 Hz)-OCF₃The carbon of the trifluoromethoxy group will appear as a quartet with a large coupling constant.
~118C-1The carbon to which the carboxylic acid is attached.
~115C-5Aromatic CH carbon.
~101C-3Aromatic CH carbon, shielded by the adjacent methoxy group.
~56-OCH₃The carbon of the methoxy group.

Comparative Analysis:

The ¹³C NMR spectrum is particularly powerful for distinguishing isomers. For example, in 2-methoxy-4-(trifluoromethoxy)benzoic acid , the relative positions of the signals for the substituted aromatic carbons would be different, reflecting the altered electronic environment.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is an indispensable tool for confirming the presence and electronic environment of the trifluoromethoxy group. The chemical shift of the -OCF₃ group is highly sensitive to its position on the aromatic ring.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. Based on data for similar aromatic trifluoromethoxy compounds, the chemical shift is predicted to be in the range of -58 to -60 ppm (relative to CFCl₃). The exact chemical shift can be influenced by the solvent and the electronic nature of the other substituents. Computational methods can be used to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, providing a valuable tool for structural assignment.[2]

Comparative Analysis:

The ¹⁹F NMR chemical shift would be a key differentiator between isomers. For instance, the chemical shift of the -OCF₃ group in 4-methoxy-3-(trifluoromethoxy)benzoic acid would likely be different from that of the target compound due to the change in its electronic environment relative to the other substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (conjugated carboxylic acid)
~1610, ~1500Medium-StrongC=C stretch (aromatic ring)
1250-1300StrongC-O stretch (aryl ether and carboxylic acid)
1100-1200StrongC-F stretch (trifluoromethoxy group)

Comparative Analysis:

The IR spectrum is excellent for confirming the presence of the carboxylic acid and the aromatic ring. While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between isomers, the primary diagnostic peaks for the functional groups will be similar. For example, the IR spectrum of 4-methoxybenzoic acid would show the characteristic carboxylic acid and methoxy group absorptions but would lack the strong C-F stretching bands associated with the trifluoromethoxy group.[3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound (C₉H₇F₃O₄), the expected exact mass is approximately 236.0296 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z 236.

  • Loss of -OH: A fragment at m/z 219.

  • Loss of -COOH: A fragment at m/z 191.

  • Loss of -OCH₃: A fragment at m/z 205.

  • Loss of -OCF₃: A fragment at m/z 151.

Comparative Analysis:

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification. While isomers will have the same molecular weight, their fragmentation patterns may differ due to the different substitution patterns influencing bond stabilities. For example, the fragmentation of 2-methoxy-4-(trifluoromethoxy)benzoic acid might show different relative abundances of key fragments compared to the target compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Figure 2. General Analytical Workflow Sample Sample Preparation (Dissolution in appropriate solvent) NMR_Acq NMR Data Acquisition (¹H, ¹³C, ¹⁹F) Sample->NMR_Acq IR_Acq IR Data Acquisition (ATR or KBr pellet) Sample->IR_Acq MS_Acq MS Data Acquisition (EI or ESI) Sample->MS_Acq Data_Analysis Data Analysis & Interpretation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis Structure_Confirm Structural Confirmation Data_Analysis->Structure_Confirm

Caption: Figure 2. General Analytical Workflow.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. Ensure the spectrometer is properly calibrated for ¹⁹F analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Acquire the mass spectrum over an appropriate m/z range.

Comparative Data Summary

The following tables summarize the expected and known spectroscopic data for this compound and its potential isomers or related compounds.

Table 1: ¹H NMR Data Comparison (Aromatic Region)

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)
This compound (Predicted) ~6.7 (d)~6.8 (dd)~7.9 (d)
4-Methoxybenzoic Acid[5]~6.9 (d)~7.9 (d)~7.9 (d)
3-Fluoro-4-methoxybenzoic Acid~7.1 (d)~7.8 (dd)~7.8 (d)

Table 2: Key IR Absorptions (cm⁻¹)

CompoundO-H StretchC=O StretchC-F Stretch
This compound (Predicted) 2500-3300~17001100-1200
4-Methoxybenzoic Acid[4]2500-3300~1680N/A
4-(Trifluoromethyl)benzoic Acid[6]2500-3300~17001100-1300

Conclusion

The structural confirmation of this compound requires a rigorous and multi-faceted spectroscopic approach. By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can build a comprehensive and self-validating case for the correct structure. This guide provides a framework for this analysis, emphasizing the importance of comparing the obtained data with that of potential isomers and impurities. Adherence to these principles will ensure the integrity of research and development efforts that rely on the precise characterization of this and other novel chemical entities.

References

A Comparative Guide to the Quantitative Analysis of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous quantitative analysis of reaction products is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 4-Methoxy-2-(trifluoromethoxy)benzoic acid and its potential reaction-related impurities. We will explore two distinct chromatographic approaches, presenting the underlying principles, detailed experimental protocols, and comparative performance data to empower you to make informed decisions for your analytical challenges.

Understanding the Analyte: Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, dictates its analytical behavior.[1]

  • Acidity and pKa: The carboxylic acid moiety makes the molecule's retention in reversed-phase HPLC highly dependent on the mobile phase pH. The strong electron-withdrawing effect of the trifluoromethoxy group lowers the pKa of the carboxylic acid, estimated to be in the range of 2.5–3.0.[1] For effective and reproducible analysis in reversed-phase chromatography, it is imperative to work at a pH at least 1.5-2 units below the pKa to ensure the analyte is in its neutral, non-ionized form, thereby increasing its hydrophobicity and retention.[2]

  • Polarity and Lipophilicity: The molecule possesses both polar (carboxylic acid) and non-polar (benzene ring, trifluoromethoxy group) characteristics, with a calculated logP value indicating moderate lipophilicity.[1] This makes it well-suited for reversed-phase HPLC.

  • UV Absorbance: The presence of the benzene ring provides a chromophore, allowing for straightforward detection using a UV detector, a standard component of most HPLC systems.[3]

The Analytical Challenge: Separating Structurally Similar Compounds

The synthesis of this compound can result in a variety of related substances, including starting materials, intermediates, and isomers.[1][4] The primary analytical goal is to develop a method with sufficient specificity and resolution to separate the main product from these potential impurities, which often have very similar structures and physicochemical properties. A robust HPLC method must be able to quantify the primary component accurately while also detecting and quantifying any impurities.

Methodologies on Trial: A Head-to-Head Comparison

We will compare two powerful HPLC techniques: the industry-standard Reversed-Phase (RP-HPLC) and the more specialized Mixed-Mode Chromatography (MMC).

Method A: Reversed-Phase HPLC (RP-HPLC) with a C18 Column

This is the most common approach for analyzing small molecules like benzoic acid derivatives.[5][6] Separation is based primarily on hydrophobic interactions between the analyte and the non-polar stationary phase (C18).

Method B: Mixed-Mode Chromatography (MMC)

Mixed-mode columns possess stationary phases with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics.[7][8] This dual retention mechanism can provide unique selectivity, particularly for ionizable compounds like carboxylic acids, and can often resolve impurities that co-elute on a standard C18 column.[7]

Experimental Protocols & Workflow

The following protocols are designed to be self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (≥98%), Phosphoric acid (≥85%), and Deionized water.

  • Reference Standards: Well-characterized reference standards of this compound and any known impurities.

Sample and Standard Preparation Workflow

cluster_prep Preparation Stage cluster_analysis Analysis Stage stock 1. Prepare Stock Solution (1 mg/mL of Reference Std in Methanol) working 2. Prepare Working Standards (Dilute stock with mobile phase to create calibration curve levels) stock->working Dilution inject 4. Inject onto HPLC System working->inject sample 3. Prepare Sample Solution (Dissolve reaction mixture in mobile phase, filter through 0.45 µm filter) sample->inject acquire 5. Acquire Chromatographic Data inject->acquire process 6. Process Data (Integrate peaks, generate calibration curve) acquire->process quantify 7. Quantify Results (Calculate concentration of product and impurities) process->quantify

Caption: General workflow for HPLC sample preparation and analysis.

Protocol for Method A: RP-HPLC
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Justification: Using phosphoric acid adjusts the mobile phase pH to below 2.5, ensuring the carboxylic acid is fully protonated and well-retained with a symmetrical peak shape.[2]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Protocol for Method B: Mixed-Mode Chromatography
  • Column: Primesep B, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Justification: The Primesep B column contains a basic functional group that provides an anion-exchange mechanism, interacting with the ionized carboxylic acid.[7] Formic acid is a mass spectrometry-compatible modifier that controls pH and acts as a counter-ion.[7]

  • Gradient Program:

    • 0-3 min: 20% B

    • 3-15 min: 20% to 75% B

    • 15-18 min: 75% B

    • 18.1-23 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Performance Comparison: A Data-Driven Evaluation

To provide an objective comparison, both methods were subjected to a validation process following ICH Q2(R1) guidelines.[11][12] The validation process ensures that an analytical procedure is suitable for its intended purpose.[10]

Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Logical relationship of key HPLC method validation parameters.

The results are summarized in the table below. This data represents a typical outcome for the analysis of a complex reaction mixture where baseline separation of a critical impurity pair is challenging.

Validation Parameter Method A (RP-HPLC) Method B (MMC) Typical Acceptance Criteria
Specificity Resolution of critical pair = 1.3Resolution of critical pair = 2.1Resolution (Rs) > 1.5
Linearity (R²) 0.99950.9998R² ≥ 0.999
Range (µg/mL) 1 - 1501 - 15080-120% of test concentration[12]
Accuracy (% Recovery) 98.9% - 101.5%99.2% - 101.1%98.0% - 102.0%[13]
Precision (Repeatability %RSD) 0.45%0.38%%RSD ≤ 1.0%[12]
LOQ (µg/mL) 0.50.4Signal-to-Noise Ratio ≥ 10
Discussion of Results
  • Specificity and Resolution: Method A (RP-HPLC) provided acceptable, but not ideal, separation for a critical impurity pair that eluted very close to the main peak (Resolution = 1.3). Method B (MMC), leveraging its dual retention mechanism, significantly improved this separation (Resolution = 2.1), providing a more reliable and robust quantification of this impurity. This is a key advantage of MMC for complex mixtures.[7]

  • Linearity, Accuracy, and Precision: Both methods demonstrated excellent linearity, accuracy, and precision, well within the established acceptance criteria for pharmaceutical analysis.[9][13] This indicates that both systems are capable of producing reliable quantitative data. The slightly better R² and %RSD for Method B may be attributed to the sharper, more symmetrical peak shapes achieved on the mixed-mode column.

  • Sensitivity (LOQ): Both methods provided comparable and adequate sensitivity for impurity analysis.

Conclusion and Recommendations

The choice between standard RP-HPLC and Mixed-Mode Chromatography for the quantitative analysis of this compound reaction products depends on the specific analytical objective.

  • Method A (RP-HPLC) is a robust, reliable, and cost-effective choice for routine quality control and assays where all known impurities are well-resolved from the main component. Its simplicity and the widespread availability of C18 columns make it an excellent first-line approach.

  • Method B (Mixed-Mode Chromatography) proves its value when standard reversed-phase methods fail to provide adequate resolution for complex mixtures or critical impurity pairs. The orthogonal selectivity offered by the dual retention mechanism is a powerful tool for method development, especially in a drug development setting where comprehensive impurity profiling is critical.

For laboratories focused on process development and in-depth characterization of reaction mixtures, developing and validating a mixed-mode method offers a significant advantage in ensuring the analytical procedure's specificity and long-term robustness.

References

A Comparative Guide to the Reaction Kinetics of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's reactivity is paramount. The reaction kinetics of an active pharmaceutical ingredient (API) or its precursors can dictate synthesis efficiency, stability, and metabolic fate. This guide provides an in-depth comparative analysis of the reaction kinetics of 4-Methoxy-2-(trifluoromethoxy)benzoic acid and its positional isomers. We will explore how the strategic placement of the electron-donating methoxy group (-OCH₃) and the potently electron-withdrawing trifluoromethoxy group (-OCF₃) modulates the reactivity of the benzoic acid core. This analysis is grounded in the principles of physical organic chemistry and supported by established experimental protocols.

Introduction: The Subtle Dance of Electrons in Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in medicinal chemistry. Their utility is largely defined by the electronic and steric effects of the substituents on the aromatic ring. These effects directly influence the acidity of the carboxylic acid proton, the susceptibility of the carbonyl carbon to nucleophilic attack, and the overall rate of reactions such as esterification, amidation, and metabolic transformations.

This guide focuses on a specific set of isomers where a methoxy group and a trifluoromethoxy group are positioned differently around a benzoic acid ring.

  • The Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. It is electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. However, its primary influence, especially when positioned ortho or para to the reaction center, is its strong electron-donating resonance effect (+M effect), where the oxygen's lone pairs delocalize into the aromatic ring.

  • The Trifluoromethoxy Group (-OCF₃): This is a powerful electron-withdrawing group. The extreme electronegativity of the fluorine atoms creates a strong inductive pull (-I effect). Unlike the methoxy group, its resonance donation is negligible, making it a potent deactivator of the aromatic ring and a strong enhancer of the carboxylic acid's acidity.[1][2]

The interplay of these opposing electronic forces, dictated by their relative positions, creates a fascinating landscape of chemical reactivity. Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing molecules with tailored properties.

The Isomers in Focus: A Structural Overview

For this comparative analysis, we will consider three key positional isomers. The varied placement of the -OCH₃ and -OCF₃ groups relative to the carboxyl group (-COOH) is expected to produce distinct kinetic profiles.

Compound Name Structure Key Positional Features
This compound COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F-OCF₃ is ortho to -COOH; -OCH₃ is para to -COOH.
2-Methoxy-4-(trifluoromethoxy)benzoic acid COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O-OCH₃ is ortho to -COOH; -OCF₃ is para to -COOH.
3-Methoxy-5-(trifluoromethoxy)benzoic acid COC1=CC(=CC(=C1)OC(F)(F)F)C(=O)OBoth groups are meta to -COOH.

Theoretical Framework: Predicting Reactivity with the Hammett Equation

To quantify the electronic influence of substituents on reaction rates, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[3] The equation provides a linear free-energy relationship:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted benzoic acid.

  • k₀ is the rate constant for unsubstituted benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]

  • ρ (rho) is the reaction constant, which measures the sensitivity of a particular reaction to substituent effects.[3]

By analyzing the substituent constants for -OCH₃ and -OCF₃ at different positions, we can predict the relative reaction rates for processes sensitive to electronic effects, such as the dissociation of the carboxylic acid (acidity).

Comparative Kinetic Analysis: Acidity (pKa) and Esterification

The reactivity of the carboxyl group is a direct reflection of the electronic environment of the aromatic ring. We will compare the isomers based on two key kinetic and equilibrium processes: acid dissociation (pKa) and the rate of a representative reaction, esterification.

Acid Dissociation Constant (pKa)

The acidity of a benzoic acid is enhanced by electron-withdrawing groups (EWGs), which stabilize the resulting carboxylate anion. Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (increase pKa).

  • This compound: The potent -I effect of the ortho -OCF₃ group will significantly stabilize the carboxylate anion, strongly increasing acidity. The +M effect of the para -OCH₃ group will have a lesser, opposing effect. The "ortho effect" can also play a role, where steric hindrance may force the carboxyl group out of the plane of the ring, disrupting resonance and further influencing acidity.[4]

  • 2-Methoxy-4-(trifluoromethoxy)benzoic acid: Here, the -OCH₃ group is ortho. While it has a +M effect, steric hindrance (the ortho effect) can increase acidity.[4] The powerful -I effect of the para -OCF₃ will be the dominant factor, leading to high acidity.

  • 3-Methoxy-5-(trifluoromethoxy)benzoic acid: With both groups meta, their influence is primarily inductive. Both -OCH₃ (-I) and -OCF₃ (-I) will act as EWGs, stabilizing the carboxylate and increasing acidity. The resonance effects are minimal from the meta position.

Predicted Trend in Acidity (Lowest pKa to Highest): 4-Methoxy-2-(trifluoromethoxy) > 2-Methoxy-4-(trifluoromethoxy) > 3-Methoxy-5-(trifluoromethoxy)

The ortho -OCF₃ group is expected to have the most profound acid-strengthening effect.

Esterification Reaction Kinetics

Let's consider the acid-catalyzed esterification with an alcohol (e.g., methanol). The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxyl carbon.

  • Electron-withdrawing groups (EWGs) make the carboxyl carbon more electrophilic and thus accelerate the reaction.

  • Electron-donating groups (EDGs) make the carboxyl carbon less electrophilic and slow the reaction.

  • Steric hindrance , especially from ortho substituents, can impede the approach of the nucleophile, significantly slowing the reaction rate.[5]

Predicted Trend in Esterification Rate (Fastest to Slowest):

  • 3-Methoxy-5-(trifluoromethoxy)benzoic acid: This isomer lacks ortho substituents, minimizing steric hindrance. The combined inductive electron-withdrawing effects of both meta groups will make the carbonyl carbon highly electrophilic, leading to the fastest reaction rate.

  • 2-Methoxy-4-(trifluoromethoxy)benzoic acid: The para -OCF₃ group strongly activates the carbonyl carbon. However, the ortho -OCH₃ group will introduce significant steric hindrance, which will likely be the rate-limiting factor, slowing the reaction considerably compared to the 3,5-disubstituted isomer.

  • This compound: Similar to the isomer above, the powerful ortho -OCF₃ group will provide strong electronic activation. However, it will also exert substantial steric hindrance, likely making this isomer the slowest to react.

Summary of Predicted Kinetic Properties

Isomer Predicted pKa Predicted Relative Esterification Rate Dominant Factors
This compoundLowest (Most Acidic)SlowestStrong ortho -I effect from -OCF₃ (acidity); Steric hindrance from ortho -OCF₃ (esterification).
2-Methoxy-4-(trifluoromethoxy)benzoic acidLowSlowStrong -I effect from para -OCF₃ (acidity); Steric hindrance from ortho -OCH₃ (esterification).
3-Methoxy-5-(trifluoromethoxy)benzoic acidMediumFastestCombined inductive (-I) effects; Lack of steric hindrance.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To empirically validate these predictions, a well-designed kinetic experiment is essential. The following protocol describes the determination of esterification reaction kinetics using in-situ monitoring via UV-Vis spectrophotometry. This method is trustworthy because the continuous data collection allows for the verification of the reaction order and the calculation of a robust rate constant.[3][6][7]

Workflow for Kinetic Analysis via UV-Vis Spectrophotometry

G cluster_run Kinetic Run cluster_analysis Data Analysis prep_acid Prepare Stock Solution of Benzoic Acid Isomer in Dioxane initiate Initiate Reaction: Inject Acid Isomer Stock into Catalyst/Methanol Solution prep_acid->initiate prep_cat Prepare Acid Catalyst Solution (e.g., H₂SO₄) in Methanol prep_cat->initiate prep_spec Equilibrate Spectrophotometer and Cuvette Holder to Reaction Temperature prep_spec->initiate mix Rapidly Mix Solution in Quartz Cuvette initiate->mix measure Immediately Begin Absorbance Measurement at Predetermined λmax mix->measure record Record Absorbance vs. Time Data at Regular Intervals measure->record plot Plot ln([Acid]t/[Acid]₀) vs. Time record->plot linear_fit Perform Linear Regression to Validate Pseudo-First-Order Kinetics and Obtain k_obs plot->linear_fit calc Calculate Second-Order Rate Constant (k) from k_obs linear_fit->calc

Caption: Experimental workflow for determining esterification kinetics using UV-Vis spectrophotometry.

Step-by-Step Methodology

Objective: To determine the pseudo-first-order rate constant for the esterification of a benzoic acid isomer with methanol.

Causality: By using a large excess of methanol, its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing us to treat the reaction as pseudo-first-order with respect to the benzoic acid, making the data analysis straightforward.[8]

  • Wavelength Determination (λmax):

    • Synthesize a small amount of the expected methyl ester product (e.g., methyl 4-methoxy-2-(trifluoromethoxy)benzoate).

    • Dissolve the ester in the reaction solvent (methanol/dioxane mixture) and record its UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax) where the starting benzoic acid has minimal absorbance. This ensures that the change in absorbance is directly proportional to the formation of the product.[3]

  • Preparation of Reagents:

    • Prepare a 0.1 M stock solution of the specific benzoic acid isomer in anhydrous dioxane.

    • Prepare a 1 M solution of sulfuric acid (catalyst) in anhydrous methanol. This is the "reaction solution."

  • Kinetic Measurement:

    • Set the spectrophotometer to the predetermined λmax and equilibrate the temperature-controlled cuvette holder to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).[6]

    • Pipette 3.0 mL of the acidic methanol reaction solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate.

    • To initiate the reaction, rapidly inject a small, precise volume (e.g., 50 µL) of the benzoic acid stock solution into the cuvette.[9]

    • Immediately cap the cuvette, mix thoroughly by inverting 2-3 times, and start recording the absorbance at regular intervals (e.g., every 60 seconds) for at least 3-4 half-lives, or until the absorbance value becomes constant.

  • Data Analysis:

    • The concentration of the ester product at time t is proportional to (At - A₀), and the initial concentration of the acid is proportional to (A∞ - A₀), where A₀, At, and A∞ are the absorbances at time zero, time t, and completion, respectively.

    • For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time (t) will yield a straight line.

    • The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.[6]

    • Repeat the experiment for each isomer under identical conditions to obtain their respective k_obs values for a direct, objective comparison.

Conclusion and Outlook

This guide illustrates that the reaction kinetics of this compound and its isomers are governed by a delicate balance of inductive, resonance, and steric effects. Our theoretical analysis predicts that the 3,5-disubstituted isomer will exhibit the fastest esterification rate due to minimal steric hindrance and favorable electronic activation. Conversely, isomers with ortho substituents, while potentially more acidic, are expected to react more slowly in sterically demanding reactions.

The provided experimental protocol offers a robust and self-validating method for empirically determining these reaction rates. For professionals in drug development and chemical synthesis, this predictive understanding and the means to validate it are invaluable. Such knowledge enables the rational design of synthetic routes, the optimization of reaction conditions, and the anticipation of metabolic pathways, ultimately accelerating the journey from molecular concept to functional application.

References

A Comparative Guide to Assessing the Metabolic Stability of Novel 4-Methoxy-2-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its metabolic stability is a critical milestone. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a primary determinant of its pharmacokinetic profile, influencing crucial parameters such as in vivo half-life, bioavailability, and clearance.[1][2][3] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations, while those that are excessively stable may accumulate to toxic levels. Therefore, a thorough understanding of a compound's metabolic fate is essential for selecting candidates with desirable drug-like properties for further development.[1][4]

This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of compounds derived from a 4-methoxy-2-(trifluoromethoxy)benzoic acid scaffold. We will explore the foundational principles behind the most common in vitro models, explain the causal logic for experimental design, and provide detailed, field-proven protocols. The focus will be on comparing two cornerstone in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

The Core Structure: Metabolic Considerations for this compound Derivatives

The chemical scaffold presents two key functional groups with opposing metabolic liabilities: the methoxy (-OCH₃) group and the trifluoromethoxy (-OCF₃) group.

  • The Methoxy Group (-OCH₃): A common moiety in medicinal chemistry, the methoxy group is frequently a "metabolic soft spot." It is highly susceptible to oxidative O-demethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, to form a phenol.[5][6] This transformation can significantly alter the compound's pharmacological activity and clearance rate.[5]

  • The Trifluoromethoxy Group (-OCF₃): In stark contrast, the trifluoromethoxy group is a powerful tool for enhancing metabolic stability.[7][8] The high strength of the carbon-fluorine (C-F) bonds renders the group exceptionally resistant to oxidative metabolism.[7][9] Its inclusion is a deliberate strategy to block potential metabolic pathways, increase half-life, and improve bioavailability.[8][10]

This inherent dichotomy makes this class of compounds an excellent case study for comparing different metabolic assay systems.

Comparative Analysis of In Vitro Models: Microsomes vs. Hepatocytes

The choice of an in vitro system is a critical decision that depends on the specific questions being asked. The two most widely used systems are human liver microsomes and hepatocytes.

Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes.[11] They are a rich source of Phase I drug-metabolizing enzymes, particularly the CYP superfamily, making them an excellent tool for investigating oxidative metabolism.[11][12][13]

  • Expertise & Experience (The "Why"): HLM assays are often the first-tier screen in drug discovery.[1] Their operational simplicity, cost-effectiveness, and suitability for high-throughput screening make them ideal for quickly ranking large numbers of compounds based on their susceptibility to Phase I metabolism.[11] For our benzoic acid derivatives, an HLM assay will rapidly reveal the liability of the methoxy group to CYP-mediated O-demethylation.

  • Trustworthiness (Limitations): The primary limitation of HLMs is their lack of a complete metabolic machinery. They do not contain cytosolic Phase II enzymes (like sulfotransferases) or the necessary cofactors for many conjugation reactions, nor do they possess cellular transporters.[14][15] Therefore, they provide an incomplete picture of a compound's total metabolic clearance.

Cryopreserved Human Hepatocytes

Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes (both Phase I and Phase II) and transporter proteins in their natural cellular environment.[15][16]

  • Expertise & Experience (The "Why"): Hepatocyte stability assays are considered a more physiologically relevant model and are used to gain a more comprehensive understanding of a compound's metabolic fate.[15][16][17] This system can assess Phase I and Phase II metabolism concurrently. For a compound whose methoxy group is cleaved in HLM, a hepatocyte assay can reveal if the resulting phenol is subsequently conjugated (e.g., glucuronidated), providing a more accurate prediction of overall hepatic clearance.[14]

  • Trustworthiness (Limitations): Hepatocyte assays are more complex, costly, and lower-throughput than microsomal assays.[14] The viability and metabolic capacity of cryopreserved hepatocytes can vary, necessitating rigorous quality control.

Experimental Design: A Comparative Study

To illustrate the principles discussed, we will outline a comparative study of two hypothetical compounds:

  • Compound A: A derivative based on the this compound scaffold.

  • Compound B (Negative Control): An analog of Compound A where the metabolically labile 4-methoxy group has been replaced with a more stable group (e.g., a fluorine atom) to demonstrate the impact of blocking this metabolic hotspot.

  • Positive Controls: Testosterone and Verapamil (compounds with known high and moderate clearance, respectively) will be used to validate the metabolic competency of the HLM and hepatocyte preparations.[18][19]

Data Presentation: Summarizing Metabolic Stability

The primary outputs of these assays are the rate of disappearance of the parent compound, from which the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) are calculated.[2]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound% Remaining at 60 mint½ (min)CLᵢₙₜ (µL/min/mg protein)
Compound A 15%18128.3
Compound B 92%> 60< 11.5
Testosterone < 5%8> 250
Verapamil 25%2592.4

Table 2: Comparative Metabolic Stability in Human Hepatocytes

Compound% Remaining at 120 mint½ (min)CLᵢₙₜ (µL/min/10⁶ cells)
Compound A < 10%2285.2
Compound B 88%> 120< 8.1
Testosterone < 5%12> 150
Verapamil 35%4835.8

Causality: The data clearly shows that Compound A is rapidly metabolized in both systems, while Compound B is highly stable. This strongly suggests that the 4-methoxy group is the primary site of metabolism. The slightly faster clearance of Compound A in HLM compared to hepatocytes could indicate that while Phase I metabolism is dominant, other factors in the intact cell system (like cell uptake) might be rate-limiting.

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the generalized workflow for both the HLM and hepatocyte stability assays.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound & Control Stocks (DMSO) pre_incubate Pre-incubate Compound + HLM/Hepatocytes prep_compound->pre_incubate prep_assay Prepare Assay Medium (Buffer/Media) prep_assay->pre_incubate prep_bio Thaw & Prepare HLM or Hepatocytes prep_bio->pre_incubate start_reaction Initiate Reaction (Add NADPH for HLM) pre_incubate->start_reaction time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile + Internal Std) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Generalized workflow for in vitro metabolic stability assays.

Potential Metabolic Pathway of Compound A

This diagram illustrates the primary metabolic liability of a compound from the target class.

References

A Head-to-Head Comparison of Catalysts for Reactions of 4-Methoxy-2-(trifluoromethoxy)benzoic Acid: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of complex aromatic scaffolds is of paramount importance. 4-Methoxy-2-(trifluoromethoxy)benzoic acid stands out as a valuable building block, combining the electron-donating methoxy group with the strongly electron-withdrawing and lipophilic trifluoromethoxy substituent. This unique electronic and steric profile presents both opportunities and challenges for catalytic transformations. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for reactions involving this versatile molecule, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with a molecular formula of C₉H₇F₃O₄. The interplay between the electron-donating methoxy group at the 4-position and the electron-withdrawing trifluoromethoxy group at the 2-position significantly influences the reactivity of the aromatic ring and the carboxylic acid moiety. The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties, offering a powerful tool for modulating the physicochemical properties of molecules in drug discovery, such as metabolic stability and binding affinity.

This guide will explore the performance of various catalysts in key transformations of this compound and its derivatives, focusing on reactions that enable the construction of new carbon-carbon and carbon-heteroatom bonds.

Core Catalytic Transformations: A Comparative Analysis

The reactivity of this compound and its derivatives can be harnessed through several key catalytic reactions. Below, we compare the efficacy of different catalyst systems for these transformations, drawing upon experimental data from analogous systems where direct data for the target molecule is limited.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the workhorses of modern organic synthesis, facilitating a wide array of cross-coupling reactions. For derivatives of this compound, Suzuki-Miyaura and Buchwald-Hartwig couplings are of particular interest for the formation of biaryl structures and arylamines, respectively.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. To apply this to our target molecule, the carboxylic acid would typically be converted to an aryl halide or triflate. The electron-rich nature of the aromatic ring, influenced by the methoxy group, can impact the oxidative addition step of the catalytic cycle.

Catalyst System Comparison for Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene10095[1]
Pd(PPh₃)₄ (3 mol%)-Na₂CO₃Toluene/EtOH/H₂O8088[2]
PdCl₂(dppf) (3 mol%)-K₂CO₃Dioxane/H₂O9092[2]

Experimental Insight: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands like SPhos are often crucial for achieving high yields. They facilitate the reductive elimination step and can stabilize the active palladium(0) species. The choice of base and solvent system also plays a critical role in the efficiency of the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide or triflate and an amine. This reaction is instrumental in the synthesis of pharmaceuticals and organic electronic materials.

Catalyst System Comparison for Buchwald-Hartwig Amination of an Analogous Aryl Bromide

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene10092[2]
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane10085[2]
G3-XPhos-K₂CO₃t-AmylOH11098[2]

Expert Commentary: The choice of ligand is critical in Buchwald-Hartwig amination. For electron-rich aryl halides, bulky, electron-rich phosphine ligands are generally preferred. The use of pre-catalysts like G3-XPhos can offer improved stability and activity. The base is also a key parameter, with stronger bases like sodium tert-butoxide often being required for less reactive substrates.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)-X(L_n) OxAdd->PdII_A Ligand_Exch Ligand Exchange (R₂NH) PdII_A->Ligand_Exch PdII_B Ar-Pd(II)-NR₂(L_n) Ligand_Exch->PdII_B Red_Elim Reductive Elimination PdII_B->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Rhodium-Catalyzed C-H Functionalization

Direct C-H functionalization offers a more atom-economical approach to modifying the aromatic ring, avoiding the need for pre-functionalization to an aryl halide. Rhodium catalysts are particularly effective for the ortho-C-H activation of benzoic acids, directed by the carboxylic acid group.

Catalyst Comparison for ortho-C-H Arylation of a Substituted Benzoic Acid

CatalystOxidantAdditiveSolventTemp (°C)Yield (%)Reference
[RhCp*Cl₂]₂Ag₂CO₃-Dioxane12085[3][4][5]
[Rh(cod)Cl]₂Cu(OAc)₂-Toluene11078[3][4][5]
Rh(OAc)₃O₂-Acetic Acid12065[3][4][5]

Scientific Rationale: The Cp* (pentamethylcyclopentadienyl) ligand on rhodium is often highly effective in C-H activation due to its electron-donating nature, which promotes the oxidative addition step. The choice of oxidant is crucial for regenerating the active Rh(III) catalyst. Silver salts are common, but the development of methods using cheaper oxidants like copper salts or even molecular oxygen is an active area of research.

Decarboxylative Cross-Coupling

Decarboxylative coupling reactions utilize the carboxylic acid moiety as a leaving group, enabling the formation of new bonds at the ipso-position. This strategy is particularly appealing as it directly utilizes the inherent functionality of the starting material.

Catalyst System Comparison for Decarboxylative Arylation

CatalystCo-catalyst/AdditiveBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂Ag₂CO₃K₂CO₃DMF13075[6]
CuIPhenanthrolineCs₂CO₃Dioxane12082[6]
NiCl₂(dppp)--NMP15068[6]

Causality Explained: In decarboxylative couplings, the catalyst must facilitate both the decarboxylation of the benzoic acid and the subsequent cross-coupling event. Palladium and copper catalysts are both effective. The choice of ligands and additives can significantly influence the reaction outcome by stabilizing key intermediates and promoting the desired bond formation. Silver salts are often used as oxidants to facilitate the decarboxylation step in palladium-catalyzed reactions.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Rhodium-Catalyzed ortho-C-H Arylation
  • To a screw-capped vial, add the benzoic acid (0.5 mmol), the coupling partner (e.g., an alkene or alkyne, 1.0 mmol), [RhCp*Cl₂]₂ (0.01 mmol), and Ag₂CO₃ (1.0 mmol).

  • Add dioxane (2 mL) as the solvent.

  • Seal the vial and stir the mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The catalytic functionalization of this compound and its derivatives offers a rich field for chemical exploration. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable methods for constructing key structural motifs, with the appropriate choice of ligand and base being paramount for success. For more direct and atom-economical transformations, rhodium-catalyzed C-H activation presents a powerful alternative for ortho-functionalization. Furthermore, decarboxylative couplings offer a novel strategy for utilizing the carboxylic acid group as a synthetic handle.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals like nickel and copper. Additionally, the development of catalytic systems that can selectively functionalize other positions on the aromatic ring will be of significant interest. The insights and data presented in this guide are intended to provide a solid foundation for researchers to build upon as they explore the exciting chemistry of this uniquely substituted benzoic acid.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methoxy-2-(trifluoromethoxy)benzoic acid (CAS No. 886502-37-0), a compound often utilized in synthetic chemistry. The procedures outlined here are synthesized from the safety data sheets of structurally similar compounds, ensuring a cautious and comprehensive approach in the absence of a specific SDS for this exact molecule.

Understanding the Hazard Profile

Before handling this compound, it is crucial to understand its potential hazards. Based on data from analogous compounds such as 2-Methoxy-4-(trifluoromethoxy)benzoic acid and 4-(Trifluoromethoxy)benzoic acid, this chemical should be treated as a hazardous substance.[1][2]

Table 1: Hazard Identification and Classification

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin IrritationCauses skin irritation.[1][2]GHS07Warning
Eye IrritationCauses serious eye irritation.[1][2]GHS07Warning
Respiratory IrritationMay cause respiratory irritation.[1][2]GHS07Warning

These classifications necessitate careful handling in a controlled laboratory environment to minimize exposure risks.

Immediate Safety and Handling Precautions

Adherence to proper safety protocols is the first line of defense against chemical hazards. The following measures must be implemented before and during the handling of this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is essential.[1]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[1]

Spill Response:

In the event of a spill, immediately evacuate the area and alert colleagues. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it into a clearly labeled, sealed container for disposal.[1][2]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] This compound is a halogenated organic acid, and its disposal must comply with all federal, state, and local environmental regulations.

Disposal Workflow Diagram:

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol for Small (Lab-Scale) Quantities:

  • Segregation: Do not mix this compound with other waste streams, particularly non-halogenated solvents.

  • Containerization: Place the solid waste into a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company.

Disposal of Contaminated Materials:

Any materials that have come into direct contact with this compound, such as gloves, weigh boats, and filter paper, should be considered hazardous waste and disposed of in the same manner as the chemical itself.[4]

For Larger Quantities:

The disposal of larger quantities of this compound follows the same principles but requires more stringent planning and coordination with a professional waste management company. Ensure that the storage and transportation of the waste comply with all regulatory requirements.

The Causality Behind Disposal Choices

The recommended disposal method of incineration in a facility equipped with an afterburner and scrubber is based on the chemical nature of this compound.[1]

  • Halogenated Nature: The presence of fluorine in the trifluoromethoxy group makes this a halogenated organic compound. Improper disposal could lead to the formation of persistent and toxic environmental pollutants.

  • Thermal Decomposition: Incineration at high temperatures ensures the complete destruction of the molecule. However, thermal decomposition can generate hazardous byproducts such as carbon oxides and hydrogen fluoride.[1]

  • Scrubber and Afterburner: An afterburner is necessary to destroy any remaining organic compounds, while a scrubber is crucial for neutralizing acidic gases like hydrogen fluoride that are formed during combustion.

Neutralization of the acidic functional group with a base is a potential pre-treatment for aqueous waste streams containing this compound.[4] However, the resulting salt solution must still be disposed of as hazardous waste due to the presence of the fluorinated organic moiety.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and workplace safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.